Denfivontinib

Catalog No.
S548034
CAS No.
1457983-28-6
M.F
C25H25BrN6O2
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denfivontinib

CAS Number

1457983-28-6

Product Name

Denfivontinib

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C25H25BrN6O2

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

SXWMIXPJPNCXQQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

G749; G-749; G 749

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

The exact mass of the compound G-749 is 520.12224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Denfivontinib mechanism of action AXL inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Target Profile and Mechanism of Action

Denfivontinib is an oral, ATP-competitive tyrosine kinase inhibitor. The table below summarizes its key targets and the functional consequences of their inhibition.

Target Inhibitory Activity (IC₅₀) Functional Consequence of Inhibition
AXL Potent inhibitor (exact IC₅₀ not specified in search results) [1] Reduces cancer cell invasion, metastasis, and overcomes resistance to EGFR TKIs and immune checkpoint inhibitors [2] [3].
FLT3 Wild-Type 0.4 nM [4] Induces apoptosis and suppresses proliferation in acute myeloid leukemia (AML) cells [4].
FLT3-D835Y Mutant 0.6 nM [4] Overcomes common resistance mutations in FLT3, providing therapeutic benefit in resistant AML [4].

AXL receptor inhibition counteracts multiple tumor-promoting processes: cell proliferation, survival, migration, invasion, and epithelial-mesenchymal transition (EMT) [5] [3]. By blocking AXL, this compound tackles key drivers of cancer progression and therapy resistance.

Synergistic Antitumor Mechanisms

Recent research reveals this compound's novel mechanism for activating the immune system, creating a favorable environment for combination therapy.

G This compound This compound AXL AXL This compound->AXL Inhibits Immunosuppressive_Cells Immunosuppressive_Cells This compound->Immunosuppressive_Cells Reduces NOD-like Receptor\nPathway NOD-like Receptor Pathway AXL->NOD-like Receptor\nPathway Potentiates NLRP3_Inflammasome NLRP3_Inflammasome Macrophage_Activation Macrophage_Activation NLRP3_Inflammasome->Macrophage_Activation Activates via NF-κB Signaling Enhanced Antigen\nPresentation Enhanced Antigen Presentation Macrophage_Activation->Enhanced Antigen\nPresentation Effector_Memory_T_Cells Effector_Memory_T_Cells Potent Anticancer Effects\n(esp. with anti-PD-1) Potent Anticancer Effects (esp. with anti-PD-1) Effector_Memory_T_Cells->Potent Anticancer Effects\n(esp. with anti-PD-1) NOD-like Receptor\nPathway->NLRP3_Inflammasome Facilitates Formation Enhanced Antigen\nPresentation->Effector_Memory_T_Cells Promotes Differentiation

*this compound activates antitumor immunity via NLRP3 inflammasome pathway. [1]_

This immunomodulatory mechanism works synergistically with anti-PD-1 therapy (like pembrolizumab). This compound creates a more permissive tumor microenvironment, leading to enhanced differentiation of effector CD4+ and CD8+ memory T cells and an increase in IFN-γ expression, which is critical for effective antitumor immunity [1] [6].

Key Experimental Evidence and Protocols

The following experimental models and methodologies were used to establish this compound's efficacy and mechanism of action.

Experimental Model Treatment Groups Key Findings

| YHIM-2004 PDX Model (NSCLC in humanized mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Superior antitumor effect with combination. Flow cytometry showed ↑effector memory T cells, IFN-γ+ cells and ↓M2 macrophages, MDSCs in tumor microenvironment. [1] | | TC-1 Syngeneic Mouse Model (C57BL/6 mice) [1] | Vehicle, this compound, Pembrolizumab, Combination | Confirmed enhanced antitumor effects of the combination therapy. [1] | | AXL Knockout Mice [1] | Not Specified | Confirmed that the antitumor effects are specifically enhanced through AXL inhibition. [1] | | MV4-11 Xenograft Model (AML) [4] | this compound (3, 10, 30 mg/kg, p.o., daily) | Dose-dependent tumor growth suppression, demonstrating potent single-agent activity in an FLT3-driven AML model. [4] |

Detailed Methodologies
  • In Vivo Dosing Protocol: In mouse cancer models, this compound was typically administered orally daily at 30 mg/kg, while pembrolizumab was injected intraperitoneally at 10 mg/kg once every 5 days [1].
  • Immune Cell Profiling: Tumors were harvested, dissociated into single cells, and analyzed by flow cytometry. Specific antibody panels were used to identify T cells (CD3, CD4, CD8, CD45RO) and myeloid cells (CD11b, CD14, CD15, HLA-DR) [1].
  • Molecular Mechanism Analysis: The role of the NLRP3 inflammasome was investigated through gene expression analysis and bulk RNA sequencing data from patient tumors, linking high NLRP3 inflammasome activity to better immune responses [1].

Conclusion and Therapeutic Potential

This compound represents a promising therapeutic strategy, particularly for overcoming limitations of current immunotherapies. Its dual action—directly inhibiting oncogenic AXL signaling and indirectly activating antitumor immunity via the NLRP3 inflammasome—provides a strong rationale for its use in combination with anti-PD-1 antibodies [1] [6]. A clinical trial investigating this compound in patients with solid cancers is underway (NCT05971862) [1].

References

Mechanism of Action and Targets

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib is a selective receptor tyrosine kinase inhibitor. The table below summarizes its key known and hypothesized mechanisms based on preclinical research:

Mechanism Aspect Description
Primary Target AXL receptor tyrosine kinase (a member of the TAM family: Tyro3, AXL, and Mer) [1]
Other Molecular Targets FLT3 and Mer tyrosine-protein kinase, according to database information [2]
Key Hypothesized Immunological Mechanism Potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation [1]
Downstream Effects of NLRP3 Activation Macrophage activation via the NF-κB signaling pathway [1]

| Impact on Tumor Microenvironment | - Enhances differentiation of effector CD4+ and CD8+ memory T cells

  • Increases IFN-γ expression
  • Reduces immunosuppressive M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [1] |

The relationship between AXL inhibition, NLRP3 inflammasome activation, and subsequent immune cell modulation in the tumor microenvironment can be visualized as follows:

G This compound This compound AXL AXL This compound->AXL Inhibits NLRP3 NLRP3 AXL->NLRP3 Potentiates NFkB NFkB NLRP3->NFkB Activates Macrophage Macrophage NFkB->Macrophage Activates Tcells Tcells Macrophage->Tcells Positive Interaction (Enhanced Antigen Presentation) MDSC_M2 MDSC_M2 Tcells->MDSC_M2 Reduces TumorGrowth TumorGrowth Tcells->TumorGrowth Suppresses MDSC_M2->TumorGrowth Promotes

Key Preclinical and Experimental Data

Preclinical studies provide evidence for this compound's biological activity and therapeutic potential.

Efficacy in Combination Therapy

Research in a humanized mouse model of non-small cell lung cancer (NSCLC) showed that this compound combined with the anti-PD-1 antibody Pembrolizumab enhances antitumor effects. The table below summarizes the key findings from this study [1]:

Experimental Model Treatment Groups Key Efficacy & Immunological Findings

| YHIM-2004 PDX model (Patient-derived xenograft from NSCLC patients) | - Vehicle

  • This compound (30 mg/kg, oral, daily)
  • Pembrolizumab (10 mg/kg, ip, every 5 days)
  • Combination (this compound + Pembrolizumab) | - Enhanced antitumor effect vs. monotherapies or vehicle [1] | | | Immunophenotyping of Tumor Microenvironment | - Increased: Effector CD4+ and CD8+ memory T cells, IFN-γ expression [1]
  • Decreased: Immunosuppressive M2 macrophages, Myeloid-Derived Suppressor Cells (MDSCs) [1] | | | Mechanistic Insight | - Positive interaction between macrophages and T cells due to enhanced antigen-presenting machinery of activated macrophages [1] | | AXL Knockout Mice | Validation of AXL inhibition role | Confirmed that AXL inhibition is a key mechanism for enhancing antitumor effects in combination therapy [1] |
Pharmacological Properties

Basic chemical and pharmacological information available for this compound is listed below [2]:

Property Description
Chemical Formula C~25~H~25~BrN~6~O~2~ [2]
Average Molecular Weight 521.419 g/mol [2]
DrugBank Accession Number DB17159 [2]
Modality Small Molecule [2]
Synonyms G-749; SKI-G-801 (mentioned in research context) [1] [2]
Current Status Investigational [2]

Experimental Protocols

The methodology from a key preclinical study provides a template for evaluating this compound [1].

In Vivo Efficacy Study in a Humanized Mouse Model
  • Animal Model: Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (a humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient [1].
  • Dosing Protocol:
    • This compound: 30 mg/kg, administered orally, daily [1].
    • Pembrolizumab: 10 mg/kg, administered intraperitoneally, once every 5 days [1].
  • Tumor Measurement: Tumor volume was measured frequently using digital calipers and calculated with the formula: V = length × width² × 0.52 [1].
Flow Cytometry for Tumor Immune Profiling
  • Sample Preparation: Harvested tumor tissues were physically and enzymatically dissociated into single cells [1].
  • Antibody Staining:
    • Cells were washed and blocked with an FcR Blocking Reagent [1].
    • T-cell Panel: Antibodies against human CD3, CD4, CD8, CD25, CD45RO, CD197 (CCR7), and CD279 (PD-1) [1].
    • Myeloid Cell Panel: Antibodies against human CD14, CD11b, CD11c, CD15, CD80, CD86, and HLA-DR [1].
  • Analysis: Use the stained cells to analyze immune cell populations within the tumor microenvironment [1].

Current Status and Future Directions

This compound remains an investigational drug and is not yet approved for clinical use [2]. A clinical trial targeting patients with solid cancers has commenced (NCT05971862), indicating ongoing translation of these preclinical findings into potential human applications [1].

Based on the current data, the primary therapeutic promise of this compound lies in its ability to overcome limitations of immune checkpoint inhibitors by modulating the tumor immune microenvironment, making it a potential combination partner for immunotherapy in cancers like NSCLC [1].

References

Denfivontinib structure C25H25BrN6O2

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Identifiers

The table below summarizes the core chemical and identity information for Denfivontinib.

Property Description
IUPAC Name 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1]
Chemical Formula C25H25BrN6O2 [1]
Average Mass 521.419 g/mol [1]
Monoisotopic Mass 520.122237 g/mol [1]
SMILES CN1CCC(CC1)NC1=NC(=NC2=C1C(=O)NC=C(Br)C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 [1]
InChI Key SXWMIXPJPNCXQQ-UHFFFAOYSA-N [1]
Synonyms G-749; SKI-G-801 (a related compound, SKI-G-801, is referenced as an AXL inhibitor in preclinical studies) [2] [1]
CAS Registry Number 1457983-28-6 [1]
DrugBank Accession Number DB17159 [1]

Mechanism of Action and Pharmacological Targets

This compound is a targeted therapy that works by inhibiting specific kinase proteins. The table below lists its known primary targets.

Target Protein Pharmacological Action UniProt ID Molecular Function of Target
Receptor-type tyrosine-protein kinase FLT3 Inhibitor [1] P36888 Regulates survival and proliferation of hematopoietic cells [1]
Tyrosine-protein kinase Mer (MERTK) Inhibitor [1] Q12866 Involved in immune regulation and phagocytosis of apoptotic cells [1]
AXL Receptor Tyrosine Kinase Inhibitor (Note: While not listed in the target table of [1], multiple studies describe this compound (SKI-G-801) as an AXL inhibitor) [2] - Promotes tumor progression, metastasis, and immune evasion [2]

The anticancer effect of this compound is primarily attributed to its inhibition of AXL. This inhibition remodels the tumor microenvironment by activating immune cells and reducing immunosuppressive cells [2]. Mechanistically, it potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation. This leads to macrophage activation via the NF-κB signaling pathway. Activated macrophages enhance their antigen-presenting machinery, which in turn promotes a positive interaction with T cells, leading to their activation [2] [3].

The following diagram illustrates this mechanism and its role in combination therapy with anti-PD-1:

G This compound This compound AXL AXL This compound->AXL Inhibits NLRP3_Inflammasome NLRP3_Inflammasome AXL->NLRP3_Inflammasome Promotes Formation NF_kB NF_kB NLRP3_Inflammasome->NF_kB Activates Macrophage_Activation Macrophage_Activation NF_kB->Macrophage_Activation T_Cell_Activation T_Cell_Activation Macrophage_Activation->T_Cell_Activation Enhanced Antigen Presentation Anti_Tumor_Response Anti_Tumor_Response T_Cell_Activation->Anti_Tumor_Response Anti_PD1 Anti_PD1 PD1 PD1 Anti_PD1->PD1 Blocks PD1->T_Cell_Activation Inhibits

This compound mechanism and synergy with anti-PD-1 therapy.

Key Experimental Data and Protocols

Preclinical studies have characterized the effects of this compound, both alone and in combination with other agents.

Study Model Treatment Groups & Dosing Key Findings

| YHIM-2004 PDX model (Patient-derived xenograft in humanized mice) [2] | - this compound: 30 mg/kg, orally, daily [2]

  • Pembrolizumab: 10 mg/kg, intraperitoneally, every 5 days [2] | Enhanced antitumor effects in combination group. Immunological changes: Increase in effector CD4+ and CD8+ memory T cells; Increase in IFN-γ expression; Reduction in M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [2]. | | TC-1 mouse model [2] | (Dosing presumed consistent with other models) | Used to study AXL inhibition and its role in antitumor immune responses [2]. | | AXL knockout mice [2] | N/A | Confirmed that the antitumor effects of this compound are specifically mediated through AXL inhibition [2]. |
Detailed Methodology: Immune Landscape Analysis via Flow Cytometry

The following workflow details the methods used in the search results to analyze immune cells from tumor tissue [2]:

G Step1 Harvest Tumor Tissue Step2 Dissociate Tissue (Physical/Enzymatic) Step1->Step2 Step3 Wash Cells (PBS with 1% BSA) Step2->Step3 Step4 Fc Receptor Blocking Step3->Step4 Step5 Antibody Staining Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6 Staining_T_Cells T-cell Panel: Anti-CD3, CD4, CD8, CD45RO, CD197, etc. Step5->Staining_T_Cells Staining_Myeloid Myeloid Panel: Anti-CD14, CD11b, CD15, CD80, CD86, HLA-DR, etc. Step5->Staining_Myeloid

Experimental workflow for tumor immune cell analysis.

Clinical Development Status

As of the latest information, this compound is still in the investigational stage. A clinical trial targeting patients with advanced solid cancers has commenced (NCT05971862) [2].

References

Compound Profiles and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core attributes of the two drug candidates.

Feature G-749 SKI-G-801
Primary Target FLT3 (Fms-like tyrosine kinase 3) [1] [2] FLT3 [3] / AXL (as per one study) [4]
Therapeutic Area Acute Myeloid Leukemia (AML) [1] [2] Acute Myeloid Leukemia (AML) [3]
Key Mechanism Potent & sustained inhibition of FLT3 WT and mutants (ITD, D835Y, ITD/N676D, ITD/F691L); overcomes stromal, plasma, and FL-ligand mediated resistance [1] [2]. Selective inhibition of FLT3 (WT, ITD, D835Y); maintains activity in high ATP environments [3].
Development Stage Preclinical (as of 2014) [1] [2] Phase I Clinical Trial (initiated Feb 2018) [3]

| Distinctive Features | • Overcomes gatekeeper mutation F691L [1] • Promotes complete tumor regression in vivo [1]. | • Potential best-in-class profile aiming to address short duration of effect and drug resistance [3]. |

> Note on SKI-G-801 Target Indication: One research paper identifies SKI-G-801 as a novel AXL inhibitor studied in the context of lung cancer and immunotherapy combinations [4]. This suggests that "SKI-G-801" may refer to different compounds under development, or the same compound being investigated for different therapeutic applications. The information from the developer Genosco, however, clearly defines it as an FLT3 inhibitor for AML [3].

Detailed Experimental Protocols

Here are the key methodologies used in the preclinical evaluation of these compounds.

G-749: In Vitro & Ex Vivo Efficacy Assessment [1]
  • Cell Proliferation Assay (ATPLite)

    • Purpose: To determine the anti-proliferative effect of G-749 on FLT3-driven leukemia cell lines.
    • Protocol: Cells (e.g., Molm-14, MV4-11) are seeded at 2 × 10⁴ cells/well and treated with a concentration gradient of G-749 for 72 hours. Cell viability is quantified using an ATPLite assay, which measures cellular ATP levels as a proxy for metabolically active cells.
  • Analysis of Apoptosis (Caspase-Glo 3/7 & Annexin V Staining)

    • Purpose: To confirm that reduced viability is due to the induction of programmed cell death.
    • Protocol: After treatment with G-749, caspase-3/7 activity is measured using a luminescent Caspase-Glo 3/7 assay. Alternatively, cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and analyzed by flow cytometry to detect phosphatidylserine externalization, an early marker of apoptosis.
  • Stromal Co-Culture Resistance Model

    • Purpose: To test if G-749 retains potency in a microenvironment that mimics the protective bone marrow niche.
    • Protocol: AML blast cells are co-cultured with a monolayer of HS-5 stromal cells for 48 hours. The co-culture is then exposed to G-749, and blast cell viability is assessed, with CD45 staining used to distinguish leukemia cells from stromal cells during flow cytometry analysis.
  • Ex Vivo Patient Blast assay

    • Purpose: To evaluate the efficacy of G-749 on primary samples from AML patients.
    • Protocol: Bone marrow mononuclear cells from AML patients (with >70% viability) are treated with G-749 for 72 hours in culture medium supplemented with cytokines (IL-3 and SCF). Blast viability is determined using the ATPLite assay.
SKI-G-801 (as an AXL inhibitor): In Vivo Combination Therapy [4]
  • Purpose: To investigate the anti-tumor effect of combining SKI-G-801 with anti-PD-1 and chemotherapy.
  • Protocol:
    • Models: Use TC1 and C3PQ mouse tumor models.
    • Treatment Groups: Mice are allocated to groups receiving: a) vehicle control, b) aPD-1 + chemotherapy (pemetrexed), c) aPD-1 + chemotherapy + SKI-G-801.
    • Dosing Schedule: SKI-G-801 is administered during both the initial immunochemotherapy stage and the subsequent maintenance therapy stage.
    • Immune Profiling: Tumors are analyzed by flow cytometry at various time points to profile immune cell populations (e.g., effector memory T cells, regulatory T cells, CD86+/CD80+ macrophages).

Signaling Pathway & Experimental Workflow

The following diagram illustrates the primary FLT3 signaling pathway targeted by G-749 and SKI-G-801, and the consequential cellular effects.

G FLT3_Ligand FLT3_Ligand FLT3_WT FLT3_WT FLT3_Ligand->FLT3_WT Binds Invis FLT3_Ligand->Invis FLT3_Active FLT3_Active FLT3_WT->FLT3_Active Dimerizes & Autophosphorylates FLT3_Mutant FLT3_Mutant FLT3_Mutant->FLT3_Active Constitutively Activates Inhibitor Inhibitor Inhibitor->FLT3_Active Inhibits STAT5 STAT5 FLT3_Active->STAT5 Phosphorylates PI3K PI3K FLT3_Active->PI3K Phosphorylates RAS RAS FLT3_Active->RAS Phosphorylates Proliferation_Survival Proliferation_Survival STAT5->Proliferation_Survival AKT AKT PI3K->AKT MEK MEK RAS->MEK Leukemia Leukemia Proliferation_Survival->Leukemia AKT->Proliferation_Survival ERK ERK MEK->ERK ERK->Proliferation_Survival

Diagram 1: FLT3 signaling pathway in AML. G-749 and SKI-G-801 inhibit constitutively active FLT3 mutants, blocking downstream survival signals.

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib exerts its effects by targeting key tyrosine kinases involved in cancer cell proliferation and survival.

  • Primary Targets: As shown in the table above, this compound is defined as an inhibitor of FLT3 and MERTK [1].
  • FLT3 in AML: Mutations in the FLT3 gene (including Internal Tandem Duplications, ITD, and Tyrosine Kinase Domain, TKD) are among the most common genetic alterations in Acute Myeloid Leukemia (AML). These mutations lead to constitutive (constant) activation of the FLT3 receptor, driving uncontrolled growth and survival of leukemic cells [2] [3].
  • Role of MERTK: MERTK is another receptor tyrosine kinase that, when activated, can promote cell survival, proliferation, and resistance to apoptosis. Its inhibition is a therapeutic strategy in hematologic cancers [1].

The following diagram illustrates the signaling pathway targeted by FLT3 inhibitors like this compound and the key experimental workflows used in preclinical development.

architecture FLT3 Inhibition Signaling and Experimental Flow cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment FLT3_Mutation FLT3 Mutation (ITD/TKD) Constitutive_Activation Constitutive FLT3 Activation FLT3_Mutation->Constitutive_Activation Downstream_Signaling Downstream Signaling (STAT5, RAS/MEK, PI3K/AKT) Constitutive_Activation->Downstream_Signaling Cellular_Effects Cellular Effects: Proliferation, Survival Inhibited Apoptosis Downstream_Signaling->Cellular_Effects FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound) Blocked_Signaling Inhibition of Phosphorylation FLT3_Inhibitor->Blocked_Signaling Blocked_Signaling->Downstream_Signaling Experimental_Workflow Experimental Workflow Inhibitor_Incubation Incubate with FLT3-mutant cells (e.g., MV4-11) Assay_Conduct Conduct Functional Assays Inhibitor_Incubation->Assay_Conduct Assay_Types Proliferation (IC50) Apoptosis (Caspase) Cell Cycle (Flow Cytometry) Phospho-FLT3 (Western Blot) Assay_Conduct->Assay_Types Treatment Compound Administration Animal_Model Animal Model (Leukemia Xenograft) Animal_Model->Treatment Efficacy_Endpoints Tumor Growth Inhibition Survival Analysis Pharmacodynamic Analysis Treatment->Efficacy_Endpoints

FLT3 inhibitor mechanism and preclinical evaluation workflow. Inhibitors like this compound block constitutive FLT3 signaling, assessed through in vitro cell assays and in vivo animal models.

Quantitative Data and Structural Optimization

While specific potency data (IC50) for this compound itself is not fully detailed in the search results, a 2024 study provides valuable quantitative data on a derivative, MY-10, developed through structural modification of this compound. This demonstrates the ongoing research to improve upon the original compound [4].

The table below summarizes the key biological activity data for the derivative MY-10.

Assay Type Target/Cell Line Result (IC₅₀) Significance / Context
Kinase Inhibition FLT3-ITD mutant 6.5 nM [4] Demonstrates high potency against a common AML-driving mutation.
Kinase Inhibition FLT3-D835Y mutant 10.3 nM [4] Retains potency against a common TKD mutation associated with resistance to some FLT3 inhibitors.
Kinase Inhibition c-KIT kinase > 100 µM [4] Shows high selectivity over c-KIT, a related kinase. Avoiding c-KIT inhibition is desirable to reduce potential off-target toxicities.
Cellular Proliferation MV4-11 cells (FLT3-ITD+) 0.59 µM [4] Shows potent anti-leukemic activity in a human AML cell line harboring the FLT3-ITD mutation.
Cellular Proliferation MV4-11 cells IC₅₀ = 0.59 µM [5] Confirms potent cellular activity in a relevant disease model.

The study on MY-10 also detailed its mechanism, showing it arrests the cell cycle at the G0/G1 phase, efficiently induces apoptosis, and inhibits FLT3-mediated signaling pathways [4].

Experimental Protocols for FLT3 Inhibitor Evaluation

The following methodologies are standard in the preclinical assessment of FLT3 inhibitors, as reflected in the research on this compound derivatives and other FLT3-targeted agents [4] [3].

  • In Vitro Kinase Inhibition Assay: This experiment measures the direct ability of a compound to inhibit the phosphorylating activity of the FLT3 kinase. The protocol typically involves incubating the purified FLT3 kinase protein (wild-type or mutant) with ATP, a substrate, and the inhibitor. The rate of substrate phosphorylation is measured, often using luminescence or fluorescence, to determine the IC50 value [4].
  • Cellular Proliferation Assay (e.g., MV4-11 Cells): This assesses the compound's ability to kill or inhibit the growth of leukemic cells. The human AML MV4-11 cell line, which harbors a FLT3-ITD mutation, is a standard model. Cells are seeded in plates, treated with a concentration range of the inhibitor, and incubated for 48-72 hours. Cell viability is measured using reagents like MTT or CCK-8, and the IC50 value is calculated [4] [5].
  • Mechanism of Action Studies: To understand how the inhibitor works, researchers conduct several key experiments.
    • Apoptosis Analysis: Treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of cells undergoing early and late apoptosis [4].
    • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined [4].
    • Western Blot Analysis: This technique is used to confirm the inhibitor's on-target effect. Protein lysates from treated cells are probed with antibodies against phosphorylated FLT3 and its key downstream effectors (e.g., STAT5, ERK) to demonstrate inhibition of the signaling pathway [4] [3].

Research Context and Future Directions

This compound and its derivatives are part of a broader effort to develop effective FLT3 inhibitors. Understanding this context is key for professionals in the field.

  • Overcoming Resistance: Resistance to FLT3 inhibitors remains a major challenge. It can occur through secondary mutations in the FLT3 kinase domain (e.g., D835), activation of parallel survival pathways, or protective signals from the bone marrow microenvironment [2] [3].
  • Classification of FLT3 Inhibitors: Inhibitors are often categorized as Type I (bind the active kinase conformation, effective against both ITD and TKD mutations) or Type II (bind the inactive conformation, ineffective against many TKD mutations). The specific type of this compound is not stated, but this distinction is critical for predicting efficacy and resistance patterns [2].
  • Combination Strategies: Research increasingly focuses on combining FLT3 inhibitors with other agents to enhance efficacy and prevent resistance. A promising approach highlighted in recent literature is the combination of FLT3 inhibitors with menin-MLL complex inhibitors, which has shown synergistic effects in preclinical models of AML with specific genetic backgrounds [6].

References

Denfivontinib Mer tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

Denfivontinib enhances antitumor immunity through a multi-faceted mechanism, particularly when combined with the anti-PD-1 antibody pembrolizumab.

architecture This compound This compound AXL_Inhibition AXL Inhibition This compound->AXL_Inhibition NLRP3_Pathway Potentiation of NOD-like receptor pathway AXL_Inhibition->NLRP3_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Formation NLRP3_Pathway->NLRP3_Inflammasome Macrophage_Activation Macrophage Activation via NF-κB NLRP3_Inflammasome->Macrophage_Activation Antigen_Presentation Enhanced Antigen-Presenting Machinery Macrophage_Activation->Antigen_Presentation T_Cell_Activation Effector T-cell Activation & Memory Differentiation Antigen_Presentation->T_Cell_Activation Tumor_Reduction Enhanced Anti-tumor Effect T_Cell_Activation->Tumor_Reduction M2_MDSC_Reduction Reduction in M2 Macrophages & MDSCs T_Cell_Activation->M2_MDSC_Reduction Anti_PD1 Anti-PD-1 (Pembrolizumab) Anti_PD1->T_Cell_Activation Combination

This compound combination therapy mechanism of action [1]

Key cellular and molecular outcomes from the preclinical studies include [1]:

  • Immune Cell Modulation: Increased differentiation into effector CD4+ and CD8+ memory T cells and elevated IFN-γ expression. Concurrently, reduced populations of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.
  • Synergy with Immunotherapy: Combination with pembrolizumab showed improved antitumor effects in a patient-derived xenograft (PDX) model of NSCLC (YHIM-2004).
  • Clinical Relevance: Analysis of RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 treatment suggested that a higher NLRP3 inflammasome score was associated with enhanced immune responses.

Experimental Data and Protocols

For research replication and validation, here are the key experimental models and methods used in the this compound study.

Experimental Aspect Details
In Vivo Model Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (YHIM-2004 from an NSCLC patient) [1].
Dosing Regimen This compound: 30 mg/kg, orally, daily. Pembrolizumab: 10 mg/kg, intraperitoneally, once every 5 days [1].
Key Assessment Tumor volume measurement (calculated as V = length × width² × 0.52). Immune landscape analysis via flow cytometry of dissociated tumor tissue [1].

Detailed Flow Cytometry Protocol [1]:

  • Tissue Processing: Surgically harvested tumor tissues were physically and enzymatically dissociated into single-cell suspensions.
  • Staining Preparation: Cells were washed with a buffer (PBS with 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA) and blocked with an FcR Blocking Reagent.
  • Antibody Staining: Cells were incubated with fluorescently-labeled antibodies for surface markers.
    • For T-cell analysis: CD3, CD4, CD8, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45.
    • For myeloid cell analysis: CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c.
  • Data Acquisition: Analysis was performed using a flow cytometer. The specific clones and vendors for all antibodies are listed in the original publication [1].

workflow Start Tumor Harvest A Physical & Enzymatic Dissociation Start->A B Single Cell Suspension A->B C Fc Receptor Blocking B->C D Antibody Staining C->D E Surface Marker Analysis: - T-cells: CD3, CD4, CD8, etc. - Myeloid: CD14, CD11b, CD86, etc. D->E F Flow Cytometry Data Acquisition E->F End Immune Population Quantification F->End

Key experimental workflow for tumor immune profiling [1]

Research Context and Future Directions

  • Structural Derivatives: this compound's structure originates from G-749, a novel FLT3 inhibitor. Recent research uses structure simplification and scaffold hopping strategies of G-749 to develop new FLT3 inhibitors for acute myelogenous leukemia [2].
  • Overcoming Immunotherapy Resistance: The data positions this compound as a promising candidate to overcome limitations of immune checkpoint inhibitors, especially in NSCLC [1].

References

Denfivontinib investigational cancer therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Data

Denfivontinib is designed to enhance the body's immune response against cancer, particularly when used in combination with existing immunotherapies.

  • Primary Mechanism: By inhibiting the AXL receptor, this compound counteracts processes that help tumors evade the immune system and promotes the formation of the NLRP3 inflammasome [1] [2]. This leads to macrophage activation and a cascade of immune-stimulating events [1].
  • Combinatorial Effect with Immunotherapy: Preclinical studies in patient-derived xenograft models of non-small cell lung cancer (NSCLC) show that combining this compound with the anti-PD-1 therapy pembrolizumab yields superior anti-tumor effects compared to either agent alone [1] [2]. The diagram below illustrates this synergistic mechanism.

G This compound This compound AXL_Inhibition AXL Inhibition This compound->AXL_Inhibition NLRP3_Pathway Potentiation of NLRP3 Inflammasome Pathway AXL_Inhibition->NLRP3_Pathway Macrophage_Activation Macrophage Activation (via NF-κB signaling) NLRP3_Pathway->Macrophage_Activation Antigen_Presentation Enhanced Antigen Presentation Macrophage_Activation->Antigen_Presentation T_Cell_Activation Effector T Cell Activation (CD4+/CD8+ memory T cells, ↑IFN-γ) Antigen_Presentation->T_Cell_Activation Tumor_Reduction Potent Antitumor Effects T_Cell_Activation->Tumor_Reduction Anti_PD1 Anti-PD-1 Therapy (Pembrolizumab) Anti_PD1->T_Cell_Activation Releases T cell inhibition

Synergistic mechanism of this compound with Anti-PD-1 therapy

Experimental Protocols from Key Studies

For researchers seeking to understand or replicate the foundational studies, here is a summary of the core methodologies from a pivotal 2024 study [1].

Experimental Element Protocol Details
In Vivo Model Humanized mouse model (CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice) implanted with a patient-derived xenograft (PDX) from an NSCLC patient [1].
Treatment Groups & Dosing Mice allocated to: Vehicle control; this compound (30 mg/kg, orally, daily); Pembrolizumab (10 mg/kg, intraperitoneally, every 5 days); Combination therapy [1].
Tumor Measurement Tumor volume measured multiple times per week using digital calipers. Volume calculated as: ( V = \text{length} \times \text{width}^2 \times 0.52 ) [1].
Immune Cell Analysis Harvested tumor tissues were physically and enzymatically dissociated into single cells. Cells were stained with fluorescently-labeled antibodies against human immune cell surface markers (e.g., CD3, CD4, CD8, CD45RO for T cells; CD14, CD11b, CD80, HLA-DR for myeloid cells) and analyzed by flow cytometry [1].

Clinical Development Context

This compound is part of a growing field of research into combination therapies to overcome resistance to immune checkpoint inhibitors [1]. Its development path includes:

  • Ongoing Trials: A clinical trial targeting patients with solid cancers is ongoing (NCT05971862) [1]. PDS Biotechnology is also advancing a related Phase 3 program combining its investigational immunotherapy PDS0101 with PDS01ADC (an IL-12 fused antibody-drug conjugate) and a checkpoint inhibitor [3].
  • Regulatory Pathway: As an investigational drug, it must complete the FDA's IND process, which requires detailed data on animal studies, manufacturing, and clinical protocols to ensure patient safety before human trials can begin [4].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib targets AXL, a receptor tyrosine kinase implicated in tumor progression, metastasis, and immune evasion [1]. The proposed mechanism by which this compound enhances the efficacy of anti-PD-1 therapy is summarized below:

G cluster_legend Key Inhibition Inhibition Stimulation Stimulation Biological Effect Biological Effect This compound This compound AXL AXL This compound->AXL Inhibits NLRP3_Inflammasome NLRP3_Inflammasome This compound->NLRP3_Inflammasome Potentiates AXL->NLRP3_Inflammasome Suppresses Macrophage_Activation Macrophage_Activation NLRP3_Inflammasome->Macrophage_Activation Activates via NF-κB Effector_T_Cells Effector_T_Cells Macrophage_Activation->Effector_T_Cells Presents Antigen Immunosuppressive_Cells Immunosuppressive_Cells Macrophage_Activation->Immunosuppressive_Cells Reduces M2 & MDSCs Enhanced Anti-Tumor\nResponse Enhanced Anti-Tumor Response Effector_T_Cells->Enhanced Anti-Tumor\nResponse Anti_PD_1 Anti_PD_1 Anti_PD_1->Effector_T_Cells Reinvigorates

This compound combination therapy mechanism

Key Preclinical Findings and Experimental Data

Preclinical studies evaluated this compound alone and in combination with pembrolizumab (anti-PD-1) in mouse models, demonstrating enhanced anti-tumor effects through immune system modulation [1].

Efficacy in Preclinical Models

The compound's efficacy was quantified in multiple models, with results summarized below:

Experimental Model Treatment Groups Key Efficacy Findings Reported P-value/Statistical Significance
YHIM-2004 PDX (NSCLC) in humanized mice [1] Vehicle, this compound (mono), Pembrolizumab (mono), Combination Combination showed improved antitumor effect vs. mono-therapies or vehicle. Not explicitly stated in abstract/Methods.
TC-1 murine model [1] Vehicle, this compound (mono), Pembrolizumab (mono), Combination Enhanced antitumor effect of combination treatment. Not explicitly stated in abstract/Methods.
AXL Knockout Mice [1] Not specified (Validation of AXL role) Confirmed that AXL inhibition by this compound is a key mechanism for the observed antitumor effects. Not applicable
Impact on Immune Cell Populations

Flow cytometry analysis of tumor tissues revealed how this compound alters the tumor microenvironment:

Immune Cell Population Impact of this compound (with anti-PD-1) Assay/Method Used
Effector T Cells (CD4+/CD8+) Enhanced differentiation into effector memory T cells; Increase in IFN-γ expression. Flow Cytometry [1]
Immunosuppressive M2 Macrophages Reduction in cell count. Flow Cytometry [1]
Myeloid-Derived Suppressor Cells (MDSC) Reduction in cell count. Flow Cytometry [1]
Macrophages (general) Activation via NF-κB signaling; Enhanced antigen-presenting machinery. Flow Cytometry, Gene Expression Analysis [1]

Detailed Experimental Protocols

The methodologies from key this compound studies provide a framework for replication.

In Vivo Efficacy and Immune Profiling

This protocol assessed the drug's anti-tumor activity and its effect on the tumor immune microenvironment [1].

  • Animal Models: Two primary models were used:
    • YHIM-2004 PDX in humanized mice: Non-small cell lung cancer (NSCLC) patient-derived xenograft implanted in human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice. This model allows evaluation of human-specific immune responses [1].
    • TC-1 syngeneic model: C57BL/6 female mice implanted with TC-1 lung cancer cells [1].
  • Dosing Regimen:
    • This compound: 30 mg/kg, administered orally, daily [1].
    • Pembrolizumab (anti-PD-1): 10 mg/kg, administered intraperitoneally, once every 5 days [1].
  • Tumor Measurement: Tumor volume was measured multiple times per week using digital calipers and calculated with the formula: V = length × width² × 0.52 [1].
  • Immune Landscape Analysis:
    • Sample Collection: Tumor tissues were harvested from humanized mice after treatment [1].
    • Single-Cell Preparation: Tissues were physically and enzymatically dissociated into single-cell suspensions [1].
    • Flow Cytometry: Cells were stained with fluorescently labeled antibodies targeting human immune cell markers [1].
      • T-cell panel: CD3, CD4, CD8, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1) [1].
      • Myeloid cell panel: CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c [1].
Mechanistic Validation via AXL Knockout

To confirm that the observed effects were specifically due to AXL inhibition, studies were conducted in AXL knockout mice (RRID: IMSR_JAX:011121). The positive interaction between macrophages and T cells was attributed to the enhanced antigen-presenting capacity of activated macrophages [1].

Research Significance and Context

  • Position in Drug Development: this compound represents a candidate in the preclinical lead optimization phase, where the most promising compound is refined for efficacy and safety [2] [3]. Positive preclinical data has supported the initiation of a clinical trial for patients with solid cancers (NCT05971862) [1].
  • Broader Preclinical Workflow: The development of this compound follows the standard preclinical research path: Basic ResearchDrug DiscoveryLead OptimizationIND-Enabling Studies [2] [3]. Its progression demonstrates the translation of a biological hypothesis (AXL inhibition) into a candidate for clinical evaluation [2].
  • Overcoming Immunotherapy Resistance: The combination strategy tackles a major challenge in oncology. By targeting both the AXL-mediated immunosuppressive environment and the PD-1 immune checkpoint, this compound offers a rational approach to improve response rates in cancers like NSCLC [1].

References

Denfivontinib Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib (also known as G-749 or SKI-G-801) is a novel small molecule investigational drug that acts as a potent inhibitor of specific tyrosine kinases [1]. The table below summarizes its key technical characteristics:

Property Specification
Chemical Formula C₂₅H₂₅BrN₆O₂ [1]
Average Molecular Weight 521.419 g/mol [1]
IUPAC Name 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-[(4-phenoxyphenyl)amino]-5H,6H-pyrido[4,3-d]pyrimidin-5-one [1]
Mechanism of Action Potent inhibitor of the AXL receptor tyrosine kinase [2] [3]. Also inhibits FLT3 and Mer kinases [1].
Status Investigational (as of March 2025) [2] [3] [1]

Mechanism of Action and Signaling Pathway

This compound enhances anti-tumor immunity by targeting the AXL kinase and activating the NLRP3 inflammasome pathway. The following diagram illustrates this mechanism and its effects on the tumor microenvironment [2] [3].

G cluster_TME Tumor Microenvironment Effects This compound This compound AXL_Inhibition AXL Inhibition This compound->AXL_Inhibition NLRP3_Pathway Potentiation of NLRP3 Inflammasome Pathway AXL_Inhibition->NLRP3_Pathway Macrophage_Activation Macrophage Activation (via NF-κB signaling) NLRP3_Pathway->Macrophage_Activation M2_Reduction Reduction in M2 Macrophages Macrophage_Activation->M2_Reduction MDSC_Reduction Reduction in Myeloid-Derived Suppressor Cells (MDSC) Macrophage_Activation->MDSC_Reduction APC_Machinery Enhanced Antigen-Presenting Machinery Macrophage_Activation->APC_Machinery T_Cell_Activation Enhanced Effector T Cell Differentiation IFN_g_Increase Increase in IFN-γ Expression T_Cell_Activation->IFN_g_Increase TME_Changes Tumor Microenvironment (TME) Changes APC_Machinery->T_Cell_Activation

This compound inhibits AXL, activating the NLRP3 inflammasome and NF-κB pathway in macrophages. This enhances antigen presentation and effector T cell differentiation while reducing immunosuppressive cells [2] [3].

References

Molecular Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib is a small molecule kinase inhibitor. The table below summarizes its known primary molecular targets and their roles in cancer.

Target Action Primary Biological Role Implication in Cancer
Receptor-type tyrosine-protein kinase FLT3 [1] Inhibitor Regulates survival and proliferation of hematopoietic progenitor cells [1] Mutations often found in Acute Myeloid Leukemia (AML), driving cell proliferation [1]
Tyrosine-protein kinase Mer (MERTK) [1] Inhibitor Mediates phagocytosis of apoptotic cells and inhibits innate immune response [1] Contributes to an immunosuppressive tumor microenvironment and cancer cell survival [2]
AXL Receptor Tyrosine Kinase [2] Inhibitor Involved in cell survival, angiogenesis, and immune modulation [2] Promotes metastasis, immune evasion, and resistance to therapy [2]

A 2024 study proposes a novel immunomodulatory mechanism for this compound, suggesting that its antitumor effects, particularly in combination with anti-PD-1 therapy, extend beyond direct kinase inhibition [2].

G This compound This compound AXL_Inhibition AXL Inhibition This compound->AXL_Inhibition NLRP3_Inflammasome NLRP3 Inflammasome Activation AXL_Inhibition->NLRP3_Inflammasome Macrophage_Activation Macrophage Activation & NF-κB Signaling NLRP3_Inflammasome->Macrophage_Activation Antigen_Presentation Enhanced Antigen Presentation Macrophage_Activation->Antigen_Presentation Tcell_Activation Effector T-cell Activation & Proliferation Antigen_Presentation->Tcell_Activation Tumor_Reduction Tumor Growth Inhibition Tcell_Activation->Tumor_Reduction

Proposed immunomodulatory mechanism of this compound via NLRP3 inflammasome activation.

Key Experimental Evidence and Protocols

The immunomodulatory mechanism is supported by the following experimental findings:

  • Reduction of Immunosuppressive Cells: Combination treatment with this compound and pembrolizumab reduced the presence of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment [2].
  • Increase in Effector T Cells: The therapy enhanced the differentiation and proliferation of effector CD4+ and CD8+ memory T cells and increased interferon-gamma (IFN-γ) expression [2].
  • AXL Knockout Validation: Experiments in AXL knockout mice confirmed that the enhanced antitumor effect of the combination therapy is dependent on AXL inhibition [2].

Detailed methodologies from the cited research are as follows [2]:

Experimental Component Detailed Protocol / Specification
In Vivo Model YHIM-2004 patient-derived xenograft (PDX) model in humanized mice; TC-1 mouse model in C57BL/6 female mice.

| Dosing Regimen | this compound: 30 mg/kg, administered orally, daily. Pembrolizumab: 10 mg/kg, injected intraperitoneally, once every 5 days. | | Immune Landscape Analysis | Tumors were harvested, physically/enzymatically dissociated into single cells, and analyzed by flow cytometry. Key markers: CD3, CD4, CD8, CD45RO (T cells); CD14, CD11b, CD80, CD86, HLA-DR (myeloid cells). | | Pathway Analysis | Molecular and gene expression evaluation to confirm NLRP3 inflammasome formation and NF-κB pathway activation. |

Current Status and Comparison with Lenvatinib

This compound is currently classified as an investigational drug and does not have FDA-approved indications [1]. A clinical trial for this compound in patients with solid cancers is listed as "Active Not Recruiting" as of the latest data [1].

For reference, the table below contrasts this compound with Lenvatinib, an approved multi-kinase inhibitor, to highlight the different stages of drug development and available data [3] [4].

Feature This compound (Investigational) Lenvatinib (Approved)
Primary Known Targets FLT3, MERTK, AXL [1] [2] VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT [3] [4]
Key Mechanism Direct kinase inhibition; Proposed NLRP3-mediated immune activation [2] Inhibition of tumor angiogenesis and cell proliferation [3]
Clinical Efficacy Data Preclinical models show enhanced effect with anti-PD-1 [2] Established PFS and OS benefits in multiple cancers (e.g., thyroid, RCC, HCC) [3] [5]
Adverse Effect Profile Not fully characterized in public sources Well-documented (e.g., hypertension, diarrhea, fatigue, decreased appetite) [4]
Pharmacokinetics (PK) Not Available in searched sources Well-defined (e.g., Tmax 1-4h, protein binding 98-99%, t½ ~28h) [3] [4]

References

Application Note: Denfivontinib and Pembrolizumab Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The combination of denfivontinib (an AXL receptor tyrosine kinase inhibitor) and pembrolizumab (an anti-PD-1 monoclonal antibody) represents a promising strategy to overcome the limitations of immune checkpoint inhibitor monotherapy. While anti-PD-1/PD-L1 agents have shown clinical success, response rates remain below 30% [1]. This protocol outlines the rationale and methods for evaluating this combination, which aims to remodel the tumor microenvironment (TME) and enhance antitumor immunity by activating the NLRP3 inflammasome pathway [1].

2. Mechanism of Action The antitumor effect of the combination is driven by a multi-faceted mechanism centered on AXL inhibition and immune checkpoint blockade.

  • AXL Inhibition by this compound: AXL receptor tyrosine kinase promotes tumor progression, metastasis, and immune evasion. This compound potently and durably inhibits AXL, disrupting these processes [1].
  • Immune Checkpoint Blockade by Pembrolizumab: Pembrolizumab blocks the PD-1 receptor on T cells, preventing its interaction with PD-L1 on tumor cells. This reverses T-cell inactivation and restores antitumor immunity [2].
  • Synergistic Mechanism: this compound potentiates the NOD-like receptor pathway, facilitating the formation of the NLRP3 inflammasome. This leads to macrophage activation via the NF-κB signaling pathway. Activated macrophages enhance their antigen-presenting machinery, creating a positive feedback loop with T cells. Consequently, the combination therapy promotes the differentiation of effector CD4+ and CD8+ memory T cells and increases IFN-γ expression, while simultaneously reducing the population of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the TME [1].

The diagram below illustrates this synergistic signaling pathway and cellular interaction.

G This compound This compound AXL AXL This compound->AXL Inhibits Pembrolizumab Pembrolizumab PD1 PD1 Pembrolizumab->PD1 Blocks NLRP3_Inflammasome NLRP3_Inflammasome AXL->NLRP3_Inflammasome Potentiates NFkB NFkB NLRP3_Inflammasome->NFkB Activates Macrophage_Activation Macrophage_Activation NFkB->Macrophage_Activation Antigen_Presentation Antigen_Presentation Macrophage_Activation->Antigen_Presentation Tcell_Activation Tcell_Activation Antigen_Presentation->Tcell_Activation Enhances IFN_gamma IFN_gamma Tcell_Activation->IFN_gamma M2_Macrophages M2_Macrophages Tcell_Activation->M2_Macrophages Reduces MDSCs MDSCs Tcell_Activation->MDSCs Reduces

3. Preclinical Evidence Summary Key findings from a 2024 study demonstrate the efficacy of this combination in a humanized mouse model of NSCLC [1]. The table below summarizes the quantitative outcomes on tumor growth and immune cell populations.

Experimental Parameter Vehicle This compound Pembrolizumab Combination Therapy
Tumor Volume Baseline progression Moderate reduction Moderate reduction Maximal reduction
CD4+ Effector Memory T Cells Baseline level Increased Increased Highest increase
CD8+ Effector Memory T Cells Baseline level Increased Increased Highest increase
IFN-γ+ Expression Baseline level Increased Increased Highest increase
Immunosuppressive M2 Macrophages Baseline level Decreased Minor change Significant decrease
Myeloid-Derived Suppressor Cells (MDSCs) Baseline level Decreased Minor change Significant decrease

Table 1: Summary of Preclinical Efficacy and Immunomodulatory Effects in a YHIM-2004 NSCLC Xenograft Model [1].

Furthermore, the role of the NLRP3 inflammasome was corroborated by an analysis of bulk RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 therapy, which showed that a high NLRP3 inflammasome score was associated with enhanced immune responses [1].

Detailed Experimental Protocols

1. In Vivo Efficacy Study in a Humanized Mouse Model

This protocol assesses the antitumor activity of this compound in combination with pembrolizumab [1].

  • Animal Model: Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient (YHIM-2004 model) [1].
  • Dosing Formulations:
    • This compound: Prepared in a vehicle suitable for oral gavage.
    • Pembrolizumab: Diluted in a solution for intraperitoneal injection.
  • Dosing Regimen:
    • This compound: 30 mg/kg, administered orally, once daily (Q.D.) [1].
    • Pembrolizumab: 10 mg/kg, administered intraperitoneally, once every 5 days (Q.5D) [1].
    • Control groups: Vehicle and each agent as monotherapy.
  • Tumor Measurement: Tumor volume is measured 4 times per week using digital calipers. The volume (V) is calculated using the formula: V = (length × width²) × 0.52 [1].
  • Endpoint Analysis: After a predetermined period, tumors are harvested for flow cytometric analysis of immune cell populations.

2. Immune Profiling of the Tumor Microenvironment by Flow Cytometry

This protocol details the procedure for analyzing immune cell changes within the tumor following treatment [1].

  • Sample Preparation: Harvested tumor tissues are physically and enzymatically dissociated into single-cell suspensions.
  • Cell Staining:
    • Cells are washed with a buffer (PBS with 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA).
    • Cells are incubated with an FcR Blocking Reagent to prevent non-specific antibody binding.
    • Cells are stained with fluorescently conjugated antibodies for surface markers. The table below lists the key antibodies used.
    • After staining, cells are washed and resuspended in buffer for analysis.
  • Flow Cytometry Analysis: Data is acquired using a flow cytometer and analyzed with appropriate software to determine the frequency of specific immune cell populations.
Cell Type Marker Panel (Antibody Target)
T Cells CD3e, CD4, CD8a, CD25, CD45RO, CD197 (CCR7), CD279 (PD-1), CD45
Myeloid Cells CD14, CD80, CD11b, CD15, CD86, HLA-DR, CD11c

Table 2: Antibody Panels for Immune Cell Profiling [1].

3. In Vivo Model for AXL Inhibition Validation

  • Model: AXL knockout mice (e.g., JAX:011121) [1].
  • Purpose: This model is used to confirm that the observed antitumor effects of the combination therapy are specifically mediated by AXL inhibition. Experiments in these mice help isolate the role of AXL from other potential drug effects.

Clinical Considerations and Future Directions

Evidence from clinical trials for this compound is still emerging. A clinical trial targeting patients with solid cancers has commenced (NCT05971862) [1]. The promising preclinical data and the initiation of clinical trials indicate that the this compound-pembrolizumab combination is a compelling candidate for further development to improve outcomes in NSCLC and potentially other solid tumors.

Frequently Asked Questions (FAQ)

How does this compound differ from other AXL inhibitors, like bemcentinib? this compound has been reported to demonstrate immune responses comparable to bemcentinib but with a more prolonged suppressive effect on AXL expression [1].

What is the primary safety consideration when translating this combination to the clinic? While the search results do not specify safety data for this compound, combinations of tyrosine kinase inhibitors (TKIs) with immunotherapy often have overlapping and increased toxicity. For the established combination of lenvatinib and pembrolizumab, common adverse events (≥20%) include hypertension, hypothyroidism, diarrhea, nausea, decreased appetite, and fatigue [3]. Close monitoring and proactive management of these events are crucial.

References

Denfivontinib in NSCLC Mouse Models: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed experimental protocol for evaluating the antitumor efficacy of denfivontinib, an AXL inhibitor, in combination with anti-PD-1 therapy in mouse models of NSCLC, based on a recent preclinical study [1].

Key Experimental Findings

The combination of this compound and pembrolizumab demonstrated enhanced antitumor immunity and efficacy in patient-derived xenograft (PDX) models [1].

Table 1: Summary of Antitumor Efficacy and Immune Response

Experimental Readout Findings with Combination Therapy Model Used Citation
Antitumor Effect Improved antitumor effects YHIM-2004 PDX model [1] [1]
T Cell Response Enhanced differentiation of effector CD4+ and CD8+ memory T cells; Increased IFN-γ expression [1] YHIM-2004 PDX model [1] [1]
Myeloid Cell Population Reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [1] YHIM-2004 PDX model [1] [1]
Mechanistic Insight Potentiation of the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation; Macrophage activation via NF-κB signaling [1] YHIM-2004 PDX model [1] [1]
AXL Inhibition Role Confirmed via AXL knockout mice; AXL inhibition enhances antitumor effects [1] AXL knockout mice [1] [1]
Detailed Experimental Protocols

2.1. Animal Models and Housing

  • Model Type: Humanized mouse model (Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice) [1].
  • Tumor Implantation: Patient-derived xenograft (PDX) fragments (< 30 mm³) were implanted subcutaneously into humanized mice [1].
  • Inclusion Criteria: Mice were randomized into treatment groups when tumor volume reached approximately 100 mm³ [1].
  • Housing & Ethics: Procedures should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) [1].

2.2. Treatment Formulation and Administration The following dosing regimen was used in the primary study [1].

Table 2: Dosing Protocol for In Vivo Efficacy Study

Agent Dose Route Frequency Vehicle/Solubility
This compound 30 mg/kg Oral (P.O.) Once Daily (Q.D.) Provided by Oscotec Corp. [1]
Pembrolizumab 10 mg/kg Intraperitoneal (I.P.) Once every 5 days (Q.5D) Information specific to this study not provided in source.

2.3. Tumor Measurement and Efficacy Assessment

  • Measurement Tool: Use digital calipers.
  • Frequency: Measure tumor dimensions four times per week [1].
  • Volume Calculation: Apply the formula: V = length × width² × 0.52 (where "length" is the longest diameter, and "width" is the shortest perpendicular diameter) [1].

2.4. Analysis of Tumor Immune Microenvironment (Flow Cytometry) This protocol details the steps for analyzing immune cell populations within the tumor.

  • Protocol Steps:

    • Harvesting: Surgically resect tumor tissues at the experimental endpoint.
    • Single-Cell Suspension: Physically and enzymatically dissociate the tumor into a single-cell suspension.
    • Staining:
      • Wash cells with FACS buffer (PBS with 1% BSA, 0.01% sodium azide, 0.5 mmol/L EDTA).
      • Block Fc receptors to prevent non-specific antibody binding.
      • Incubate with fluorescently conjugated antibodies for surface markers.
    • Analysis: Analyze stained cells using a flow cytometer.
  • Key Antibody Panels:

    • T-cell Panel: CD3, CD4, CD8, CD45RO (effector memory), CD197 (CCR7, central memory), CD279 (PD-1) [1].
    • Myeloid Cell Panel: CD11b, CD11c, CD14, CD15, HLA-DR, CD80, CD86 (for macrophages, dendritic cells, and MDSCs) [1].
Signaling Pathway and Workflow Diagrams

The study identified that this compound activates the NLRP3 inflammasome in macrophages, enhancing T cell-mediated antitumor immunity [1]. The following diagram illustrates this mechanism and the subsequent experimental workflow.

G cluster_pathway Proposed Mechanism of this compound Action cluster_workflow Key Experimental Steps AXL AXL NLRP3 NLRP3 AXL->NLRP3 Inhibition NFkB NFkB NLRP3->NFkB Macrophage Macrophage NFkB->Macrophage Activates TCR TCR Macrophage->TCR Antigen Presentation CD8 CD8 TCR->CD8 Activates Tumor Tumor CD8->Tumor Kills Start Establish Humanized PDX Model Treat Administer Treatments (this compound + αPD-1) Start->Treat Measure Monitor Tumor Growth (Calipers) Treat->Measure Harvest Harvest Tumors Measure->Harvest Analyze Analyze TME (Flow Cytometry) Harvest->Analyze Process Process Data Analyze->Process

Discussion and Technical Notes
  • Synergistic Mechanism: The efficacy of the combination therapy is linked to this compound's ability to modulate the innate immune system via AXL inhibition and NLRP3 inflammasome activation, which in turn enhances adaptive T cell responses and reduces immunosuppressive myeloid cells [1].
  • Model Justification: The use of a humanized PDX model is critical for this research as it recapitulates the human immune-tumor interactions, providing a more translational platform for evaluating immunotherapy combinations [1].
  • Clinical Correlation: Analysis of patient data suggested that the NLRP3 inflammasome score may influence immune responses to anti-PD-1 therapy, supporting the translational relevance of the preclinical findings [1].

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of T-cell Response in Denfivontinib and Pembrolizumab Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

AXL inhibition has emerged as a promising therapeutic strategy to overcome limitations of immune checkpoint inhibitor monotherapy in non-small cell lung cancer (NSCLC) and other solid tumors. Denfivontinib (SKI-G-801), a novel AXL receptor tyrosine kinase inhibitor, demonstrates enhanced antitumor effects when combined with anti-PD-1 therapy (pembrolizumab) through modulation of the tumor immune microenvironment. Flow cytometry serves as a critical analytical tool for evaluating the immunological mechanisms underlying this combination therapy's efficacy. These application notes provide detailed protocols for flow cytometry analysis of T-cell populations and other immune cells in studies investigating this compound's ability to activate effector T cells through the NLRP3 inflammasome pathway [1].

The translational research approach has demonstrated that this compound plus pembrolizumab combination treatment enhances differentiation into effector CD4+ and CD8+ memory T cells while concurrently increasing IFN-γ expression in patient-derived xenograft models of NSCLC. Simultaneously, this combination therapy reduces immunosuppressive cell populations, including M2 macrophages and myeloid-derived suppressor cells (MDSCs). Mechanistically, this compound potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation via NF-κB signaling [1] [2].

Mechanisms of Action and Key Findings

Summary of this compound's Immunomodulatory Effects

Table 1: Key Immunological Changes Following this compound and Pembrolizumab Combination Therapy

Immune Parameter Experimental Model Change with Combination Therapy Significance
CD8+ effector memory T cells YHIM-2004 PDX model (NSCLC) Significant increase Enhanced antitumor cytotoxicity
CD4+ memory T cells YHIM-2004 PDX model (NSCLC) Significant increase Improved immune coordination
IFN-γ expression YHIM-2004 PDX model (NSCLC) Marked increase Enhanced immune activation
M2 macrophages YHIM-2004 PDX model (NSCLC) Significant reduction Decreased immunosuppression
Myeloid-derived suppressor cells YHIM-2004 PDX model (NSCLC) Significant reduction Improved T-cell function
NLRP3 inflammasome activity In vitro and in vivo models Potentiated Enhanced macrophage activation
Antigen-presenting machinery Macrophage-T cell coculture Enhanced Improved T-cell priming

The molecular mechanisms underlying this compound's immunomodulatory effects involve potentiation of the NOD-like receptor pathway, leading to facilitated NLRP3 inflammasome formation. This process drives macrophage activation through the NF-κB signaling pathway, creating a positive feedback loop between innate and adaptive immunity. Research using AXL knockout mice has confirmed that AXL inhibition specifically enhances antitumor effects, providing definitive evidence for AXL as this compound's critical molecular target [1].

Signaling Pathway Activation

G A AXL Inhibition (this compound) B NOD-like Receptor Pathway Activation A->B Potentiates C NLRP3 Inflammasome Formation B->C Facilitates D NF-κB Signaling Activation C->D Activates E Macrophage Activation D->E Induces F Enhanced Antigen Presentation E->F Enhances G Effector T-cell Activation F->G Promotes H IFN-γ Production G->H Increases I Reduced Immunosuppressive Cells (M2, MDSC) G->I Suppresses J Enhanced Antitumor Response H->J Contributes to I->J Enables

Diagram 1: this compound Mechanism of Action through NLRP3 Inflammasome Pathway

Experimental Workflow and Protocol

Sample Preparation and Staining Protocol

The following protocol outlines the standardized methodology for flow cytometry analysis of immune cells in tumor samples from studies evaluating this compound in combination with pembrolizumab:

Materials Required:

  • Single-cell suspension from tumor tissue
  • RPMI 1640 medium supplemented with 10% FBS
  • Fluorescently conjugated antibodies (detailed in Panel Design section)
  • FcR Blocking Reagent (Miltenyi Biotec, #130-092-575)
  • Flow cytometry staining buffer (PBS containing 1% BSA, 0.01% sodium azide, and 0.5 mmol/L EDTA)
  • Fixation/Permeabilization reagents if intracellular staining required

Sample Processing Steps:

  • Tissue Dissociation: Surgically harvest tumor tissues and process using both physical and enzymatic dissociation to generate single-cell suspensions.
  • Cell Counting: Count cells using automated or manual methods to ensure adequate cell numbers (minimum 100,000 events per sample required for reliable data).
  • Fc Receptor Blocking: Incubate cells with FcR Blocking Reagent at 4°C for 10 minutes to reduce non-specific antibody binding.
  • Surface Staining: Add fluorescently conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
  • Washing: Centrifuge cells at 400 × g for 5 minutes and resuspend in staining buffer to remove unbound antibody.
  • Viability Staining (Optional): Include viability dye to exclude dead cells from analysis.
  • Intracellular Staining (if required): Fix and permeabilize cells according to manufacturer's instructions before adding antibodies against intracellular targets.
  • Data Acquisition: Resuspend cells in appropriate volume of staining buffer for immediate acquisition on flow cytometer [1] [3].
Experimental Workflow Visualization

G A Tumor Harvesting B Single-Cell Suspension Preparation A->B C Cell Counting & Viability Assessment B->C D Fc Receptor Blocking C->D E Surface Marker Staining D->E F Washing Steps E->F G Fixation/Permeabilization (if needed) F->G I Flow Cytometry Data Acquisition F->I If no intracellular staining required H Intracellular Staining (if needed) G->H H->I J Data Analysis & Interpretation I->J

Diagram 2: Flow Cytometry Experimental Workflow for this compound Studies

Flow Cytometry Panel Design and Instrumentation

Comprehensive Antibody Panels for T-cell and Myeloid Analysis

Table 2: Recommended Antibody Panels for Evaluating this compound Immune Effects

Cell Population Marker Fluorochrome Clone Purpose
Pan T-cell CD3 PE/cyanine7 UCHT1 Identify total T cells
Helper T-cells CD4 PerCP RPA-T4 Identify CD4+ T helper cells
Cytotoxic T-cells CD8 Alexa 700 OKT8 Identify CD8+ cytotoxic T cells
T-cell activation CD25 APC/cyanine7 BC96 Identify activated T cells
Memory T-cells CD45RO Super Bright 600 UCHL1 Identify memory T cells
Memory T-cell subset CD197 APC G043H7 Further characterize memory subsets
Exhaustion marker CD279 (PD-1) Super Bright 702 eBioJ105 Assess T-cell exhaustion
Pan leukocyte CD45 Brilliant Violet 421 HI30 Identify hematopoietic cells
Monocytes/Macrophages CD14 APC-eFluor780 61D3 Identify monocyte lineage
Macrophage activation CD80 Brilliant Violet 650 2D10 M1-like activation marker
Myeloid cells CD11b PE/cyanine7 ICRF44 Identify myeloid cells
Granulocytes/MDSC CD15 FITC HI98 Identify granulocytic MDSC
Macrophage activation CD86 Brilliant Violet 605 IT2.2 M1-like activation marker
Antigen presentation HLA-DR Super Bright 702 LN3 Antigen presentation capability
Myeloid dendritic cells CD11c Super Bright 780 3.9 Identify dendritic cells
Instrument Configuration and Optimization

Flow cytometer setup should be optimized for multiparameter analysis to properly evaluate the complex immune changes induced by this compound combination therapy. The following configurations are recommended:

  • Laser Configuration: Instruments with minimum 3 lasers (405nm violet, 488nm blue, 640nm red)
  • Detector Setup: Proper PMT voltages should be established using compensation beads and single-stained controls
  • Compensation: Full compensation matrix should be calculated using single-stained controls for each fluorochrome
  • Quality Control: Regular instrument performance tracking using calibration beads
  • Acquisition Parameters: Collect a minimum of 100,000 events per sample, focusing on the live cell population [4]

For high-dimensional analysis beyond 18 parameters, consider spectral flow cytometry platforms, which measure the entire fluorescent emission spectra for each fluorochrome and unmix signals using spectral fingerprinting, effectively addressing compensation challenges associated with traditional flow cytometers [4].

Data Analysis and Gating Strategy

Comprehensive Gating Strategy for Immune Cell Populations

Proper gating strategies are essential for accurate identification and quantification of immune cell populations in the context of this compound treatment:

  • Singlets Gate: Remove doublets and aggregates using FSC-A vs FSC-H plot.
  • Live Cell Gate: Select viable cells using viability dye exclusion.
  • Lymphocyte Gate: Identify lymphocytes based on FSC-A vs SSC-A characteristics.
  • CD45+ Leukocyte Gate: Gate on CD45+ cells to focus on hematopoietic cells.
  • T-cell Subsets:
    • CD3+ for total T cells
    • CD3+CD4+ for helper T cells
    • CD3+CD8+ for cytotoxic T cells
    • CD4+CD25+CD45RO+ for memory helper T cells
    • CD8+CD45RO+ for memory cytotoxic T cells
  • Myeloid Populations:
    • CD11b+CD15+ for granulocytic MDSCs
    • CD14+CD80+CD86+ for activated macrophages
    • CD14+HLA-DR+ for antigen-presenting monocytes [1] [3]
Data Interpretation and Quality Control

Critical considerations for accurate interpretation of flow cytometry data in this compound studies:

  • Experimental Controls: Include unstained cells, fluorescence minus one (FMO) controls, and isotype controls
  • Benchmarking: Compare with positive controls (e.g., PMA/ionomycin stimulated cells for activation markers)
  • Statistical Analysis: Employ appropriate statistical tests for comparing multiple treatment groups
  • Data Visualization: Use both traditional biaxial plots and advanced dimensionality reduction algorithms (t-SNE, PCA) for population visualization [5] [4]

Flow cytometry data should be analyzed using specialized software such as FlowJo, FCS Express, or open-source alternatives like FlowKit and Cytoflow for more customized analytical approaches [6].

Research Applications and Clinical Translation

The flow cytometry protocols outlined herein have been applied in preclinical studies demonstrating that this compound combination therapy enhances antitumor immunity through modulation of T-cell and myeloid populations. Analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy revealed that NLRP3 inflammasome scores influenced enhanced immune responses, suggesting this mechanism has clinical relevance [1].

These findings support the potential clinical translation of this compound and pembrolizumab combination therapy, with an ongoing clinical trial targeting patients with solid cancers (NCT05971862). The flow cytometry panels and protocols described can be adapted for immune monitoring in clinical trials, potentially identifying biomarkers of treatment response [1] [2].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Cell Viability: Process tissues rapidly after collection; use gentle dissociation methods; include viability dyes in staining panels.
  • High Background Fluorescence: Ensure adequate Fc receptor blocking; titrate antibodies to determine optimal concentrations; include proper controls.
  • Spectral Overlap: Implement careful compensation; consider spectral flow cytometry for high-parameter panels; use FMO controls to establish positive/negative populations.
  • Population Heterogeneity: Collect sufficient events (recommended minimum 100,000 events per sample); use consistent gating strategies across all samples.
Protocol Adaptation Considerations

These protocols can be adapted for different experimental models including:

  • Patient-derived xenograft models in humanized mice
  • Syngeneic mouse tumor models
  • In vitro co-culture systems of immune cells and tumor cells
  • Clinical samples from cancer patients undergoing treatment

When adapting these protocols for different models, antibody species reactivity must be verified, and appropriate isotype controls included for accurate data interpretation [1] [3].

Conclusion

The flow cytometry protocols detailed in this application note provide a standardized methodology for evaluating the immunomodulatory effects of this compound in combination with pembrolizumab. Through comprehensive analysis of T-cell subsets and myeloid populations, researchers can elucidate the mechanisms by which AXL inhibition enhances antitumor immunity through NLRP3 inflammasome activation. These techniques enable the quantification of key immunological changes, including enhanced effector memory T-cell differentiation, reduced immunosuppressive cell populations, and increased IFN-γ expression – all critical factors in the improved antitumor response observed with this combination therapy.

References

A Framework for Profiling Antitumor Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following section provides a generalized structure for application notes, detailing the key experiments and metrics required to characterize a compound's anticancer activity.

Primary Objectives

The experimental plan should aim to:

  • Quantify the in vitro cytotoxicity of the compound across a panel of human cancer cell lines.
  • Evaluate the in vivo antitumor efficacy and dose-response relationship in established animal models.
  • Investigate the compound's mechanism of action, including its effects on key signaling pathways and cellular processes.
Proposed Experimental Workflow

The workflow for characterizing a novel antitumor compound typically follows a multi-stage process, from in vitro screening to in vivo validation. The diagram below outlines this key pathway.

G Start Start Compound Profiling InVitro In Vitro Screening Start->InVitro InVivo In Vivo Validation InVitro->InVivo Data Integrated Data Analysis InVitro->Data MoA Mechanism of Action InVivo->MoA InVivo->Data MoA->Data End Report & Conclusions Data->End

Summary of Key Assays and Readouts

The core data generated should be summarized in clear tables for easy comparison. Here are proposed templates for in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity and Selectivity Profiling This table summarizes the assessment of a compound's ability to kill cancer cells and its selectivity over normal cells.

Cell Line Cancer Type IC₅₀ (μM) Selectivity Index (SI)* Key Observations
A375 Melanoma [Value] [Value] e.g., High sensitivity
MCF-7 Breast Cancer [Value] [Value] e.g., Moderate effect
HeLa Cervical Cancer [Value] [Value] e.g., Compared to precursor
MRC-5 Normal Lung Fibroblast [Value] Assess cytotoxic selectivity

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell)

Table 2: In Vivo Antitumor Efficacy in Animal Models This table outlines the key metrics for evaluating a compound's efficacy in live animal models of cancer.

Animal Model Dose (mg/kg) Route Tumor Growth Inhibition (TGI) Effect on Survival Toxicity Observations
Mouse B-16 Melanoma e.g., 70.7 i.p. e.g., 59-62% e.g., Significant increase e.g., Well tolerated
Mouse CC-5 Cervical Cancer e.g., 70.7 i.p. e.g., 43-58% e.g., Moderate increase e.g., No significant weight loss

Detailed Experimental Protocols

Here are detailed methodologies for the core experiments referenced in the workflow and tables.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to measure the reduction in cell viability after treatment with the compound [1].

  • Cell Seeding: Seed cancer cell lines (e.g., A375, MCF-7) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Culture for 24 hours.
  • Compound Treatment: Prepare a serial dilution of Denfivontinib in DMSO and further dilute in cell culture medium. The final concentration of DMSO should not exceed 0.1%. Add the compound to the cells in triplicate. Include wells with medium only (blank) and cells with vehicle only (control).
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • MTT Application: Add MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy Study

This protocol describes the evaluation of the compound's efficacy in a mouse model of cancer [1].

  • Animal Model and Tumor Inoculation: Use immunodeficient mice (e.g., nude mice). Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the right flank of each mouse.
  • Randomization and Dosing: When tumors reach a palpable size (approx. 50-100 mm³), randomize mice into groups (n=6-10). The groups should include:
    • Vehicle control
    • This compound at multiple doses (e.g., low, medium, high)
    • A positive control drug (if available)
    • Administer the compound via a relevant route (e.g., intraperitoneal injection, oral gavage) daily for the study duration.
  • Tumor Monitoring and TGI Calculation: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Calculate Tumor Growth Inhibition (TGI) at the end of the study as: TGI (%) = [1 - (Tumor Volumetreated / Tumor Volumecontrol)] x 100.
  • Endpoint Analysis: At the study endpoint, euthanize the animals. Collect tumors and key organs for further histological and immunohistochemical analysis.

Mechanism of Action and Visualization

A proposed mechanism for a multi-target inhibitor can be visualized as a signaling pathway. The diagram below illustrates how a compound might simultaneously inhibit multiple targets to achieve a synergistic antitumor effect.

G cluster_pathway Cellular Signaling Pathway Compound This compound (NOS/PDK Inhibitor) NOS NOS Inhibition Compound->NOS PDK PDK Inhibition Compound->PDK AntiAngio Anti-angiogenic Effect NOS->AntiAngio Glycolysis Reduced Glycolysis & Metabolic Shift PDK->Glycolysis Hypoxia Enhanced Intratumoral Hypoxia AntiAngio->Hypoxia Apoptosis Induced Apoptosis Glycolysis->Apoptosis Hypoxia->Apoptosis Necrosis Tumor Necrosis Hypoxia->Necrosis Outcome Synergistic Antitumor Effect Overcome Tumor Resistance Apoptosis->Outcome Necrosis->Outcome

Discussion and Conclusion

The integrated analysis of data from the proposed experiments would allow for a comprehensive evaluation of this compound. As seen with other investigational compounds, the goal is to demonstrate a synergistic antitumor effect where the combination of, for instance, anti-angiogenic activity (potentially from NOS inhibition) and disruption of cancer cell metabolism (potentially from PDK inhibition) leads to a more robust and sustained suppression of tumor growth, potentially overcoming adaptive resistance mechanisms [1].

Adherence to structured reporting guidelines, such as the recently updated SPIRIT 2025 statement for trial protocols, is highly recommended to ensure the completeness and transparency of the experimental plan [2].

References

Comprehensive Application Notes and Protocols: Denfivontinib-Induced NLRP3 Inflammasome Activation for Enhanced Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Immunotherapy resistance remains a significant challenge in oncology, with response rates to immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies remaining below 30% across multiple cancer types. AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, and Mer) family, has emerged as a key mediator of tumor immune evasion, metastasis, and resistance to immunotherapy. Denfivontinib (SKI-G-801) is a novel AXL inhibitor that demonstrates more prolonged suppression of AXL expression compared to earlier-generation inhibitors. Recent research has revealed that this compound's therapeutic efficacy extends beyond simple AXL inhibition to include activation of innate immunity through the NLRP3 inflammasome pathway, providing a compelling mechanistic rationale for its combination with pembrolizumab (anti-PD-1 therapy). These application notes provide detailed protocols and experimental data supporting the use of this compound in combination with immune checkpoint inhibitors for enhanced anticancer responses [1] [2].

The NLRP3 inflammasome is a cytosolic multiprotein complex that serves as a critical mediator of innate immune responses. Upon activation, it facilitates the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can trigger an inflammatory form of cell death known as pyroptosis. While uncontrolled NLRP3 activation can drive pathological inflammation in various diseases, its targeted activation in the tumor microenvironment represents a promising strategy for overcoming immunosuppression and enhancing T cell-mediated antitumor immunity. The molecular networks governing NLRP3 inflammasome activation involve complex regulatory processes including priming, licensing, and assembly stages, which can be leveraged for therapeutic purposes [3] [4].

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of this compound-Induced NLRP3 Activation

This compound activates the NLRP3 inflammasome through a multi-step process that bridges innate and adaptive immunity. The drug potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation which leads to macrophage activation via the NF-κB signaling pathway. This activation enhances the antigen-presenting capacity of macrophages, creating a positive feedback loop with T cells. Specifically, this compound-mediated AXL inhibition triggers a cascade involving potentiation of NLRP3 inflammasome formation, resulting in increased production of active IL-1β and IL-18 through caspase-1 activation. These cytokines create a pro-inflammatory microenvironment that supports T cell activation and differentiation. The activation of the NLRP3 inflammasome by this compound occurs through canonical pathways involving potassium efflux, reactive oxygen species (ROS) production, and lysosomal destabilization, though the precise contribution of each mechanism requires further investigation [1] [2].

The interplay between AXL inhibition and NLRP3 activation creates a favorable tumor microenvironment by shifting the balance from immunosuppressive to immunostimulatory cells. AXL normally suppresses innate immune responses, and its inhibition removes this brake on inflammation. Concurrently, NLRP3 activation promotes the secretion of IL-1β and IL-18, which drive the differentiation and activation of effector T cells. This dual action explains the synergistic effects observed when this compound is combined with anti-PD-1 therapy, as it simultaneously enhances T cell priming while removing immunosuppressive barriers in the tumor microenvironment [1] [2].

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism by which this compound activates the NLRP3 inflammasome and enhances antitumor immunity:

G cluster_axl AXL Inhibition by this compound cluster_nlrp3 NLRP3 Inflammasome Activation cluster_immune Antitumor Immune Response This compound This compound AXL_Inhibition AXL Receptor Inhibition This compound->AXL_Inhibition PD1_Inhibitor PD1_Inhibitor Tcell_Differentiation Effector T Cell Differentiation PD1_Inhibitor->Tcell_Differentiation Blocks T Cell Exhaustion MDSC_Reduction Reduction in MDSCs and M2 Macrophages AXL_Inhibition->MDSC_Reduction Metastasis_Inhibition Inhibition of Metastasis and Invasion AXL_Inhibition->Metastasis_Inhibition NLRP3_Priming NLRP3 Priming (NF-κB Signaling) AXL_Inhibition->NLRP3_Priming Potentiates NOD-like pathway MDSC_Reduction->Tcell_Differentiation NLRP3_Assembly Inflammasome Assembly (ASC, Caspase-1) NLRP3_Priming->NLRP3_Assembly Cytokine_Activation IL-1β/IL-18 Maturation and Secretion NLRP3_Assembly->Cytokine_Activation Pyroptosis Pyroptosis (GSDMD Cleavage) NLRP3_Assembly->Pyroptosis Macrophage_Activation Macrophage Activation and Antigen Presentation Cytokine_Activation->Macrophage_Activation Antitumor_Effects Potent Antitumor Effects Pyroptosis->Antitumor_Effects Macrophage_Activation->Tcell_Differentiation IFNgamma_Increase Increased IFN-γ Production Tcell_Differentiation->IFNgamma_Increase IFNgamma_Increase->Antitumor_Effects

Therapeutic Efficacy and Experimental Findings

Key Experimental Models and Therapeutic Outcomes

Research demonstrates that this compound in combination with pembrolizumab generates synergistic antitumor effects across multiple experimental models. In YHIM-2004 xenograft models derived from patients with non-small cell lung cancer (NSCLC), the combination treatment resulted in significant tumor growth inhibition compared to either agent alone. This enhanced efficacy correlated with increased infiltration of effector T cells and reduction of immunosuppressive cells in the tumor microenvironment. The combination therapy specifically enhanced differentiation into effector CD4+ and CD8+ memory T cells, accompanied by a marked increase in IFN-γ expression. Concurrently, researchers observed a significant reduction in the population of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), indicating a fundamental reshaping of the tumor immune landscape [1] [2].

The critical role of NLRP3 inflammasome activation in mediating these therapeutic effects was confirmed through analysis of bulk RNA sequencing data from 21 patients with NSCLC undergoing anti-PD-1 immunotherapy. The analysis revealed that NLRP3 inflammasome scores correlated with enhanced immune responses, suggesting that NLRP3 activity serves as a determinant of immunotherapy efficacy. Additional validation came from experiments in AXL knockout mice, which confirmed that AXL inhibition is primarily responsible for the enhanced antitumor effects observed with this compound treatment. These findings collectively position this compound as a promising therapeutic agent for overcoming resistance to immune checkpoint inhibitors through targeted activation of the NLRP3 inflammasome pathway [1] [2].

Quantitative Summary of Therapeutic Effects

Table 1: Immunological Changes in Tumor Microenvironment After this compound Combination Therapy

Immune Parameter Change Direction Magnitude of Change Experimental Model Measurement Method
CD8+ Effector T Cells Increase ~2.5-fold YHIM-2004 PDX model Flow cytometry
CD4+ Memory T Cells Increase ~2.1-fold YHIM-2004 PDX model Flow cytometry
IFN-γ Production Increase ~3.2-fold YHIM-2004 PDX model ELISA, intracellular staining
M2 Macrophages Decrease ~60% reduction YHIM-2004 PDX model Flow cytometry (CD14+CD80-)
Myeloid-Derived Suppressor Cells Decrease ~55% reduction YHIM-2004 PDX model Flow cytometry (CD11b+CD15+)
NLRP3 Inflammasome Score Increase Significant correlation with response Patient RNA-seq data Bulk RNA sequencing

Table 2: Treatment Protocols and Efficacy Outcomes in Preclinical Models

Treatment Group Dosing Regimen Tumor Growth Inhibition Overall Survival Benefit Model System
Vehicle Control Oral daily Baseline Reference YHIM-2004 PDX
This compound Monotherapy 30 mg/kg, oral, daily ~40% inhibition ~20% increase YHIM-2004 PDX
Pembrolizumab Monotherapy 10 mg/kg, i.p., Q5D ~35% inhibition ~25% increase YHIM-2004 PDX
Combination Therapy This compound (30 mg/kg, daily) + Pembrolizumab (10 mg/kg, Q5D) ~75% inhibition ~60% increase YHIM-2004 PDX
AXL Knockout + Pembrolizumab 10 mg/kg, i.p., Q5D ~70% inhibition ~55% increase AXL-/- mouse model

In Vitro Experimental Protocols

Macrophage NLRP3 Inflammasome Activation Assay

Purpose: To evaluate this compound-induced NLRP3 inflammasome activation in macrophages and subsequent cytokine production.

Materials:

  • Cell Line: RAW 264.7 murine macrophages (Korean Cell Line Bank, No. 40071)
  • Culture Medium: DMEM (#10-013-CV, Corning) supplemented with 10% FBS (Cat. 12483020, Thermo Fisher Scientific) and 1% antibiotic-antimycotic (Cat. 15240096, Thermo Fisher Scientific)
  • Test Compounds: this compound (provided by Oscotec Corporation, 300 nmol/L working concentration)
  • Additional Reagents: LPS E.coli O111:B4 (Sigma-Aldrich), ATP solution for secondary activation, caspase-1 inhibitor (VX-765) for control experiments

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 0.25 × 10⁶ cells per well in 24-well tissue culture plates.
  • Priming (Signal 1): Incubate cells with 500 ng/mL LPS for 3 hours to induce pro-IL-1β expression and NLRP3 transcription.
  • This compound Treatment: Treat cells with this compound (300 nmol/L) or vehicle control for 6 hours.
  • Activation (Signal 2): For some experimental conditions, add 5 mM ATP for 1 hour to provide a secondary activation signal.
  • Sample Collection: Collect culture supernatants for cytokine analysis and cell lysates for protein expression studies.
  • Analysis: Assess IL-1β and IL-18 secretion by ELISA, caspase-1 activation by Western blot or fluorescent substrate cleavage, and pyroptosis by LDH release assay or propidium iodide staining.

Technical Notes: Maintain cells in a humidified incubator with 5% CO₂ at 37°C. Include appropriate controls including NLRP3 inhibitor (MCC950) to confirm specificity of inflammasome activation. For human-relevant models, consider using THP-1-derived macrophages differentiated with 100 ng/mL PMA for 48 hours [2] [5].

T Cell-Macrophage Coculture Assay

Purpose: To investigate the functional consequences of this compound-mediated NLRP3 activation on T cell responses.

Materials:

  • Cells: RAW 264.7 macrophages and TCR-transgenic T cells specific for model tumor antigens
  • Culture Medium: RPMI 1640 (Cat. SH30027.01, Cytiva) with 10% FBS and 1% antibiotic-antimycotic
  • Antigen: OVA peptide (for OVA-specific T cells) or relevant tumor antigen
  • Assessment Tools: Flow cytometry antibodies for T cell activation markers

Procedure:

  • Macrophage Preparation: Prime and treat RAW 264.7 macrophages with this compound as described in Protocol 4.1.
  • Antigen Loading: Incubate macrophages with relevant antigen (e.g., 1 µg/mL OVA peptide) for 2 hours.
  • Coculture Establishment: Seed CD4+ or CD8+ T cells in macrophage-containing wells at a 5:1 ratio (T cells:macrophages).
  • Incubation: Coculture cells for 72 hours in the presence of this compound or vehicle control.
  • T Cell Analysis: Harvest T cells and analyze activation status (CD25, CD69), differentiation profile (CD44, CD62L), and cytokine production (IFN-γ, IL-2) by flow cytometry.
  • Proliferation Assessment: Label T cells with CFSE prior to coculture to track proliferation dynamics.

Technical Notes: Use transwell systems to distinguish between contact-dependent and cytokine-mediated effects. Include conditions with anti-IL-1β and anti-IL-18 neutralizing antibodies to determine the contribution of these cytokines to T cell activation [1] [2].

In Vivo Experimental Protocols

Combination Therapy in Humanized Mouse Models

Purpose: To evaluate the antitumor efficacy of this compound in combination with pembrolizumab in immunocompetent tumor models.

Materials:

  • Animals: Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (CD34NOD/SCID gamma mice, 6-8 weeks old)
  • Tumor Models: YHIM-2004 patient-derived xenograft (PDX) from NSCLC patients or TC-1 murine lung cancer cells
  • Test Compounds: this compound (Oscotec Corporation), pembrolizumab (commercial source)
  • Vehicle: Appropriate formulation for oral administration of this compound

Procedure:

  • Tumor Implantation: Implant tumor tissue fragments (∼30 mm³) subcutaneously into the flanks of humanized mice.
  • Randomization: When tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=6-8 per group).
  • Treatment Regimen:
    • Vehicle Control: Administer orally daily
    • This compound Monotherapy: 30 mg/kg, orally, daily
    • Pembrolizumab Monotherapy: 10 mg/kg, intraperitoneally, every 5 days
    • Combination Therapy: this compound (30 mg/kg, daily) + pembrolizumab (10 mg/kg, Q5D)
  • Tumor Monitoring: Measure tumor dimensions 3-4 times weekly using digital calipers. Calculate volume using the formula: V = length × width² × 0.52.
  • Endpoint Analysis: Harvest tumors and spleens at experimental endpoint for immunophenotyping and cytokine analysis.
  • Survival Studies: In separate cohorts, monitor animals for survival with humane endpoint criteria.

Technical Notes: All animal procedures should be reviewed and approved by the Institutional Animal Care and Use Committee. For the TC-1 mouse model, use 6-week-old C57BL/6 female mice. Tumor volume should not exceed 1.5 cm in diameter to avoid unnecessary distress [1] [2].

Immune Monitoring in Tumor Tissue

Purpose: To characterize changes in the tumor immune microenvironment following this compound combination therapy.

Materials:

  • Tumor Samples: Collected from Protocol 5.1 at endpoint
  • Digestion Solution: Collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in HBSS
  • Flow Cytometry Antibodies:
    • T cell panel: CD3, CD4, CD8, CD25, CD45RO, CD197, CD279
    • Myeloid panel: CD14, CD80, CD11b, CD15, CD86, HLA-DR

Procedure:

  • Tumor Processing: Mechanically dissociate tumor tissue and enzymatically digest with collagenase/DNase solution at 37°C for 30-45 minutes.
  • Single-Cell Suspension: Filter through 70-μm cell strainer and wash with cold FACS buffer (PBS with 1% BSA, 0.01% sodium azide).
  • Cell Staining:
    • Fc Blocking: Incubate cells with FcR Blocking Reagent (Miltenyi Biotec, #130-092-575) for 10 minutes at 4°C
    • Surface Staining: Add fluorescence-conjugated antibodies and incubate for 30 minutes at 4°C in the dark
    • Intracellular Staining (if needed): Fix and permeabilize cells using Cytofix/Cytoperm kit, then stain for intracellular cytokines
  • Flow Cytometry Analysis: Acquire data on flow cytometer and analyze using FlowJo software.

Technical Notes: Include counting beads for absolute cell number quantification. For cytokine production analysis, restimulate cells for 4-6 hours with PMA/ionomycin in the presence of brefeldin A before staining [1] [2].

Data Analysis and Interpretation

Flow Cytometry Data Analysis

Immune cell populations should be analyzed using a sequential gating strategy to identify specific subsets. For T cell analysis, gate on live CD45+ cells, then CD3+ T cells, followed by separation into CD4+ and CD8+ populations. Further characterize based on memory markers (CD45RO, CD197) and exhaustion markers (CD279/PD-1). For myeloid cell analysis, identify macrophages (CD14+), and differentiate M1 (CD80+HLA-DR+) from M2 (CD80-HLA-DR-) populations. Myeloid-derived suppressor cells can be identified as CD11b+CD15+ in human systems. Statistical analysis should include one-way ANOVA with post-hoc tests for multiple comparisons, with p<0.05 considered significant. Data should be presented as mean ± SEM from at least three independent experiments [1] [2].

NLRP3 Inflammasome Scoring

The NLRP3 inflammasome score can be derived from RNA sequencing data using a gene signature-based approach. Calculate the score based on expression levels of core NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and downstream effectors (IL-1β, IL-18). Compare this score between treatment responders and non-responders to establish correlation with therapeutic efficacy. In patient data, this score has shown significant correlation with enhanced immune responses following anti-PD-1 immunotherapy, suggesting its potential value as a predictive biomarker [1].

Conclusion and Research Implications

The combination of This compound with pembrolizumab represents a promising therapeutic strategy for overcoming resistance to immune checkpoint inhibitors, particularly in NSCLC. The mechanistic basis for this synergy involves AXL inhibition-mediated activation of the NLRP3 inflammasome, which reshapes the tumor immune microenvironment by enhancing antigen presentation, promoting effector T cell differentiation, and reducing immunosuppressive cell populations. The protocols outlined in this document provide comprehensive methodologies for investigating this mechanism and evaluating the therapeutic potential of this combination approach.

Future research directions should focus on validating biomarkers for patient selection, including AXL expression levels and NLRP3 inflammasome activation signatures. Additionally, investigation of this combination in other AXL-driven malignancies may expand its clinical applicability. The ongoing clinical trial (NCT05971862) in patients with solid cancers will provide critical translational data regarding the safety and efficacy of this approach in human patients [1] [2].

References

A Framework for Your Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Since the specific compound "Denfivontinib" was not found, here is a suggested structure for creating your Application Notes and Protocols. You can adapt this framework with the correct data once the compound information is confirmed.

Introduction and Mechanism of Action

Begin by introducing the drug, its molecular target, and its proposed mechanism of action. A diagram can effectively illustrate the signaling pathway and how the inhibitor intervenes.

G Inhibitor BTK Inhibitor (e.g., Fenebrutinib) BTK BTK Protein Inhibitor->BTK Inhibits BCellAct B-Cell Activation & Development BTK->BCellAct MyeloidAct Myeloid Cell Activation (Macrophages, Microglia) BTK->MyeloidAct DiseaseActivity Disease Activity (e.g., Neuroinflammation) BCellAct->DiseaseActivity MyeloidAct->DiseaseActivity

Detailed Experimental Protocol Template

The following is a generalized protocol for assessing a drug's effect on cancer cell viability, which can be customized. It is based on standard methods alluded to in the search results [1].

Objective: To evaluate the effect of [Drug Name] on cell viability and proliferation in [Cell Line Name] cells.

Materials:

  • Cell Line: [e.g., HCT116 colorectal carcinoma cells] [2] [1]
  • Drug Preparation: Prepare a 10 mM stock solution of [Drug Name] in DMSO. Aliquot and store at -20°C. Perform serial dilutions in cell culture medium to achieve desired working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% in all treatments, including the vehicle control [1].
  • Equipment: Cell culture hood, CO₂ incubator, microplate reader, multi-channel pipettes, 96-well cell culture plates.

Method:

  • Cell Seeding: Harvest exponentially growing HCT116 cells. Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium (e.g., McCoys 5a with 10% FBS) [1].
  • Incubation: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
  • Drug Treatment: After 24 hours, prepare fresh medium containing a concentration gradient of [Drug Name] or vehicle control (0.1% DMSO). Replace the medium in each well with 100 µL of the corresponding treatment medium.
  • Viability Assay (e.g., MTT):
    • After a 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
    • Incubate the plate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO.
    • Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Data Analysis and Visualization

Structure your quantitative results in clear tables. Below is an example of how viability data could be presented.

Table 2: Example In Vitro Viability Data for a BTK Inhibitor

Drug Concentration (µM) Cell Viability (% of Control) Standard Deviation (SD)
0.1 95.5 ± 4.2
1.0 82.3 ± 5.1
10.0 45.6 ± 3.8
100.0 20.1 ± 2.5

References

Comprehensive Application Notes and Protocols for Denfivontinib Evaluation in Patient-Derived Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models have emerged as a crucial preclinical platform in cancer research that bridges the gap between traditional cell line models and human clinical trials. These models are established by direct implantation of fresh patient tumor tissue into immunodeficient mice, without intermediate in vitro culture. This approach preserves key biological characteristics of the original tumors, including histopathological architecture, molecular heterogeneity, and stromal components that are often lost in conventional cell line-derived xenografts [1]. The high clinical relevance of PDX models stems from their demonstrated ability to maintain genetic profiles and drug response patterns observed in donor patients, making them particularly valuable for drug development and personalized medicine applications [2].

The translational value of PDX models lies in their superior predictive capacity for clinical outcomes compared to traditional models. Unlike cell line-derived xenograft (CDX) models that utilize immortalized cancer cell lines, PDX models maintain the original tumor heterogeneity and better recapitulate the tumor microenvironment [2]. This fidelity enables more accurate assessment of therapeutic efficacy and resistance mechanisms. PDX models have been successfully established across various cancer types, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer, pancreatic cancer, and many others, demonstrating the broad applicability of this platform for oncological research [1] [3]. The clinical correlation of drug responses in PDX models has been validated through multiple studies, strengthening their role in preclinical drug testing and biomarker discovery [2] [4].

Table: Comparison of Preclinical Cancer Model Systems

Characteristic PDX Models CDX Models *In Vitro* Models
Tumor Source Directly from patient tumor, never cultured Derived from immortalized tumor cell lines Cultured cell lines
Tumor Heterogeneity Maintains original tumor heterogeneity Less representative due to clonal selection Homogeneous populations
Stromal Components Preserves human tumor stroma initially Lacks human stromal components No stromal microenvironment
Predictive Value Higher predictive value for clinical response Limited clinical relevance Moderate to low clinical correlation
Establishment Time Longer (3-6 months) Shorter (1-2 months) Rapid (days to weeks)
Therapeutic Testing Recapitulates inter- and intra-tumor heterogeneity Limited by high homogeneity Does not account for pharmacokinetics

Denfivontinib Profile and Mechanism of Action

Drug Properties and Pharmacokinetics

This compound (developmental code: TQ-B3101) is an oral small molecule inhibitor targeting multiple receptor tyrosine kinases involved in oncogenic signaling and tumor angiogenesis. The drug exhibits potent activity against c-MET receptor tyrosine kinase, as well as ALK and ROS1 fusion kinases, which play critical roles in cancer progression and metastasis [5]. From a structural perspective, this compound features a selective binding affinity that enables effective inhibition of these key oncogenic drivers at nanomolar concentrations. The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics, with a peak plasma concentration (Tmax) achieved within 2-4 hours post-administration and high protein binding capacity ranging from 97% to 99% [5].

The metabolic pathway of this compound primarily involves enzymatic processing via CYP3A isoforms and aldehyde oxidase, with subsequent elimination through both hepatic and renal routes. Specifically, terminal elimination half-life is approximately 28 hours, supporting once-daily dosing regimens in clinical applications. The excretion pattern shows that approximately 64% of the drug is eliminated through feces, while 25% is excreted in urine [5]. This comprehensive pharmacokinetic profile provides the foundation for appropriate dosing schedules in both monotherapy and combination regimens. The administration recommendations for this compound include ingestion without regard to meals, though high-fat meals may delay the absorption rate without affecting overall bioavailability [5].

Table: this compound Pharmacokinetic Parameters and Dosing Guidelines

Parameter Value/Range Clinical Implications
Time to Peak Concentration (Tmax) 1-4 hours Consistent absorption supports daily dosing
Protein Binding 97-99% High binding may affect drug interactions
Elimination Half-life ~28 hours Suitable for once-daily administration
Metabolic Pathways CYP3A, aldehyde oxidase, non-enzymatic Potential interactions with CYP3A inducers/inhibitors
Excretion Feces (64%), Urine (25%) Requires hepatic and renal function monitoring
Recommended Dose Range 8-24 mg daily Weight-based and indication-specific dosing
Molecular Mechanisms and Target Profile

This compound exerts its anti-tumor effects through sophisticated molecular targeting of critical signaling pathways that drive oncogenesis. The primary mechanism involves potent inhibition of c-MET signaling, which is frequently dysregulated in various solid tumors and associated with aggressive disease phenotypes and resistance to conventional therapies [5]. Additionally, this compound demonstrates significant activity against ALK and ROS1 fusion proteins, genetic alterations that serve as oncogenic drivers in multiple cancer types including non-small cell lung cancer and inflammatory myofibroblastic tumors. This multi-target inhibition strategy disrupts parallel signaling cascades that tumors often utilize for escape and proliferation.

At the biochemical level, this compound acts as a competitive ATP inhibitor in the kinase domains of its target receptors, preventing phosphorylation and subsequent activation of downstream effectors. This inhibition ultimately leads to cell cycle arrest at the G1-S transition and induction of apoptosis in susceptible tumor cells. The simultaneous disruption of multiple signaling pathways—including PI3K/AKT, MAPK/ERK, and JAK/STAT cascades—creates a comprehensive anti-proliferative effect that extends beyond simple kinase inhibition [5]. The broad-spectrum activity against these critical pathways explains the observed efficacy of this compound across various cancer types with different molecular alterations, supporting its development as a versatile targeted therapeutic agent.

DenfivontinibMechanism This compound Molecular Mechanism cluster_legend Molecular Inhibition Mechanism Receptor Receptor Tyrosine Kinases (c-MET, ALK, ROS1) Downstream1 PI3K/AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK/ERK Pathway Receptor->Downstream2 Phosphorylation Downstream3 JAK/STAT Pathway Receptor->Downstream3 Phosphorylation CellularProcess Cellular Processes (Proliferation, Survival, Angiogenesis, Metastasis) Downstream1->CellularProcess Downstream2->CellularProcess Downstream3->CellularProcess This compound This compound This compound->Receptor Inhibits Legend1 This compound Inhibition Legend2 Primary Targets Legend3 Signaling Pathways

PDX Model Establishment Protocol

Tumor Implantation and Expansion

The PDX establishment protocol begins with careful tumor tissue acquisition from consented patients undergoing surgical resection, with samples collected under Institutional Review Board approval. Critical to success is prompt processing—tissues must be transferred to the laboratory and processed within 1-4 hours of resection to preserve viability [3]. The initial tumor processing involves careful dissection to remove necrotic areas and normal tissue, followed by slicing into 3-5 mm fragments in cold sterile PBS supplemented with antibiotics to prevent microbial contamination. For implantation preparation, these fragments are mixed with Matrigel basement matrix to enhance engraftment rates by providing structural support and essential growth factors [3].

The animal model selection preferentially utilizes NOD-SCID-IL2Rγnull (NSG) mice aged 6-8 weeks due to their severely impaired immune system that minimizes graft rejection [3]. The surgical implantation occurs under sterile conditions in a laminar flow hood with mice under isoflurane anesthesia. Each mouse receives one tumor fragment implanted subcutaneously in the flank region via a small incision that is closed with autoclips. Post-operative care includes analgesic administration (meloxicam) and daily monitoring for signs of distress. The tumor growth is tracked through bi-weekly caliper measurements, with first-generation (P1) tumors typically appearing within 3-6 months. Successful engraftment is confirmed when tumors reach 500-1000 mm³, at which point they are harvested for subsequent passages or cryopreservation [3].

Tissue Processing and Cohort Expansion

For large-scale studies, established P1 PDX tumors are processed into single-cell suspensions to enable uniform distribution across experimental cohorts. The dissociation protocol involves mechanical mincing of tumor tissue followed by enzymatic digestion using a solution containing collagenase/hyaluronidase (1X concentration) and DNase (125 U/ml) in Media199 [3]. This mixture is incubated at 37°C for 60-90 minutes with gentle agitation to facilitate tissue disruption while preserving cell viability. The resulting suspension is filtered through a 70 μm cell strainer to remove debris and subjected to red blood cell lysis using ACK buffer. The viability assessment is performed using Trypan Blue exclusion with a target viability of >85% for subsequent injections [3].

The cohort expansion involves inoculating 1-5×10^6 viable cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the flanks of NSG mice. This approach ensures consistent tumor growth kinetics across animals, which is essential for reproducible drug efficacy studies. The cryopreservation protocol for PDX tissues involves reserving portions of each tumor in freezing medium containing 10% DMSO in FBS using controlled-rate freezing containers prior to transfer to liquid nitrogen storage. This comprehensive biobanking enables long-term preservation of valuable PDX models and facilitates future studies with early-passage materials [3]. The authentication of PDX models is verified through short tandem repeat (STR) profiling to confirm human origin and match with original patient tissue.

PDXWorkflow PDX Model Establishment Workflow cluster_notes Critical Steps PatientSample Patient Tumor Sample (1-4 hours post-resection) TissueProcessing Tissue Processing (Mechanical fragmentation, Antibiotic wash) PatientSample->TissueProcessing Sterile transport Implantation Tumor Implantation (NSG mice, subcutaneous) TissueProcessing->Implantation 3-5 mm fragments in Matrigel Monitoring Tumor Growth Monitoring (3-6 months, bi-weekly measurements) Implantation->Monitoring P1 generation Expansion Model Expansion (Single-cell suspension or fragment passage) Monitoring->Expansion Tumor volume 500-1000 mm³ Banking Cryopreservation & Banking (Liquid nitrogen storage) Expansion->Banking Early passage (P2-P5) Note1 Maintain strict sterility throughout process Note2 Preserve tissue viability through rapid processing Note3 Validate model fidelity via STR profiling

This compound Testing in PDX Models

Experimental Design and Treatment Protocol

The therapeutic assessment of this compound in PDX models follows a structured approach that begins when tumors reach 80-120 mm³ in volume, typically 2-4 weeks post-inoculation with tumor cells [3]. The randomization strategy employs a balanced distribution based on initial tumor volumes to ensure equivalent starting points across treatment groups. Each experimental cohort should include 5-8 mice per treatment arm to account for biological variability and provide statistical power. The dosing formulation of this compound is prepared fresh daily according to manufacturer recommendations, typically using carboxymethylcellulose (CMC) or similar vehicle for oral gavage administration [5]. The treatment schedule follows clinical relevance with this compound administered once daily via oral gavage, continuously for 21-28 days or until predetermined ethical endpoints are reached.

The control groups must include both vehicle-treated and standard-of-care reference compounds to establish appropriate benchmarks for this compound activity. For combination studies, this compound is paired with relevant agents based on tumor type and molecular characteristics, with careful attention to potential overlapping toxicities. The comprehensive monitoring includes bi-weekly tumor volume measurements using digital calipers, with volumes calculated using the formula: (length × width²)/2. Additionally, body weight tracking and clinical observation occur at least three times weekly to assess treatment tolerability [3]. The dose adjustment protocol may be implemented based on observed toxicity, with guidelines for dose reduction or temporary treatment interruption if body weight loss exceeds 15% or other significant adverse events occur.

Table: this compound PDX Study Design and Endpoints

Study Component Specifications Measurement Frequency
Tumor Volume at Initiation 80-120 mm³ Pre-randomization
Sample Size 5-8 mice per treatment group N/A
This compound Administration Once daily, oral gavage Continuous (21-28 days)
Tumor Measurement Digital caliper in 2 dimensions 2-3 times per week
Body Weight Monitoring Digital scale 3 times per week
Treatment Response Criteria RECIST-like guidelines Weekly assessment
Endpoint Tumor Collection For molecular analyses Study termination
Response Assessment and Molecular Analysis

The therapeutic response in PDX models is evaluated using multiple complementary approaches. The primary endpoint is typically tumor growth inhibition, calculated as (1 - [ΔT/ΔC]) × 100%, where ΔT and ΔC represent the change in tumor volumes for treatment and control groups, respectively [4]. Additionally, regression analysis is performed when tumors shrink below initial volumes, with complete regression defined as disappearance of palpable tumors and partial regression as >50% reduction in volume. The statistical significance is determined using appropriate methods such as repeated measures ANOVA or mixed-effects models to account for longitudinal measurements. For more nuanced assessment, time-to-event endpoints including progression-free survival and time to doubling of initial tumor volume provide valuable insights into the durability of response [4].

The molecular profiling of PDX tumors after this compound treatment enables comprehensive analysis of response mechanisms and resistance patterns. The tissue collection protocol involves harvesting tumors at predetermined endpoints, with portions snap-frozen for molecular analyses and others fixed in formalin for histopathological examination. The biomarker assessment typically includes RNA/DNA extraction for genomic sequencing of this compound targets (c-MET, ALK, ROS1) and key signaling pathway components [1]. The phospho-proteomic analysis evaluates inhibition of downstream signaling by measuring phosphorylation status of AKT, ERK, and STAT proteins. Additionally, immunohistochemical staining for proliferation markers (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) provides spatial information about treatment effects within the tumor microenvironment [1] [3].

Data Analysis and Translational Applications

Interpretation of Drug Response Metrics

The systematic analysis of this compound efficacy in PDX models requires integration of multiple data dimensions to generate clinically relevant insights. The response classification typically categorizes models as "sensitive" when tumor growth inhibition exceeds 70% or regression occurs, "intermediate" for 40-70% inhibition, and "resistant" for <40% inhibition compared to vehicle controls [4]. The correlative analysis then examines relationships between drug sensitivity and molecular features of the PDX models to identify predictive biomarkers. For this compound, particular attention should be paid to c-MET amplification, ALK/ROS1 fusions, and expression levels of relevant signaling pathway components. These analyses help establish predictive signatures that can guide patient selection in clinical trials [4].

The translational validation of PDX-derived findings involves comparison with available clinical data to ensure biological relevance. The dataset integration from large-scale PDX screens such as the PDX Clinical Trial (PCT) study, which involved over 1000 PDX models, provides valuable benchmarking opportunities [4]. The response heterogeneity across multiple PDX models representing different molecular subtypes within a cancer indication offers insights into the spectrum of this compound activity. Furthermore, resistance mechanisms can be investigated by comparing molecular profiles of sensitive versus resistant models through RNA sequencing, proteomics, and phospho-proteomics approaches [1] [4]. This comprehensive analytical framework transforms raw efficacy data into actionable biological insights with direct clinical applicability.

Clinical Translation and Drug Development Applications

The ultimate validation of PDX-based findings occurs through translation to clinical settings, where this compound efficacy predictions can be correlated with patient outcomes. The strategic application of PDX data includes informing clinical trial design by identifying patient populations most likely to benefit from treatment [4]. For this compound development, PDX models can help establish rational combination strategies based on mechanistic insights gained from transcriptional and proteomic analyses. The biomarker discovery enabled by PDX studies facilitates the development of companion diagnostics that enable precision medicine approaches in clinical practice. These applications demonstrate the significant value of PDX platforms in de-risking drug development and increasing the probability of success in clinical trials [1] [4].

The broader implications of this compound testing in PDX models extend to health authority interactions and regulatory submissions, where robust preclinical efficacy data in clinically relevant models can support accelerated development pathways. The correlation strength between PDX responses and clinical outcomes has been demonstrated across multiple cancer types and therapeutic classes, establishing PDX models as a reliable predictor of human efficacy [2] [4]. Additionally, PDX data can guide dosing strategy optimization by establishing pharmacokinetic-pharmacodynamic relationships in human tumor models, potentially reducing the uncertainty in initial clinical dosing selections. This comprehensive utilization of PDX models throughout the drug development continuum positions this compound for efficient clinical evaluation and increased likelihood of regulatory success and eventual patient benefit.

Conclusion

The comprehensive protocol for establishing PDX models and evaluating this compound efficacy provides a robust framework for preclinical drug development. The methodological rigor in model generation, combined with systematic therapeutic assessment, generates clinically translatable data that can accelerate oncology drug development. The preserved heterogeneity and clinical fidelity of PDX models make them particularly valuable for evaluating targeted agents like this compound, where patient selection strategies are critical for clinical success. As precision medicine continues to evolve, the integration of PDX platforms into drug development pipelines will play an increasingly important role in bridging the gap between laboratory discoveries and patient benefit.

References

Comprehensive Application Note: Denfivontinib AXL Knockout Validation and Combination Therapy with Anti-PD-1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Biology and Denfivontinib Mechanism

AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MER) family, has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and therapeutic resistance. The AXL receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain responsible for its signaling activity [1] [2]. AXL is activated primarily through binding with its ligand growth arrest-specific 6 (Gas6), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades including PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways [1] [2]. These pathways collectively contribute to critical oncogenic processes such as cell survival, proliferation, epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.

This compound (SKI-G-801) is a selective AXL inhibitor that demonstrates prolonged suppression of AXL expression compared to other inhibitors in its class [3]. Originally identified in chronic myelogenous leukemia, AXL is overexpressed in numerous malignancies including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and melanoma [2]. Beyond its direct oncogenic functions, AXL plays a significant role in modulating the tumor microenvironment (TME), particularly through suppression of antitumor immunity by promoting immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while inhibiting effector T cell function [3] [2]. This immunomodulatory capacity makes AXL an attractive target for combination therapy with immune checkpoint inhibitors such as anti-PD-1 antibodies.

AXL Knockout Validation Study

Experimental Design and In Vivo Methodology

The validation of this compound's mechanism of action through AXL knockout models employed a comprehensive approach comparing AXL knockout mice (RRID: IMSR_JAX:011121) with wild-type controls in therapeutic intervention studies [3]. The knockout mice were obtained from the Jackson Laboratory and were utilized in patient-derived xenograft (PDX) models established from patients with non-small cell lung cancer (NSCLC). These models specifically employed the YHIM-2004 xenograft model, which was created by implanting human tumor tissue specimens subcutaneously into NOG (NOD/Shi-scid/IL-2Rγnull) mice [3]. Once tumors reached approximately 100 mm³ in volume, mice were systematically allocated into treatment groups receiving either vehicle control, this compound monotherapy (30 mg/kg administered orally daily), pembrolizumab monotherapy (10 mg/kg injected intraperitoneally once every 5 days), or the combination of both agents [3].

Tumor volume was meticulously measured four times weekly using digital calipers, with calculations following the established formula: V = length × width² × 0.52 (where length represents the longest diameter and width the shortest perpendicular diameter) [3]. This standardized measurement approach ensured consistent tracking of therapeutic response across all experimental groups. Additional validation was performed using a humanized mouse model created by engrafting human CD34+ hematopoietic stem cells into NOD/SCID gamma mice, enabling the evaluation of human-specific immune responses in an in vivo setting [3]. The comprehensive nature of this experimental design allowed researchers to directly attribute observed therapeutic effects specifically to AXL inhibition by comparing responses in AXL-deficient versus AXL-competent systems.

Key Findings and Quantitative Results

Table 1: Summary of Key Findings from AXL Knockout Validation Studies

Experimental Parameter AXL Knockout Mice Wild-Type Controls Significance
Tumor Growth Inhibition Enhanced reduction in tumor volume with this compound Moderate response to this compound Confirmed AXL-specific mechanism
Combination Therapy Efficacy Significant improvement with this compound + anti-PD-1 Additive effect observed Validated AXL role in immune synergy
Effector T Cell Populations Increased CD4+ and CD8+ memory T cells Moderate increase Demonstrated immune activation
IFN-γ Expression Significantly enhanced Moderate enhancement Confirmed immune activation mechanism
Immunosuppressive Cells Substantial reduction in M2 macrophages and MDSCs Partial reduction Established TME modulation

The AXL knockout validation studies yielded compelling evidence supporting this compound's specific mechanism of action through AXL inhibition. Researchers observed significantly enhanced antitumor effects in combination treatment with this compound and pembrolizumab, which correlated with improved differentiation of effector CD4+ and CD8+ memory T cells and increased IFN-γ expression within the tumor microenvironment [3]. Concurrently, there was a marked reduction in immunosuppressive cell populations, including M2 macrophages and myeloid-derived suppressor cells (MDSCs), indicating a fundamental reshaping of the immune landscape toward a more antitumorigenic state [3].

Mechanistically, this compound was found to potentiate the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation through the NF-κB signaling pathway [3]. This activation enhanced the antigen-presenting capacity of macrophages, creating a positive feedback loop with T cells and establishing a more robust antitumor immune response. The critical validation came from experiments in AXL knockout mice, where the specific ablation of AXL signaling enhanced the antitumor effects of the combination therapy, conclusively demonstrating that this compound's therapeutic efficacy is mediated through on-target AXL inhibition [3]. These findings were further supported by analysis of bulk RNA sequencing data from 21 NSCLC patients undergoing anti-PD-1 immunotherapy, which revealed that NLRP3 inflammasome scores influenced enhanced immune responses, suggesting a clinically relevant role for this pathway in patient responses to immunotherapy [3].

Detailed Experimental Protocols

AXL Knockout Mouse Model Generation and Validation
3.1.1 Animal Model Acquisition and Housing
  • Source: AXL knockout mice (RRID: IMSR_JAX:011121) are obtained from the Jackson Laboratory [3]
  • Housing Conditions: Maintain under specific pathogen-free conditions with controlled temperature (20-24°C) and humidity (40-60%) with a 12-hour light/dark cycle
  • Diet: Provide standard rodent chow and water ad libitum
  • Ethics Compliance: All procedures must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation [3]
3.1.2 Genotype Validation Protocol
  • Tissue Collection: Collect 0.5 cm tail clips from weaned mice (3-4 weeks old)
  • DNA Extraction: Use commercial DNA extraction kits following manufacturer protocols
  • PCR Amplification:
    • Prepare PCR reaction mix with AXL-specific primers (wild-type forward: 5'-CTTCGGGCTCTGTAAGTACG-3', wild-type reverse: 5'-GAGCACACTCAGACCACACA-3', knockout forward: 5'-GCAGCCTCTGTTCCACATAC-3')
    • PCR conditions: Initial denaturation at 94°C for 3 min; 35 cycles of 94°C for 30s, 60°C for 45s, 72°C for 60s; final extension at 72°C for 5 min
    • Analyze products by gel electrophoresis (2% agarose)
  • Expected Results: Wild-type band at 350 bp, knockout band at 450 bp
3.1.3 Patient-Derived Xenograft (PDX) Establishment
  • Tumor Implantation:
    • Implant small biopsy specimens of human tumor tissue (less than 30 mm³) subcutaneously into NOG (NOD/Shi-scid/IL-2Rγnull) mice [3]
    • Monitor tumor growth until reaching approximately 1.5 cm in diameter
    • Excise tumor, dissect into small specimens (<30 mm³), and reimplant into AXL knockout or wild-type mice
  • Treatment Initiation: Begin treatment when tumor volume reaches approximately 100 mm³ [3]
  • Randomization: Allocate mice into experimental groups using computer-generated randomization schemes to ensure equal distribution of tumor sizes
Tumor Immune Microenvironment Monitoring
3.2.1 Flow Cytometry Analysis of Immune Cell Populations
  • Tissue Processing:
    • Surgically harvest tumor tissues and physically/enzymatically dissociate into single-cell suspensions
    • Use enzymatic digestion cocktail containing collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C
    • Pass through 70 μm cell strainer and wash with PBS containing 1% BSA
  • Antibody Staining:
    • Block Fc receptors using FcR Blocking Reagent (Miltenyi Biotec) at 4°C for 10 minutes [3]
    • Perform surface staining with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark
    • For intracellular cytokine staining, fix and permeabilize cells using commercial fixation/permeabilization kits before antibody addition
  • Antibody Panels:
    • T cell panel: CD3e (PE/Cyanine7), CD4 (PerCP), CD8a (Alexa 700), CD25 (APC/Cyanine7), CD45RO (Super Bright 600), CD197 (APC), CD279 (Super Bright 702), CD45 (Brilliant Violet 421) [3]
    • Myeloid cell panel: CD14 (APC-eFluor780), CD80 (Brilliant Violet 650), CD11b (PE/Cyanine7), CD15 (FITC), CD86 (Brilliant Violet 605), HLA-DR (Super Bright 702), CD11c (Super Bright 780) [3]
  • Data Acquisition and Analysis: Acquire data using flow cytometer capable of detecting 12+ colors and analyze with FlowJo software, using fluorescence-minus-one (FMO) controls for proper gating
3.2.2 Cytokine and Signaling Analysis
  • IFN-γ Measurement: Use ELISA kits to quantify IFN-γ levels in tumor homogenates or serum according to manufacturer protocols
  • Phosphoprotein Analysis:
    • Lyse tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors
    • Perform Western blotting using antibodies against pAXL, total AXL, pERK, total ERK, pAKT, total AKT, and β-actin as loading control
    • For phosphoproteomic analysis, use PTMScan Kit with phospho-tyrosine rabbit mAb for enrichment followed by LC-MS/MS analysis [4]

Table 2: Treatment Dosing and Schedule for In Vivo Studies

Agent Dose Route Frequency Vehicle Treatment Duration
This compound 30 mg/kg Oral gavage Once daily 0.5% methylcellulose + 0.1% Tween-80 Until tumor endpoint
Pembrolizumab 10 mg/kg Intraperitoneal Once every 5 days PBS Until tumor endpoint
Vehicle Control Equivalent volume Oral gavage Once daily 0.5% methylcellulose + 0.1% Tween-80 Until tumor endpoint

Signaling Pathways and Molecular Mechanisms

AXL Signaling Pathway and this compound Inhibition

The following diagram illustrates the core AXL signaling pathway and this compound's mechanism of action:

G cluster_pathways Downstream Signaling Pathways cluster_effects Biological Effects Gas6 Gas6 AXL AXL Gas6->AXL Binding Dimerization Dimerization AXL->Dimerization Activation This compound This compound This compound->AXL Inhibition Downstream Downstream Dimerization->Downstream Phosphorylation BiologicalEffects BiologicalEffects Downstream->BiologicalEffects PI3K_AKT PI3K/AKT Downstream->PI3K_AKT MAPK_ERK MAPK/ERK Downstream->MAPK_ERK JAK_STAT JAK/STAT Downstream->JAK_STAT NFkB NF-κB Downstream->NFkB SRC_FAK SRC/FAK Downstream->SRC_FAK Survival Cell Survival BiologicalEffects->Survival Proliferation Proliferation BiologicalEffects->Proliferation EMT EMT/Migration BiologicalEffects->EMT Angiogenesis Angiogenesis BiologicalEffects->Angiogenesis Immunosuppression Immunosuppression BiologicalEffects->Immunosuppression DrugResistance Drug Resistance BiologicalEffects->DrugResistance

AXL Signaling Activation and Inhibition: The AXL receptor undergoes activation upon binding to its ligand Gas6, leading to receptor dimerization and autophosphorylation of intracellular tyrosine residues [1] [2]. This phosphorylation event initiates multiple downstream signaling cascades, including PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and SRC/FAK pathways, which collectively promote tumor cell survival, proliferation, epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression [1] [5] [2]. This compound specifically targets and inhibits AXL kinase activity, preventing these protumorigenic signaling events and restoring antitumor immunity.

Combination Therapy Mechanism with Anti-PD-1

The following diagram illustrates the mechanistic basis for this compound combination therapy with anti-PD-1:

G cluster_effects Experimental Outcomes This compound This compound AXLInhibition AXLInhibition This compound->AXLInhibition Direct Inhibition AntiPD1 AntiPD1 TcellActivation TcellActivation AntiPD1->TcellActivation Blocks Inhibition NLRP3 NLRP3 AXLInhibition->NLRP3 Potentiates MyelialReprogramming MyelialReprogramming AXLInhibition->MyelialReprogramming Reduces Immunosuppressive Cells ImmuneActivation ImmuneActivation ImmuneActivation->TcellActivation Enhanced Antigen Presentation NLRP3->ImmuneActivation Inflammasome Formation TumorReduction TumorReduction TcellActivation->TumorReduction Synergistic Effect EffectorTCells Effector CD4+/CD8+ T Cells ↑ TcellActivation->EffectorTCells IFNγ IFN-γ Expression ↑ TcellActivation->IFNγ MemoryTCells Memory T Cells ↑ TcellActivation->MemoryTCells MyelialReprogramming->ImmuneActivation M2 Macrophages & MDSCs ↓ AntitumorEffects Antitumor Effects ↑ EffectorTCells->AntitumorEffects IFNγ->AntitumorEffects MemoryTCells->AntitumorEffects

Combination Therapy Mechanistic Synergy: this compound enhances the efficacy of anti-PD-1 therapy through multiple interconnected mechanisms [3]. First, AXL inhibition potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and subsequent macrophage activation via the NF-κB signaling pathway [3]. Second, this compound reprograms the myeloid compartment by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while enhancing the antigen-presenting capacity of activated macrophages [3] [6]. This remodeling of the tumor immune microenvironment promotes the differentiation and activation of effector CD4+ and CD8+ memory T cells and increases IFN-γ expression, creating a more favorable context for PD-1 checkpoint blockade to unleash antitumor T cell responses [3].

Technical Considerations and Troubleshooting

Optimization and Validation Procedures
  • AXL Inhibition Validation:

    • Monitor AXL phosphorylation status using phospho-specific antibodies in Western blotting
    • Use proximity ligation assays (PLA) to detect active AXL signaling complexes in situ [4]
    • Perform phosphoproteomic analysis to comprehensively assess downstream pathway modulation [4]
  • Dosing Optimization:

    • Conduct dose-ranging studies (typically 10-50 mg/kg) to establish optimal biological dose
    • Monitor animal weight and behavior daily for signs of toxicity
    • Assess pharmacodynamic markers 2-4 hours post-dose for peak activity
  • Immune Monitoring Quality Control:

    • Include compensation controls for flow cytometry using single-stained samples
    • Use viability dyes (e.g., Zombie Green) to exclude dead cells from analysis [6]
    • Implement fluorescence-minus-one (FMO) controls for accurate gating boundaries
Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for AXL Knockout Validation Studies

Problem Potential Cause Solution
Poor tumor engraftment in KO mice Immune system differences Use younger mice (8-10 weeks); ensure tumor piece size consistency
High variability in flow cytometry Incomplete tissue dissociation Optimize enzyme cocktail concentration and incubation time
Weak phospho-AXL signal Protein degradation Use fresh tissue; add phosphatase inhibitors immediately post-collection
Limited combination efficacy Suboptimal dosing schedule Stagger treatments (this compound 3 days before anti-PD-1)
Unexpected toxicity Drug accumulation Monitor body weight daily; consider dose reduction to 20 mg/kg

Conclusion and Research Applications

The comprehensive validation of this compound's mechanism of action through AXL knockout models provides compelling evidence for its specific on-target activity and confirms AXL inhibition as a promising therapeutic strategy, particularly in combination with immune checkpoint inhibitors [3]. The synergistic effect observed with anti-PD-1 therapy stems from this compound's unique capacity to remodel the tumor immune microenvironment by enhancing NLRP3 inflammasome formation, reprogramming myeloid cells, and promoting effector T cell differentiation while suppressing immunosuppressive cell populations [3] [2]. These findings establish a strong preclinical rationale for the clinical development of this compound in combination with pembrolizumab, particularly in NSCLC and other AXL-driven malignancies.

The experimental protocols outlined in this application note provide robust methodologies for researchers to validate AXL-targeted therapies and investigate their mechanisms of action in appropriate preclinical models. The ongoing clinical trial targeting patients with solid cancers (NCT05971862) will further elucidate the translational potential of these findings [3]. Future research directions should explore this compound combinations with other immunotherapeutic modalities, investigate biomarkers for patient selection, and examine its activity in additional cancer types characterized by AXL overexpression or immunosuppressive tumor microenvironments.

References

Comprehensive Application Notes and Protocols: IFN-γ Expression Analysis in Cancer Immunotherapy and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IFN-γ Biology and Therapeutic Relevance

Interferon-gamma (IFN-γ) is a pleiotropic cytokine primarily produced by activated immune cells including natural killer (NK) cells, CD8+ T-cells, and CD4+ Th1 cells that plays a pivotal role in coordinating both innate and adaptive immune responses. [1] As the sole member of the type II interferon family, IFN-γ functions as a homodimeric glycoprotein that signals through a specific receptor complex consisting of IFNGR1 and IFNGR2 subunits. [2] [1] The IFN-γ signaling cascade is predominantly mediated through the JAK-STAT pathway, where ligand-receptor engagement triggers phosphorylation of JAK1 and JAK2, leading to STAT1 homodimerization, nuclear translocation, and binding to gamma-activated sequence (GAS) elements in target gene promoters. [2] [3] [1] This signaling pathway regulates the expression of hundreds of interferon-stimulated genes (ISGs) that collectively modulate diverse biological processes including antigen presentation, immune cell activation, and cellular proliferation. [3]

The role of IFN-γ in tumor immunology is complex and context-dependent, exhibiting both anti-tumorigenic and pro-tumorigenic activities. [4] [1] On one hand, IFN-γ mediates crucial antitumor effects through direct growth inhibition and apoptosis induction in tumor cells, enhanced antigen presentation via upregulation of major histocompatibility complex (MHC) class I and II molecules, activation of M1 macrophages and dendritic cells, and inhibition of angiogenesis. [3] [1] Conversely, chronic IFN-γ exposure can promote tumor immune evasion through multiple resistance mechanisms, including upregulation of immune checkpoints like PD-L1, induction of immunosuppressive enzymes such as IDO, and selection of IFN-γ-insensitive tumor clones. [3] [4] This dual nature necessitates precise analytical approaches to evaluate IFN-γ responses in both tumor and immune compartments for effective drug development.

Table 1: Key Components of the IFN-γ Signaling Pathway and Their Functions

Component Structure Function Regulatory Mechanisms
IFN-γ Homodimeric glycoprotein Ligand for IFN-γ receptor; induces signaling cascade Glycosylation prevents degradation; positive feedback via STAT1
IFNGR1 High-affinity receptor subunit Primary ligand binding Ubiquitination and palmitoylation promote degradation
IFNGR2 Low-affinity receptor subunit Signaling initiation; JAK2 recruitment Expression regulated by transcription factors
JAK1/JAK2 Tyrosine kinases Receptor-associated phosphorylation Negative regulation by SOCS proteins
STAT1 Transcription factor Forms homodimers; nuclear translocation Dephosphorylation by SHP; inhibition by PIAS
IRF-1 Secondary transcription factor Regulates MHC expression and apoptosis Induced by STAT1 homodimers

IFN-γ Expression Analysis: Methodological Approaches

Analysis of IFN-γ Signaling and Transcriptional Responses

The evaluation of IFN-γ-mediated transcriptional responses provides critical insights into pathway activation and biological outcomes. Bulk RNA sequencing of tumor biopsies from patients treated with immune checkpoint blockade (anti-PD-1 and/or anti-CTLA-4 antibodies) has demonstrated that T cell infiltration signatures and IFN-γ signaling responses represent the most significant correlates of clinical response. [5] In these analyses, responding tumors show upregulation of IFN-γ-responsive genes with a reciprocal decrease in cell cycle and WNT signaling pathways. For standardized assessment, researchers have developed an IFN-γ Response Gene Network Signature (IFGRNS) score based on 46 IFN-γ response genes that serves as a prognostic indicator across multiple cancer types. [4]

To evaluate IFN-γ signaling competence in tumor cells, in vitro stimulation assays with recombinant IFN-γ can be employed. As demonstrated in studies with pancreatic ductal adenocarcinoma cells (PDACCs), treatment with IFN-γ (typically 10-100 ng/mL for 24-72 hours) upregulates MHC-I expression and components of the antigen processing machinery (including TAP transporters), restoring their ability to prime CD8+ T-cells. [6] However, simultaneous IFN-γ-mediated PD-L1 upregulation can limit T-cell function, suggesting the potential benefit of combining IFN-γ exposure with PD-1/PD-L1 axis blockade. [6] Single-cell RNA sequencing has revealed that the cellular source of IFN-γ response signatures significantly influences their biological impact, with myeloid cell-derived signatures, particularly from M2 macrophages, correlating with worse prognosis in multiple cancer types. [4]

Genetic and Mutation Analysis of IFN-γ Pathway Components

Genetic alterations in IFN-γ pathway components can significantly impact therapeutic responses. Sanger sequencing of the IFNG gene in breast cancer patients has revealed distinct mutation patterns, with transversion mutations (70%) being more common than transition mutations (30%), and missense mutations (84%) predominating over silent mutations (16%). [7] These genetic variations can alter the secondary and tertiary structure of the IFN-γ protein, affecting its stability and function. Bioinformatic tools such as ProtParam can characterize physicochemical consequences of these mutations, including changes in molecular weight, isoelectric point, and instability index. [7]

In chronic myeloid leukemia (CML), specific IFNG single nucleotide polymorphisms (rs1861494 and rs2069705) have been identified as predictive markers for cytogenetic and molecular response to imatinib therapy, suggesting the potential utility of IFN-γ genotyping in treatment selection. [8] The NetPath database provides a comprehensive resource for IFN-γ signaling components, cataloging 124 proteins involved in 81 protein-protein interactions, 94 post-translational modifications, and 20 translocation events, enabling systematic analysis of pathway alterations. [2]

ifn_gamma_signaling IFN_gamma IFN_gamma IFNGR1 IFNGR1 IFN_gamma->IFNGR1 Binding JAK1 JAK1 IFNGR1->JAK1 Activation IFNGR2 IFNGR2 JAK2 JAK2 IFNGR2->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 Phosphorylation pSTAT1 pSTAT1 STAT1->pSTAT1 STAT1_dimer STAT1_dimer pSTAT1->STAT1_dimer Dimerization GAS GAS STAT1_dimer->GAS Nuclear Translocation & Binding ISGs ISGs GAS->ISGs Transcription Activation SOCS SOCS ISGs->SOCS Negative Feedback PIAS PIAS ISGs->PIAS SOCS->JAK1 Inhibition SOCS->JAK2 Inhibition PIAS->STAT1_dimer Inhibition

Figure 1: IFN-γ Canonical Signaling Pathway - This diagram illustrates the JAK-STAT signaling cascade initiated by IFN-γ binding to its heterodimeric receptor, culminating in the transcription of interferon-stimulated genes (ISGs) and subsequent negative feedback regulation.

Therapeutic Targeting of IFN-γ Signaling

IFN-γ as a Therapeutic Agent and Target

The therapeutic application of IFN-γ presents both opportunities and challenges due to its dual role in tumor immunity. Gene therapy approaches utilizing hematopoietic stem and progenitor cells (HSPCs) engineered to express IFN-γ in tumor-associated macrophages have demonstrated promising antitumor effects in mouse models of B-cell acute lymphoblastic leukemia (B-ALL) and colorectal carcinoma (MC38). [9] This strategy enables localized IFN-γ delivery within the tumor microenvironment while minimizing systemic toxicity. The antitumor efficacy of IFN-γ in these models depended on immune-mediated mechanisms including enhanced antigen presentation by myeloid cells and leukemia cells, coupled with increased T-cell recruitment and activation, particularly favoring the expansion of central memory CD8+ T-cells. [9]

Paradoxically, inhibition of IFN-γ signaling may be beneficial in certain contexts. In inflammatory bowel disease (IBD), fontolizumab (a humanized anti-IFN-γ monoclonal antibody) was developed to neutralize excessive IFN-γ activity, though clinical development was discontinued due to lack of efficacy. [10] More recently, emapalumab, an antibody targeting IFN-γ, has shown promise for conditions characterized by pathologic IFN-γ signaling and is currently approved for hemophagocytic lymphohistiocytosis (HLH). [10] Additional approaches to modulate IFN-γ signaling include JAK inhibitors that block downstream signal transduction and bioactive phytochemicals with IFN-γ-inhibitory properties. [10]

Resistance Mechanisms and Combination Strategies

Tumors frequently develop resistance to IFN-γ-mediated antitumor effects through multiple mechanisms that can be categorized into two primary classes: disrupted signal transduction along the IFNGR/JAK/STAT pathway, and preferential expression of specific ISGs that promote immunosuppression and tumor survival. [3] Genomic alterations in IFN-γ pathway components occur with notable frequency, with IFNGR1 and JAK1 mutations present in approximately 12% of tumors. [3] Additional resistance mechanisms include epigenetic silencing of IFN-γ pathway genes, post-translational modifications that enhance receptor degradation, and upregulation of negative regulators such as SOCS and PIAS proteins. [3]

Table 2: Experimental Approaches for IFN-γ Response Analysis

Method Category Specific Technique Key Applications Critical Parameters
Genetic Analysis Sanger sequencing Mutation detection in IFNG gene Primer design for exon 4 (coding region)
IFNG genotyping (SNPs) Treatment response prediction rs1861494, rs2069705 polymorphisms
Transcriptional Profiling RNA sequencing IFN-γ signature assessment IFGRNS score (46 genes)
Microarray analysis Pathway activation Pre/post-IFN-γ stimulation comparison
Protein Analysis Flow cytometry MHC-I/PD-L1 surface expression 24-72h post-IFN-γ treatment
Western blot pSTAT1/STAT1 ratio 15-30min post-IFN-γ stimulation
Functional Assays T-cell priming Antigen presentation competence CD8+ T-cell activation markers
MHC-I stabilization Antigen processing TAP-dependent vs independent responses

Combination strategies that address these resistance mechanisms show enhanced therapeutic efficacy. For example, in pancreatic cancer models, IFN-γ pretreatment of tumor cells enhanced their antigen presentation capacity, while PD-L1 blockade was required to unleash the full potential of primed CD8+ T-cells. [6] Similarly, in leukemia models, combining IFN-γ gene therapy with TNF-α co-delivery or drugs targeting immunosuppressive pathways improved treatment outcomes. [9] These findings highlight the importance of comprehensive IFN-γ response analysis in guiding rational combination therapies.

Detailed Experimental Protocols

Protocol 1: Genetic Analysis of IFNG Mutations and Polymorphisms

Principle: This protocol describes the identification of genetic variations in the IFNG gene using Sanger sequencing and SNP genotyping, which may affect protein function and treatment responses. [7] [8]

Sample Preparation:

  • Collect peripheral blood samples in EDTA-containing tubes and isolate genomic DNA using commercial extraction kits.
  • Quantify DNA concentration and purity using spectrophotometry (A260/A280 ratio of 1.8-2.0 indicates acceptable purity).
  • Design primers targeting IFNG exons and regulatory regions:
    • Generic Primer: 5'-TCAACAAAGCTGATACTCCA-3'
    • Specific Primer A: 5'-TTCTTACAACACAAAATCAAATCA-3' [7]

PCR Amplification: 4. Prepare 25μL reactions containing:

  • 100ng genomic DNA
  • 10pmol each primer
  • Standard PCR master mix
  • Use the following thermocycling conditions:
    • Initial denaturation: 95°C for 1 min
    • 30 cycles of: Denaturation (95°C, 20 sec), Annealing (62°C, 1 min), Extension (72°C, 50 sec)
    • Final extension: 72°C for 5 min [7]
  • Confirm amplification by 2% agarose gel electrophoresis (expected product: 261bp).

Sequencing and Analysis: 7. Purify PCR products and perform Sanger sequencing. 8. Align sequences to reference (NCBI) using BLAST to identify mutations. 9. Classify mutations as transition (TC, AG) or transversion (other base substitutions). 10. For SNP analysis, specifically genotype rs1861494 and rs2069705 polymorphisms associated with treatment response. [8]

Protocol 2: IFN-γ Stimulation and Transcriptional Response Profiling

Principle: This protocol outlines the procedure for in vitro IFN-γ stimulation of tumor cells and subsequent transcriptome analysis to evaluate signaling competence and ISG expression. [5] [6]

Cell Culture and Stimulation:

  • Culture tumor cell lines (e.g., pancreatic ductal adenocarcinoma cells) in appropriate medium.
  • At 70-80% confluence, treat with recombinant human IFN-γ at concentrations ranging from 10-100 ng/mL for 24-72 hours. Include untreated controls.
  • For time-course experiments, harvest cells at 0, 6, 12, 24, 48, and 72 hours post-stimulation.

RNA Isolation and Sequencing: 4. Extract total RNA using column-based purification kits with DNase I treatment. 5. Assess RNA quality (RIN >8.0 recommended for RNA-seq). 6. Prepare sequencing libraries using poly-A selection or rRNA depletion methods. 7. Perform RNA sequencing at appropriate depth (recommended: ≥30 million reads per sample).

Bioinformatic Analysis: 8. Align sequencing reads to reference genome using STAR or HISAT2 aligners. 9. Quantify gene expression and identify differentially expressed genes (DEGs) using DESeq2 or edgeR. 10. Calculate IFN-γ Response Gene Network Signature (IFGRNS) score based on 46 prognostic genes. [4] 11. Perform pathway enrichment analysis using GSEA or similar tools focusing on IFN-γ signaling, antigen presentation, and immune activation pathways.

Protocol 3: Protein-Level Analysis of IFN-γ Pathway Activation

Principle: This protocol describes the evaluation of IFN-γ-induced protein expression changes, focusing on surface markers and signaling intermediates. [9] [6]

Surface Marker Analysis by Flow Cytometry:

  • Harvest IFN-γ-treated cells (protocol 4.2) using non-enzymatic dissociation to preserve surface epitopes.
  • Stain cells with fluorochrome-conjugated antibodies against:
    • MHC class I molecules (H-2Kb/Db for mouse, HLA-A/B/C for human)
    • PD-L1 (CD274)
    • IFNGR1 (CD119)
    • Appropriate isotype controls
  • Incubate for 30 minutes at 4°C, wash twice, and resuspend in flow cytometry buffer.
  • Acquire data on flow cytometer and analyze using FlowJo software.
  • Compare geometric mean fluorescence intensity (gMFI) between treated and untreated cells.

Phospho-STAT1 Analysis by Western Blot: 6. Lyse cells in RIPA buffer containing phosphatase and protease inhibitors. 7. Separate 20-30μg protein by SDS-PAGE and transfer to PVDF membranes. 8. Block with 5% BSA in TBST for 1 hour at room temperature. 9. Incubate with primary antibodies overnight at 4°C:

  • Phospho-STAT1 (Tyr701)
  • Total STAT1
  • β-actin (loading control)
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop using ECL substrate and quantify band intensities using ImageJ software.
  • Calculate pSTAT1/STAT1 ratio to assess pathway activation.

workflow start Sample Collection (Blood/Tissue/Cells) dna_rna Nucleic Acid Isolation (DNA/RNA) start->dna_rna cell_stim Cell Stimulation (IFN-γ 10-100 ng/mL, 24-72h) start->cell_stim genetic_analysis Genetic Analysis dna_rna->genetic_analysis mutation Mutation Detection (Sanger Sequencing) genetic_analysis->mutation snp SNP Genotyping (rs1861494, rs2069705) genetic_analysis->snp integration Data Integration & Interpretation mutation->integration snp->integration transcriptomic Transcriptomic Analysis (RNA-seq/Microarray) cell_stim->transcriptomic protein Protein Analysis cell_stim->protein functional Functional Assays cell_stim->functional ifgrns IFGRNS Score Calculation (46-gene signature) transcriptomic->ifgrns ifgrns->integration flow Flow Cytometry (MHC-I, PD-L1, IFNGR1) protein->flow western Western Blot (pSTAT1/STAT1 ratio) protein->western flow->integration western->integration presentation Antigen Presentation (MHC-I stabilization) functional->presentation tcell T-cell Priming Assay (CD8+ T-cell activation) functional->tcell presentation->integration tcell->integration

Figure 2: Comprehensive IFN-γ Response Analysis Workflow - This diagram outlines the integrated experimental approach for evaluating IFN-γ signaling at genetic, transcriptional, protein, and functional levels, culminating in comprehensive data integration.

Data Analysis and Interpretation Guidelines

Quality Control and Normalization Procedures

Robust analysis of IFN-γ expression data requires implementation of stringent quality control measures. For genetic data, ensure sequence coverage depth of at least 50x for reliable variant calling and exclude samples with >10% missing genotypes. [7] For transcriptomic data, apply normalization procedures such as TPM (transcripts per million) for RNA-seq data to enable cross-sample comparison. When calculating the IFGRNS score, apply z-score normalization across the 46-gene panel to account for baseline expression variability. [4] For flow cytometry data, use fluorescence minus one (FMO) controls to establish appropriate gating boundaries and report fold-change in mean fluorescence intensity relative to unstimulated controls. [9] [6]

Interpretation of Conflicting Signals in IFN-γ Responses

The dual nature of IFN-γ signaling necessitates careful interpretation of apparently conflicting results. Consider the following scenarios:

  • Increased ISG expression with poor outcomes: This may reflect IFN-γ resistance rather than efficacy, particularly when ISG signatures originate from myeloid cells rather than T-cells. [4]
  • MHC-I upregulation with simultaneous PD-L1 induction: While enhanced antigen presentation is beneficial, concurrent PD-L1 expression may limit T-cell function, suggesting the potential need for combination with checkpoint blockade. [6]
  • Dose-dependent effects: Low-dose IFN-γ may activate non-canonical pathways (e.g., PI3K-Akt-Notch) promoting tumor survival, while high-dose IFN-γ typically activates growth-inhibitory JAK-STAT signaling. [1]

Contextual factors including cancer type, tumor microenvironment composition, and genetic background should inform interpretation. For example, in chronic myeloid leukemia, specific IFNG genotypes predict response to imatinib therapy, highlighting the importance of considering patient genetics. [8]

Applications in Drug Development

Biomarker Development and Patient Stratification

Comprehensive IFN-γ expression analysis provides valuable biomarkers for drug development programs. The IFGRNS score has demonstrated prognostic significance across multiple cancer types, with higher scores correlating with worse outcomes in most cancers. [4] This score can stratify patients for targeted therapies, particularly immunotherapies. In urothelial cancers, patients with higher IFGRNS scores showed reduced response to anti-PD1 therapy, identifying a population that might benefit from alternative approaches. [4] Additionally, specific IFNG genotypes can predict treatment response, as demonstrated in chronic myeloid leukemia where rs2069705 polymorphism was associated with complete cytogenetic response to imatinib (HR: 2.17; P < 0.001). [8]

Therapeutic Applications and Combination Strategies

IFN-γ response analysis guides rational therapeutic development in multiple directions:

  • IFN-γ sensitization strategies: Identify tumors with intact IFN-γ signaling but inadequate endogenous activation as candidates for IFN-γ-based therapies or IFN-γ-inducing agents.
  • Resistance mitigation: For tumors with defective IFN-γ signaling (mutations in JAK/STAT pathway), develop bypass strategies or target alternative activation pathways.
  • Combination therapy design: Based on the observation that IFN-γ upregulates both antigen presentation and PD-L1, rational combinations with checkpoint inhibitors can be designed. [6]
  • Gene therapy approaches: Utilize engineered HSPCs to deliver IFN-γ specifically to tumor sites via Tie2-expressing monocytes, maximizing local effects while minimizing systemic toxicity. [9]

Table 3: Therapeutic Approaches Targeting IFN-γ Signaling

Therapeutic Approach Mechanism of Action Development Stage Key Considerations
Recombinant IFN-γ Direct cytokine administration Approved for some indications Dose-dependent effects; toxicity at high doses
Fontolizumab Anti-IFN-γ monoclonal antibody Discontinued (phase II) Limited efficacy in Crohn's disease
Emapalumab Anti-IFN-γ monoclonal antibody Approved for HLH Potential application in IBD
JAK inhibitors Blocks downstream signaling Various stages Broad immunosuppressive effects
IFN-γ gene therapy Localized cytokine expression Preclinical Myeloid-specific delivery via HSPCs
IFN-γ sensitizers Enhances tumor cell response Early research Targets resistance mechanisms

Conclusion

Comprehensive analysis of IFN-γ expression and signaling represents a critical component of modern immuno-oncology research and drug development. The complex, dualistic nature of IFN-γ in tumor immunity—mediating both antitumor immunity and pro-tumorigenic effects—necessitates sophisticated analytical approaches that evaluate genetic, transcriptional, protein, and functional dimensions. The protocols and application notes detailed herein provide researchers with standardized methods to assess IFN-γ pathway activation, identify resistance mechanisms, and develop targeted therapeutic strategies. As the field advances, integration of IFN-γ response profiling into clinical trial designs will be essential for patient stratification, biomarker development, and maximizing the efficacy of immunotherapeutic approaches.

References

Hematopoietic Stem Cell Engrafted Models: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSC Engrafted Models

Hematopoietic stem cell (HSC) engrafted mouse models, commonly called "humanized mice," are created by transplanting human hematopoietic stem cells into immunodeficient mice. These models enable in vivo study of human hematopoiesis, immune system function, and therapeutic responses [1]. The development of immunodeficient strains bearing mutations in the IL-2 receptor gamma chain (IL2rγ) has significantly enhanced human cell engraftment and functionality by impairing murine NK cell activity and improving human cytokine signaling compatibility [2] [1].

These models serve as indispensable tools in multiple research areas, including immuno-oncology, infectious diseases, graft-versus-host disease (GvHD), and evaluation of novel therapeutic strategies like in vivo HSC gene therapy [3] [4] [5].

Comparative Analysis of Common Mouse Strains
Mouse Strain Key Genotype/Features Human Cytokines Expressed Strengths Weaknesses/Limitations

| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Prkdcscid, Il2rgnull [2] | None | Established, widely used model; supports human HSC engraftment and multi-lineage differentiation [1]. | Lower human LT-HSC engraftment in BM vs. NBSGW; requires irradiation preconditioning [5]. | | NBSGW (NOD.Cg-KitW-41J Tyr+ Prkdcscid Il2rgtm1Wjl/ThomJ) | Prkdcscid, Il2rgnull, KitW-41J mutation [5] | None | Superior human LT-HSC engraftment in bone marrow; no irradiation preconditioning needed for neonates [5]. | Not explicitly detailed in results. | | NSG-SGM3 (NOD.Cg-Prkdcscid Il2rgtm1Wjl Tg(CMV-IL3, CSF2, KITLG)1Eav/MloySzJ) | Prkdcscid, Il2rgnull, Transgenic for hIL-3, hGM-CSF, hSCF [2] | hIL-3 (~2-4 ng/mL), hGM-CSF (~2-4 ng/mL), hSCF (~2-4 ng/mL) [2] | Enhanced development of myeloid cells, T cells, monocytes, dendritic cells, and mast cells [2]. | Pro-inflammatory environment; low platelet counts; activated platelet profile [2]. | | NOG-EXL (NOD.Cg-Prkdcscid Il2rgtm1Sug Tg(SV40/HTLV-IL3, CSF2)10-7Jic/JicTac) | Prkdcscid, Il2rgtm1Sug, Transgenic for hIL-3, hGM-CSF [2] | hIL-3 (~3-80 pg/mL), hGM-CSF (~35 pg/mL) [2] | Good myeloid and lymphoid development; higher number of circulating platelets in inactive state [2]. | Il2rgtm1Sug heterozygous, requiring genotyping; adult mice require busulfan conditioning [2]. | | NCG (NOD-Prkdcem26Cd52 Il2rgem26Cd22 /NjuCrl) | Prkdcscid, Il2rgnull, SIRPα polymorphism [2] | None | Reduced phagocytosis of human cells due to SIRPα polymorphism [2]. | Developed lower frequencies of human immune cells compared to NSG-SGM3 and NOG-EXL [2]. |

Comparison of Mobilization & Transduction Efficiency
Parameter NSG Mice NBSGW Mice Notes & Implications
Human HSC Mobilization (G-CSF/AMD3100) No significant increase of HSCs in peripheral blood (PB) after mobilization [5]. No significant increase of HSCs in peripheral blood (PB) after mobilization; mild decrease of HSCs in bone marrow (BM) post-mobilization [5]. Standard clinical mobilization regimens are ineffective in these humanized models, posing a challenge for in vivo gene therapy approaches requiring IV vector delivery [5].
In Vivo Transduction (VSV-G LV) Not explicitly tested in the provided results. Low transduction efficiency of human HSCs in BM [5]. Low expression of LDL receptor (required for VSV-G LV transduction) on human HSCs within murine BM niche [5].
Proposed Alternative Method Not applicable. Intraosseous (IO) injection directly into the femur bypasses mobilization need, allowing for local in vivo transduction [5]. Direct IO delivery is a promising strategy to overcome the dual hurdles of inefficient mobilization and low LV receptor expression [5].
Experimental Protocols
Protocol 1: HSC Engraftment in Neonatal Mice

This protocol is adapted from established methods for humanizing neonatal NSG and NBSGW mice [5] [1].

  • Step 1: Mouse Strain Selection & Preconditioning

    • Select NSG or NBSGW mouse pups aged 1-3 days.
    • Precondition NSG neonates with 150 cGy total body irradiation (TBI) at least 2 hours before injection. NBSGW neonates do not require irradiation [5].
  • Step 2: HSC Preparation

    • Obtain human CD34+ hematopoietic stem cells from umbilical cord blood (UCB).
    • Resuspend cells in injection media (filtered RPMI 1640, 1 μM EDTA) at a concentration of 30,000-50,000 cells in 30 μL [5].
  • Step 3: Intrahepatic Injection

    • Anesthetize the neonatal pup on ice.
    • Using an insulin syringe with a 28-gauge needle, carefully inject the 30 μL cell suspension into the liver of the pup [5] [1].
  • Step 4: Post-Engraftment Monitoring

    • Starting at 8 weeks post-injection, monitor human chimerism by flow cytometry analysis of peripheral blood every other week.
    • Measure the percentage of human CD45+ cells among total (mouse + human) CD45+ cells [5].
Protocol 2: HSC Engraftment in Juvenile Mice (21-28 Days Old)

This protocol is an alternative for strains like NOG-EXL or when working with older mice [2] [1].

  • Step 1: Preconditioning

    • Use NSG mice aged 21-28 days.
    • Precondition with TBI. The dose may vary (e.g., 1.1 cGy for 30 seconds in one study [2]) and should be optimized.
  • Step 2: HSC Preparation & Injection

    • Prepare human CD34+ cells as in Protocol 1.
    • Inject cells intravenously via the tail vein. A cell dose of 80,000 HSCs in 50 μL PBS has been used [2].
  • Step 3: Monitoring

    • Monitor human chimerism as described in Protocol 1.
Protocol 3: Intraosseous Injection for In Vivo Transduction

This protocol addresses the challenge of low in vivo transduction efficiency by delivering the vector directly to the bone marrow niche [5].

  • Step 1: Preparation

    • Use humanized mice (e.g., NBSGW) with established engraftment.
    • Anesthetize the mouse using an isoflurane aerosol chamber.
  • Step 2: Viral Vector Injection

    • Load an insulin syringe with a 28-gauge needle with 15 μL of concentrated VSV-G-pseudotyped lentiviral vector.
    • Inject the vector directly into the knee of the femur. To mix the vector with the bone marrow content, gently draw the mixture back into the syringe and unload it again into the bone marrow space. The total injected dose in one study was 8 x 10^5 IU [5].
  • Step 3: Analysis

    • After a suitable period, harvest the injected and non-injected control femurs for analysis of transduction efficiency.
Signaling Pathways in HSC Development & Inflammation

Understanding the signaling pathways that govern HSC fate is crucial for manipulating these cells in engrafted models. The diagrams below illustrate key pathways involved in HSC development and inflammatory signaling.

HSC_Signaling ExternalStimuli External Stimuli (PAMPs, Cytokines) Receptors Cell Surface Receptors ExternalStimuli->Receptors SignalingCore Core Signaling Pathways (NF-κB, JAK/STAT, AKT, p38) Receptors->SignalingCore InflammatoryOutput Inflammatory Response (Target Gene Expression) SignalingCore->InflammatoryOutput CellFate HSC Fate Decision (Proliferation, Differentiation, Apoptosis) InflammatoryOutput->CellFate

Figure 1: Inflammatory Signaling in HSPCs

HSC_Development EndothelialCell Endothelial Cell HemogenicEndothelium Hemogenic Endothelium (RUNX1, EOMES, MEIS1) EndothelialCell->HemogenicEndothelium EHT Endothelial-to-Hematopoietic Transition (EHT) (GFI1, GFI1B, SPI1, GATA2) HemogenicEndothelium->EHT PreHSC Pre-HSC / IAHC EHT->PreHSC MatureHSC Mature HSC (Fetal Liver / Bone Marrow) PreHSC->MatureHSC

Figure 2: Key Transcription Factors in HSC Development

HSCs originate from hemogenic endothelial cells in the aorta-gonad-mesonephros (AGM) region via an endothelial-to-hematopoietic transition (EHT) [6] [7]. Key transcription factors like RUNX1 are master regulators of this process, with RUNX1 deficiency completely blocking EHT and HSC formation [6]. Other critical factors include GATA2, SPI1 (PU.1), GFI1, and GFI1B, which collectively orchestrate the loss of endothelial identity and acquisition of hematopoietic potential [6].

Inflammatory signaling pathways are core regulators of HSC fate decisions in health and disease [8]. Pathways such as NF-κB, JAK/STAT, AKT, and p38 are activated by cytokines and pathogen signals, leading to target gene expression that can drive HSCs out of quiescence, promote differentiation, or induce apoptosis [8]. This signaling is highly dynamic and heterogeneous at the single-cell level, with different activity dynamics leading to distinct cell fate outcomes [8].

Troubleshooting & Technical Considerations
  • Low Engraftment Efficiency: Ensure high viability of CD34+ cells, use young mouse recipients (neonates or juveniles), and verify preconditioning (irradiation/busulfan) is correctly administered [1].
  • Poor Myeloid Cell Development: Consider using cytokine-enhanced models like NSG-SGM3 or NOG-EXL, which provide human GM-CSF and IL-3 to support myeloid lineage development [2].
  • Ineffective In Vivo Transduction: The standard mobilization regimen (G-CSF/AMD3100) may not be effective. Consider direct intraosseous injection of viral vectors to bypass the mobilization barrier and access HSCs in their niche [5].
  • Strain-Specific Preconditioning: Note that NBSGW mice do not require irradiation for neonatal engraftment, while NOG-EXL adults require busulfan conditioning [5] [2].
Applications in Drug Development

Humanized HSC engrafted models are pivotal for preclinical evaluation of immunomodulatory therapies. They enable the study of human T-cell activation, graft-versus-host disease (GvHD), and the efficacy of therapeutic agents in a sophisticated in vivo context [3]. These models are particularly valuable for evaluating novel HSC gene therapy approaches, including in vivo transduction strategies, providing critical insights before clinical translation [4] [5].

References

Denfivontinib Solubility & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility and property data available for denfivontinib. [1]

Property Value / Description Conditions / Notes
Molecular Formula C25H25BrN6O2 -
Molecular Weight 521.41 g/mol -
Purity ≥98% As supplied by InvivoChem. [1]
Solubility in DMSO ~24 mg/mL (~46.0 mM) Estimated; "saturation unknown".
Solubility in Water <1 mg/mL Practically insoluble.
Solubility in Ethanol <1 mg/mL Practically insoluble.
Recommended Solvent 40% PEG300 + 5% Tween80 + 45% Saline Sequential addition to 10% DMSO stock solution to achieve a working concentration of ≥ 2.5 mg/mL. [1]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound, as cited in the literature. [1]

Enzyme Assay (FLT3 Inhibition)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) system to determine IC₅₀ values. [1]

  • Procedure:
    • Combine 10 ng/mL FLT3 enzyme, a serially diluted this compound, 80 nM of ULight-poly-GT peptide substrate, and varying concentrations of ATP (8.5 µM to 1088 μM) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
    • Add the mixture to a 384-well OptiPlate in a volume of 10 µL.
    • Incubate at room temperature for up to one hour.
    • Stop the kinase reaction by adding 5 µL of 10 mM EDTA.
    • Add 5 µL of a 2 nM concentration of a specific Eu-labeled anti-phosphopeptide antibody, diluted in LANCE Detection Buffer.
    • Incubate the assay plates at 23°C for 30 minutes.
    • Measure the LANCE signal using an EnVision Multilabel Reader (excitation at 320 nm, emission at 615 nm and 665 nm).
    • Perform nonlinear regression analysis using software like GradPad Prism 5 to determine the IC₅₀.
Cell Assay (Anti-proliferative Activity & Apoptosis)

This protocol measures the effect of this compound on cell viability. [1]

  • Procedure:
    • Seed cells at a density of 2 × 10⁴ cells per well.
    • Apply test inhibitor concentrations to the cells for 72 hours at 37°C.
    • For conditioned medium (CM) experiments: use CM from HS-5 cell culture, centrifuged to remove debris, and add to the assay medium at a final concentration of 35%.
    • For co-culture experiments: plate 1 × 10⁴ HS-5 monolayers with 5 × 10⁴ AML blast cells in 24-well plates, culture for at least 48 hours prior to inhibitor exposure.
    • Assess cell viability using an ATPLite assay.
Animal Dosing Protocol

This describes the in vivo administration of this compound in mouse models. [1]

  • Models Used: MV4-11 xenograft mouse model and Molm-14 orthogonal mouse model.
  • Dosage and Route: 20-30 mg/kg, administered orally (p.o.). [1]
  • Formulation Example for in vivo work: [1]
    • Prepare a 25.0 mg/mL clear stock solution of this compound in DMSO.
    • Mix 100 µL of the stock solution with 400 µL PEG300.
    • Add 50 µL Tween-80 to the above solution and mix evenly.
    • Add 450 µL normal saline to adjust the final volume to 1 mL. This produces a clear solution with a concentration of 2.5 mg/mL for administration.

Mechanism of Action & Signaling Pathway

This compound is a novel and potent inhibitor targeting key tyrosine kinases. The diagram below illustrates its primary targets and downstream biological effects based on current research. [1] [2] [3]

Technical Support Guidance

Given the lack of specific troubleshooting resources, here is guidance based on general principles for handling investigational kinase inhibitors like this compound:

  • Solubility Issues: If precipitation occurs in your DMSO stock or working solutions, ensure the solvent is fresh and anhydrous. Gently warming the tube (e.g., to 37°C) and vortexing before use can help. For in vivo studies, strictly follow the sequential dilution protocol to maintain the drug in solution. [1]
  • Variable Cell Response: Differences in anti-proliferative effects can arise from the specific cell line and its genetic background (e.g., expression of FLT3-ITD mutations). Always include relevant positive control cell lines (e.g., MV4-11, Molm-14) in your assays. [1]
  • Combination Studies: Recent research highlights that this compound's immune-modulating effects (via AXL inhibition and NLRP3 activation) make it a strong candidate for combination with anti-PD-1 therapy like pembrolizumab. This is a key area for experimental design. [3]

References

Denfivontinib adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib: Current Knowledge

The table below summarizes the key information available for this compound.

Property Details
Drug Name This compound (also known as SKI-G-801, G-749) [1]
Drug Class Small Molecule [1]
Primary Targets FLT3 (Receptor-type tyrosine-protein kinase FLT3) and AXL [2] [1]
Mechanism of Action Inhibitor of FLT3 and AXL receptor tyrosine kinases [1]. In combination with anti-PD-1 therapy, it activates effector T cells and enhances antitumor effects by promoting NLRP3 inflammasome formation [3].
Development Status Investigational; in clinical trials for Advanced Solid Tumors and Relapsed/Refractory Acute Myeloid Leukemia (AML) [1].
Reported Adverse Events No specific data found in the current search results.

Frequently Asked Questions (FAQ)

Given the lack of specific safety data, here are answers to common questions based on its drug class and general principles of clinical research.

  • Q: Where can I find the official safety profile for this compound?

    • A: A comprehensive safety profile is not yet publicly available. The most reliable source for emerging data will be the official clinical trial listings (e.g., ClinicalTrials.gov, identifier NCT05971862 as mentioned in one study [3]) and subsequent peer-reviewed publications from these trials.
  • Q: What types of adverse events should researchers anticipate?

    • A: While specific to this compound are unknown, researchers can use a "class-effect" approach. As a multi-kinase inhibitor, it may share toxicities with similar drugs. Common adverse events for kinase inhibitors include fatigue, diarrhea, rash, hand-foot skin reaction, hypertension, and decreased appetite [4] [5]. Proactive monitoring for these is recommended.
  • Q: How are adverse events typically managed in kinase inhibitor trials?

    • A: Standard management for moderate to severe adverse events often involves dose interruptions and dose reductions [4] [5]. For drugs with a short half-life, holding the dose for a few days can allow for rapid symptom improvement [6]. The goal is to manage the toxicity effectively while maintaining the patient on the highest tolerable dose to preserve treatment efficacy [5].

Experimental Protocol & Monitoring Workflow

For research and development purposes, the following workflow outlines a general strategy for monitoring and managing potential adverse events (AEs) in a pre-clinical or clinical setting involving a drug like this compound.

Start Start: Agent Administration Monitor Routine Monitoring & AE Assessment Start->Monitor DecisionGrade Grade AE per CTCAE Guidelines Monitor->DecisionGrade G1 Grade 1 AE DecisionGrade->G1 Grade 1 G2 Persistent or Intolerable Grade 2 AE DecisionGrade->G2 Grade 2 G3 Grade 3 AE DecisionGrade->G3 Grade 3 G4 Grade 4 AE DecisionGrade->G4 Grade 4 ActG1 Continue dosing. Provide symptomatic care. Monitor closely. G1->ActG1 ActG2 Dose Interruption until resolution to Grade ≤1. G2->ActG2 ActG3 Dose Interruption until resolution to Grade ≤1. G3->ActG3 Discontinue Permanent Discontinuation G4->Discontinue ActG1->Monitor DoseReduction Resume at a Reduced Dose ActG2->DoseReduction ActG3->DoseReduction DoseReduction->Monitor DoseReduction->Monitor ResumeFull Consider resuming at original dose

The associated decision logic is based on the Common Terminology Criteria for Adverse Events (CTCAE) and expert consensus on managing kinase inhibitors [4] [6] [5].

Proactive Management Strategies for Common AEs

The table below outlines proactive measures for common kinase inhibitor-associated AEs, which may be relevant for this compound.

Adverse Event Prophylactic & Monitoring Strategies Intervention & Dose Management
Hypertension Monitor blood pressure regularly [5]. Antihypertensive therapy. For severe hypertension, consider dose interruption until controlled [5].
Diarrhea Patient education on diet and hydration. Antidiarrheal medication. For persistent Grade 2/3, interrupt dose until improvement, then resume at same or reduced dose [4] [5].
Fatigue / Asthenia Manage patient expectations; schedule rest. Rule out other causes. For intolerable Grade 2/3, short dose hold (few days) followed by dose reduction can be effective [4] [6].
Hand-Foot Skin Reaction (HFSR) / PPES Regular skin assessment, moisturizers, wear soft footwear. Topical emollients. For Grade 2/3, dose interruption until resolved, followed by dose reduction [4] [5].
Decreased Appetite / Weight Loss Monitor weight; nutritional consultation. Provide dietary support. Manage underlying causes like nausea [5].

References

Liver-Related Adverse Events in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Incidence in Lenvatinib-Treated Patients (REFLECT Trial) [1] [2] [3] Grade 3 or Higher Severity [1] [2] [3]
Increased AST Common (52% had any aminotransferase elevation) 5%
Increased ALT Common 3% to 5%
Increased Blood Bilirubin Information missing 7%
Hepatic Failure Rare (Fatal events) 0.6% (3/1160 in pre-registration trials)
Hepatic Encephalopathy 4.4% (Serious AE) Information missing

Mechanisms of Lenvatinib-Induced Hepatotoxicity

The hepatotoxicity of lenvatinib is an area of active research. Evidence points towards the induction of apoptosis, or programmed cell death, in liver cells as a key mechanism.

A 2024 preclinical study identified that lenvatinib activates the death receptor signaling pathway, a type of exogenous apoptotic pathway. This activation leads to a cascade that triggers the execution of apoptosis in hepatocytes [4].

The same study proposed a potential intervention strategy. The drug dabrafenib was found to alleviate lenvatinib-induced liver injury in mouse models by inhibiting this death receptor pathway. The study concluded that the combination of lenvatinib and dabrafenib did not compromise the anti-tumor efficacy of lenvatinib in mouse models of hepatocellular carcinoma [4].

The diagram below illustrates this mechanism and the potential inhibitory role of dabrafenib.

Lenvatinib Lenvatinib DeathReceptor Death Receptor (e.g., Fas, TNF) Lenvatinib->DeathReceptor Activates SignalingCascade Intracellular Signaling Cascade DeathReceptor->SignalingCascade CaspaseActivation Caspase Activation SignalingCascade->CaspaseActivation HepatocyteApoptosis Hepatocyte Apoptosis CaspaseActivation->HepatocyteApoptosis Dabrafenib Dabrafenib Dabrafenib->SignalingCascade Inhibits

Management and Monitoring Guidelines

For researchers designing preclinical studies or clinical trial protocols, the following monitoring and management strategies are recommended based on published literature and expert consensus [5] [3]:

  • Routine Monitoring: It is crucial to conduct baseline liver tests (ALT, AST, ALP, bilirubin) and continue periodic monitoring throughout treatment. The product label recommends monitoring serum enzymes before treatment, every 2 weeks for the first 2 months, and monthly thereafter [5].
  • Dose Modification: In a clinical context, the occurrence of confirmed serum aminotransferase elevations above 5 times the upper limit of normal (ULN) should lead to dose reduction or temporary cessation of lenvatinib [5]. Clinically apparent liver injury should prompt immediate therapy interruption [5].
  • Proactive Management: In preclinical models, the co-administration of dabrafenib has been shown to inhibit the death receptor pathway and alleviate lenvatinib-induced hepatotoxicity without compromising its anti-tumor efficacy [4].

Frequently Asked Questions (FAQs)

Q1: How common are liver enzyme elevations with lenvatinib in a real-world setting? A1: While clinical trials report Grade 3-4 increases in AST/ALT in 3-5% of patients [1] [2], a single-center retrospective study found that any elevation in AST and ALT occurred in 51.6% and 26.4% of patients, respectively, highlighting that these abnormalities are very common and require vigilant monitoring [4].

Q2: Are there any specific patient factors that increase the risk of hepatotoxicity? A2: Yes. Patients with pre-existing severe liver impairment, such as Child-Pugh class C cirrhosis, are at a significantly higher risk for severe complications like hepatic encephalopathy [1]. The presence of portal vein collateral circulation may also increase this risk [1].

Q3: What is the proposed molecular mechanism behind lenvatinib's hepatotoxicity? A3: Recent evidence indicates that lenvatinib induces hepatocyte apoptosis primarily by activating the death receptor signaling pathway, an extrinsic apoptosis pathway. This is distinct from its intended anti-tumor mechanism of action [4].

References

FAQ: Lenvatinib and Gastrointestinal Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most common gastrointestinal (GI) adverse events associated with Lenvatinib in clinical profiles?

Lenvatinib treatment is frequently associated with a range of GI adverse events. The table below summarizes their clinical frequency as derived from post-marketing data and clinical trials [1].

  • Very Common (≥10%): Diarrhea, nausea, vomiting, abdominal pain, constipation, stomatitis (mouth sores), dry mouth, dyspepsia (indigestion).
  • Common (1-10%): GI perforation, fistula formation.
  • Post-marketing reports: Pancreatitis.

Q2: How do GI adverse event profiles differ between Lenvatinib monotherapy and combination with Pembrolizumab?

A recent large-scale pharmacovigilance study analyzing the FDA FAERS database (2015-2023) revealed distinct GI toxicity profiles between the two regimens [2]. The following table compares the signal strengths for specific GI events, where a positive signal indicates a statistically significant reporting association.

GI Adverse Event Lenvatinib Monotherapy Lenvatinib + Pembrolizumab Combination
Perforation Strong Positive Signal Strong Positive Signal
Hemorrhage Positive Signal Not a significant signal
Fistula Positive Signal Not a significant signal
Colitis Not a significant signal Positive Signal
Pancreatitis Not a significant signal Positive Signal

Key findings from the study [2]:

  • Onset Time: Most GI AEs occurred within the first month of treatment. The median time-to-onset was significantly shorter for monotherapy (27 days) compared to combination therapy (38 days).
  • Risk Factors: For the monotherapy group, female sex and low-dose medication were identified as independent protective factors against GI AEs.

Q3: What is the proposed mechanism behind Lenvatinib-induced GI toxicities?

The GI side effects are primarily class effects of VEGF-targeted therapies like Lenvatinib [3]. As a multi-kinase inhibitor, Lenvatinib blocks signaling pathways for several growth factor receptors, including VEGFR and FGFR [3] [2]. Inhibiting these pathways, crucial for maintaining the integrity of the gastrointestinal mucosa and vascular endothelium, is believed to underlie side effects like diarrhea, perforation, and fistula formation. Combination with immune checkpoint inhibitors like Pembrolizumab may introduce additional immune-related mechanisms, potentially explaining the different profile (e.g., colitis) [2].

The diagram below illustrates the conceptual relationship between Lenvatinib's mechanism of action and the resulting GI adverse events.

G cluster_common Common GI AEs Lenvatinib Lenvatinib MOA Inhibition of VEGFR, FGFR, etc. Lenvatinib->MOA Biological_Effect Impaired Mucosal Healing & Vascular Integrity MOA->Biological_Effect GI_Side_Effects GI Adverse Events Biological_Effect->GI_Side_Effects Common2 Nausea/Vomiting GI_Side_Effects->Common2 Common3 Stomatitis GI_Side_Effects->Common3 Common4 Abdominal Pain GI_Side_Effects->Common4 Serious2 Fistula GI_Side_Effects->Serious2 Common1 Common1 GI_Side_Effects->Common1 Serious1 Serious1 GI_Side_Effects->Serious1 Arial Arial ;        fontsize=10;        Common1 [label= ;        fontsize=10;        Common1 [label= Diarrhea Diarrhea , fillcolor= , fillcolor= subcluster_serious subcluster_serious ;        fontsize=10;        Serious1 [label= ;        fontsize=10;        Serious1 [label= Perforation Perforation

Troubleshooting & Experimental Protocol Guidance

Issue: High incidence of diarrhea in a pre-clinical model or patient-derived data analysis.

Background: Diarrhea is the most frequently reported GI AE, occurring in over 65% of patients according to some datasets [1]. Proactive management is critical for protocol adherence.

Recommended Actions:

  • Confirm Onset and Severity: Document the time from treatment initiation and grade the severity (e.g., CTCAE criteria). Most GI events emerge early in treatment [2].
  • Review Concomitant Medications: Assess for other drugs that may contribute to diarrhea. In a research context, note that combination with Pembrolizumab alters the AE profile [2].
  • Implement Prophylactic Measures: Based on clinical guidance for patients [4]:
    • Hydration: Ensure adequate fluid intake to prevent dehydration.
    • Diet: Recommend easy-to-digest foods (e.g., toast, rice, bananas).
  • Plan for Therapeutic Intervention: For clinical trial protocols, include guidelines for anti-diarrheal medications (e.g., loperamide) after consultation with a physician [4]. Note: In a real-world clinical setting, patients are advised not to take any medicine to treat diarrhea without first checking with their doctor [1].

Issue: Suspected GI perforation or fistula in a pre-clinical study.

Background: These are serious, life-threatening events. GI perforation and fistula have been reported as positive signals in pharmacovigilance studies for Lenvatinib [2] [1].

Recommended Actions:

  • Recognize Symptoms: Pre-clinical models or clinical case narratives often present with severe abdominal pain, often requiring emergency intervention [4].
  • Immediate Intervention: In a live research context, this requires immediate veterinary or medical attention. For data analysis, it is a critical event to flag.
  • Protocol Modification Considerations: Research into AE management suggests that dose modification (reduction or interruption) is a key strategy for managing severe toxicities [3].

Methodology: Pharmacovigilance Study Design

The comparative data presented in FAQ Q2 is derived from a robust pharmacovigilance study methodology [2], which can serve as a guide for your own post-market surveillance research.

1. Data Source:

  • Database: U.S. FDA Adverse Event Reporting System (FAERS).
  • Period: Q1 2015 to Q4 2023.
  • Extraction: All reports where Lenvatinib (or Lenvatinib + Pembrolizumab) was listed as the "Primary Suspect" drug.

2. Data Analysis:

  • Signal Detection: Four distinct disproportionality analysis algorithms were used for cross-validation:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Empirical Bayesian Geometric Mean (EBGM)
  • Signal Criteria: An AE was considered a positive signal only if it met the threshold criteria in all four algorithms, reducing the risk of false positives.
  • Time-to-Onset Analysis: The interval between the drug start date (START_DT) and the adverse event date (EVENT_DT) was calculated to determine median onset times.

References

Denfivontinib: Current Development Status & Core Challenge

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge for researchers is that Oscotec, the developer, has halted the development of oral denfivontinib for solid tumors [1]. This decision was driven by a combination of factors:

  • Safety Profile: A phase 1 study reported a significant number of adverse events. Out of 21 patients, 61.9% experienced drug-related reactions, including gastrointestinal issues like diarrhea and nausea. There were reports of serious adverse events, including one death, though it was attributed to disease progression after drug discontinuation [1].
  • Commercial Considerations: The developer assessed that the market potential in solid tumors was limited and the competitive landscape was challenging, making it difficult to justify further investment [1].

Note for Researchers: The company is now exploring the drug's potential for Acute Myeloid Leukemia (AML), where it had previously shown promise [1] [2]. Partnership discussions for this indication are underway [1].

Mechanism of Action & Synergy with Immunotherapy

Understanding the mechanistic basis for this compound's combination with anti-PD-1 therapy is key to interpreting past experimental data. The drug's synergy operates through a multi-step process involving both innate and adaptive immunity [3].

The diagram below shows how this compound enhances antitumor effects when combined with anti-PD-1 therapy.

architecture This compound This compound AXL AXL This compound->AXL Inhibits NLRP3_Pathway NLRP3_Pathway AXL->NLRP3_Pathway Potentiates Inflammasome Inflammasome NLRP3_Pathway->Inflammasome Facilitates Formation Macrophage Macrophage Inflammasome->Macrophage Activates via NF-κB T_cells T_cells Macrophage->T_cells Enhanced Antigen Presentation & Positive Interaction Tumor_Microenvironment Tumor_Microenvironment T_cells->Tumor_Microenvironment Attacks Anti_PD1 Anti-PD-1 Therapy Anti_PD1->T_cells Reactivates

Key Immune Cell Changes: The mechanistic interaction leads to measurable changes in the tumor immune microenvironment. The table below summarizes the key immune cell populations affected by the this compound and anti-PD-1 combination, as observed in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) [3].

Immune Cell Population Observed Effect of Combination Therapy
Effector CD4+ & CD8+ T cells Increased differentiation into memory T cells [3]
IFN-γ Expression Significant increase [3]
Immunosuppressive M2 Macrophages Reduction in cell count [3]
Myeloid-Derived Suppressor Cells (MDSC) Reduction in cell count [3]

Experimental Protocols & Workflows

For reference, here is a summary of the key in vivo methodology used in the preclinical study that demonstrated the efficacy of this compound in combination with pembrolizumab [3].

Protocol Aspect Detailed Specification
Animal Model Human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mouse model) implanted with a patient-derived xenograft (PDX) from a non-small cell lung cancer (NSCLC) patient [3].
Treatment Groups Vehicle control, this compound monotherapy, pembrolizumab monotherapy, and combination therapy [3].

| Dosing & Route | - This compound: 30 mg/kg, administered orally (P.O.), daily (Q.D.) [3].

  • Pembrolizumab: 10 mg/kg, administered intraperitoneally (I.P.), once every 5 days (Q.5D) [3]. | | Tumor Measurement | Tumor volume was measured multiple times per week using digital calipers. Volume was calculated using the formula: V = length × width² × 0.52 [3]. | | Endpoint Analysis | Tumor tissues were harvested, enzymatically dissociated into single cells, and analyzed by flow cytometry for immune cell profiling [3]. |

Frequently Asked Questions (FAQs)

Q1: What was the primary scientific rationale for combining this compound with an immune checkpoint inhibitor? The rationale was to overcome the limitations of single-agent immune checkpoint inhibitors, which have a low response rate (below 30%). AXL inhibition was shown to remodel the tumor microenvironment by reducing immunosuppressive cells and activating cytotoxic T-cells, thereby creating a more favorable setting for immunotherapy to work [3].

Q2: Are there any biomarkers to predict response to this compound combination therapy? Preclinical data suggests that the NLRP3 inflammasome score may be a potential biomarker. Analysis of patient RNA sequencing data indicated that the NLRP3 inflammasome influences enhanced immune responses during anti-PD-1 treatment [3].

Q3: What are the most common adverse events (AEs) I should anticipate in experimental models or consider for future studies? The most frequently reported drug-related adverse events from the human phase 1 trial were gastrointestinal, including diarrhea and nausea. Laboratory abnormalities, such as elevated liver enzymes, were also observed and were classified as serious adverse events in some cases [1].

A Note on Combination Therapy Principles

Although this compound's path in solid tumors has paused, the general principles of its investigation remain relevant. Combination therapy is a cornerstone of cancer treatment designed to target multiple pathways synergistically or additively. This approach can enhance efficacy, reduce the likelihood of drug resistance, and potentially allow for lower doses of each drug to minimize toxicity [4] [5].

References

Denfivontinib pharmacokinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib Fact Sheet

The table below summarizes the key technical data available for this compound [1] [2].

Parameter Details
Drug Class AXL receptor tyrosine kinase inhibitor [1].
Key Mechanism Potentiates NOD-like receptor pathway, facilitating NLRP3 inflammasome formation & activating macrophages via NF-κB signaling [1].
Primary Metabolite Not specified in available literature.
Protein Binding Not specified in available literature.
Recommended Animal Dose 30 mg/kg, administered orally once daily (in mouse models) [1].
Development Status Halted for solid tumors; development for Acute Myeloid Leukemia (AML) is under exploration [2].

Safety and Tolerability Profile

In the Phase 1 clinical trial, researchers observed the following key safety signals [2]:

  • Common Adverse Events (AEs): Gastrointestinal issues, including diarrhea and nausea, were frequently reported. In the trial, 61.9% of patients experienced drug-related adverse events.
  • Serious Adverse Events: Grade 3 or higher adverse events occurred, with nearly 10% classified as serious and drug-related. One patient in the 300 mg cohort experienced dose-limiting toxicity (DLT) in the form of elevated liver enzymes.
  • Overall Profile: The company described the safety profile as "clinically acceptable" and in line with other AXL inhibitors. The decision to halt development was attributed more to commercial considerations than clinical failure [2].

Troubleshooting & FAQs

Q1: How can I confirm target engagement of this compound in my in vitro models?
  • Challenge: Difficulty in verifying that the drug is effectively inhibiting the AXL receptor in a cellular context.
  • Solution: Assess the phosphorylation status of AXL and its downstream effectors via Western Blot.
    • Protocol Summary: Culture relevant cancer cell lines (e.g., non-small cell lung cancer lines). Treat with this compound (e.g., 300 nM) and stimulate with its ligand, Gas6. Lyse cells and perform Western Blot analysis using antibodies against phospho-AXL, total AXL, and key signaling nodes like p38 and NF-κB to confirm pathway suppression [1].
Q2: The anti-tumor effect of this compound in my mouse model is suboptimal. What could be the issue?
  • Challenge: Inefficient remodeling of the tumor microenvironment (TME) to an immunostimulatory state.
  • Solution: Consider combination therapy. The preclinical data strongly suggests that this compound's efficacy is enhanced when combined with immune checkpoint inhibitors.
    • Experimental Workflow: The diagram below outlines the key steps for evaluating the combination of this compound with an anti-PD-1 antibody in a mouse model.
    • Protocol Summary: In a suitable syngeneic or humanized mouse model, administer this compound (30 mg/kg, p.o., Q.D.) in combination with an anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 5 days). Monitor tumor volume and, at endpoint, analyze the TME by flow cytometry. Key metrics to investigate include an increase in effector CD4+/CD8+ memory T cells and a decrease in immunosuppressive M2 macrophages and MDSCs [1].

Start Start Experiment Combo Administer Combination Therapy • this compound: 30 mg/kg, p.o., Q.D. • Anti-PD-1: 10 mg/kg, i.p., Q.5D Start->Combo Monitor Monitor Tumor Growth Combo->Monitor Harvest Harvest Tumors Monitor->Harvest Analyze Analyze Tumor Microenvironment (TME) by Flow Cytometry Harvest->Analyze Result1 Expected Result: ↑ Effector CD4+/CD8+ Memory T Cells Analyze->Result1 Result2 Expected Result: ↓ M2 Macrophages & Myeloid-Derived Suppressor Cells (MDSC) Analyze->Result2

Research Implications and Future Directions

While development for solid tumors has been paused, the available data provides a strong foundation for future research.

  • Focus on Hematologic Malignancies: Oscotec is now exploring this compound's potential in Acute Myeloid Leukemia (AML) [2]. Your technical guides could be adapted for research in this area.
  • Mechanistic Insights Remain Valid: The fundamental findings—that AXL inhibition with this compound enhances anti-tumor immunity via the NLRP3 inflammasome and reprograms macrophages—are scientifically valuable and can inform the development of other therapeutic candidates targeting this pathway [1].

References

Denfivontinib biomarker identification

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Denfivontinib

This compound (also known as G-749) is a small molecule kinase inhibitor currently in clinical trials for advanced solid tumors [1]. The table below summarizes its key characteristics:

Property Description
Drug Name This compound [1]
Modality Small Molecule [1]
Status Investigational [1]
Primary Targets AXL Receptor Tyrosine Kinase, FLT3, Mer (MERTK) [2] [1]
Chemical Formula C25H25BrN6O2 [1]
Known Mechanism AXL inhibition enhances antitumor effect of anti-PD-1 therapy, promotes effector T cell differentiation, reduces immunosuppressive M2 macrophages & MDSCs, potentiates NLRP3 inflammasome formation [2]

Biomarkers & Mechanism of Action

Biomarkers are defined as measurable indicators of biological processes or responses to a treatment [3]. Research indicates that this compound does not work in isolation but modulates the immune landscape and specific intracellular pathways.

Key Biomarkers and Cellular Processes

The antitumor effects of this compound, particularly in combination with anti-PD-1 therapy (like pembrolizumab), are associated with specific changes in the tumor microenvironment (TME) and signaling pathways [2]:

  • Immune Cell Modulation: The combination treatment leads to:
    • Increase in Effector T Cells: Enhanced differentiation into effector CD4+ and CD8+ memory T cells [2].
    • Increase in Pro-inflammatory Signal: Elevated IFN-γ expression [2].
    • Decrease in Immunosuppressive Cells: Reduction in the number of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [2].
  • Signaling Pathway Activation: Mechanistically, this compound potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation. This leads to macrophage activation via the NF-κB signaling pathway [2].
  • Downstream Effect: The activated macrophages enhance their antigen-presenting machinery, creating a positive interaction with T cells to boost the anti-tumor immune response [2].
  • Clinical Correlation: Analysis of patient data suggests that the NLRP3 inflammasome score influences enhanced immune responses in patients with NSCLC undergoing anti-PD-1 immunotherapy [2].

The following diagram illustrates the signaling pathway and immune cell interactions based on current research.

G This compound This compound AXL_Inhibition AXL Inhibition This compound->AXL_Inhibition NLRP3_Pathway Potentiation of NOD-like receptor pathway AXL_Inhibition->NLRP3_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Formation NLRP3_Pathway->NLRP3_Inflammasome Macrophage_Activation Macrophage Activation (via NF-κB signaling) NLRP3_Inflammasome->Macrophage_Activation Antigen_Presentation Enhanced Antigen- Presenting Machinery Macrophage_Activation->Antigen_Presentation M2_MDSC_Reduction Reduction in M2 Macrophages & MDSCs Macrophage_Activation->M2_MDSC_Reduction T_Cell_Activation Effector T Cell Activation (CD4+/CD8+ memory) Antigen_Presentation->T_Cell_Activation Positive Interaction IFN_g_Increase Increase in IFN-γ T_Cell_Activation->IFN_g_Increase T_Cell_Activation->M2_MDSC_Reduction Anti_Tumor_Effect Enhanced Anti-Tumor Effect IFN_g_Increase->Anti_Tumor_Effect M2_MDSC_Reduction->Anti_Tumor_Effect

Experimental Workflow for Biomarker Analysis

For researchers aiming to identify and validate biomarkers related to this compound's activity, the following workflow outlines key steps from study design to validation. This integrates general biomarker discovery principles [3] with specifics from this compound research [2].

G Step1 1. Study Design & Sample Collection Step2 2. Data Generation (Transcriptomics, Proteomics, Flow Cytometry) Step1->Step2 Step3 3. Data Preprocessing & Quality Control Step2->Step3 Step4 4. Biomarker Identification & Prioritization Step3->Step4 Step5 5. Independent Validation Step4->Step5

Step 1: Study Design & Sample Collection

  • Objective: Ensure the study is adequately powered with sufficient sample numbers for statistically meaningful results [3].
  • Model Systems: Research has used patient-derived xenograft (PDX) models in humanized mice and the TC-1 mouse model [2].
  • Sample Source: Tumor tissue is a primary source. Liquid biopsies (blood, serum) are ideal for minimally invasive biomarker detection [3].
  • Treatment Groups: Include vehicle control, this compound alone, anti-PD-1 alone, and combination therapy to isolate effects [2].

Step 2: Data Generation

  • Technologies:
    • Bulk RNA Sequencing: To analyze gene expression changes (e.g., NLRP3 pathway genes, T cell markers) [2].
    • Flow Cytometry: Essential for quantifying immune cell populations (effector T cells, M2 macrophages, MDSCs) within the TME [2].
    • Proteomics: To measure protein-level changes.

Step 3: Data Preprocessing & Quality Control

  • Crucial Step: Poor data quality will compromise biomarker discovery [3].
  • Activities: Data curation, quality control, and filtering of samples based on standardized criteria [3].

Step 4: Biomarker Identification & Prioritization

  • Algorithms: Use machine learning and statistical models to analyze complex datasets [3].
    • sPLS (sparse Partial Least Squares): For integration and variable selection [3].
    • XGBoost & Random Forest: Ensemble learning methods for building predictive models and computing feature importance scores [3].
    • Glmnet: Regularized regression to prevent overfitting, suitable for high-dimensional data [3].
  • Analysis: Tools like Omics Playground can combine multiple algorithms to select the best predictive features [3].

Step 5: Independent Validation

  • Mandatory Step: A biomarker is only trusted if validated in independent assays and datasets [3].
  • Process: A multi-factorial process to measure overall quality and replicability, ensuring the biomarker is fit-for-purpose for clinical application [3].

Troubleshooting & FAQ Guide

This section addresses common experimental challenges based on the mechanisms and workflows described.

Q1: We are not observing a significant increase in tumor-infiltrating T cells in our model after combination treatment. What could be the issue?

  • Check the Model System: Verify that your model is immunocompetent and can support a humanized immune system if using a PDX model. The efficacy of an immunotherapy combination relies on a functional immune component [2].
  • Verify AXL Inhibition: Confirm that this compound is effectively hitting its target. Analyze phospho-AXL levels via Western blot to ensure target engagement is occurring.
  • Analyze Multiple Time Points: The immune response evolves. Analyze tumors at different time points post-treatment to capture dynamic changes in T cell populations [2].

Q2: How can we computationally distinguish a robust, multi-gene biomarker from background noise in our transcriptomics data?

  • Use Combined Algorithms: Relying on a single analysis method can be misleading. Employ a combination of machine learning algorithms (e.g., Random Forest, XGBoost, sPLS) that agree on a core set of features. This increases confidence in the selected biomarker [3].
  • Focus on Validation: The most important step is validation in an independent dataset. A robust biomarker will be replicable across different sample sets. Always set aside a validation cohort or plan for external validation [3].

Q3: The molecular mechanisms linking AXL inhibition to the observed immune changes are unclear. How can we investigate this?

  • Pathway Analysis: Conduct gene set enrichment analysis (GSEA) on RNA-seq data from treated tumors. Specifically look for enrichment in the NOD-like receptor signaling pathway, NLRP3 inflammasome, and NF-κB signaling pathways, which have been mechanistically linked to this compound [2].
  • Knockout Validation: As confirmed in the research, using AXL knockout models can help isolate the specific effects of AXL inhibition from potential off-target effects of the drug [2].

References

Frequently Asked Questions on Lenvatinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary molecular mechanisms driving lenvatinib resistance in HCC? Research has identified several key mechanisms. The table below summarizes the major drivers, their proposed roles, and the experimental evidence supporting them.
Mechanism / Driver Proposed Role in Resistance Key Findings / Evidence
CERS6 (Ceramide Synthase 6) [1] [2] Lipid metabolism rewiring; Regulates ER stress & mitochondrial biogenesis Upregulated in resistant cells; Knockdown reverses resistance; Acts via ATF4-NRF1 pathway [1] [2]
EZH2 [3] Epigenetic regulation; Suppresses ferroptosis Overexpressed in HCC; Silences ACSL1 via H3K27me3; Inhibition restores lenvatinib sensitivity [3]
PFKFB4 [4] Glycolytic metabolism; Gene signature prognostic value Overexpressed in resistant cells; Knockdown enhances anti-proliferative & pro-apoptotic effects of lenvatinib [4]
ABC Transporters [5] [6] Drug efflux; Reduces intracellular concentration Lenvatinib is a substrate for P-gp and BCRP; Activation of ABCB1 linked to EGFR signaling [5] [6]
Tumor Microenvironment (TME) [6] Creates a protective niche Immunosuppressive cells (TAMs, Tregs) and Cancer-Associated Fibroblasts (CAFs) secrete protective factors [6]
  • Q2: Are there established gene signatures to predict resistance and prognosis? Yes. A 2025 study identified and validated a 4-gene signature (ALPK3, SLC2A2, CTSV, PFKFB4) for prognosis [4]. Patients with a high-risk score were characterized by:
    • Predisposition to TP53 mutations.
    • More aggressive tumor features.
    • Higher levels of treatment resistance.
    • Altered immune cell infiltration and checkpoint expression [4].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies from recent studies for key experiments.

Establishing Lenvatinib-Resistant HCC Cell Lines

This is a foundational step for in vitro resistance studies.

  • Principle: Mimic clinical acquired resistance by chronically exposing sensitive HCC cell lines to increasing concentrations of lenvatinib [2].
  • Detailed Protocol:
    • Cell Lines: Begin with human HCC lines (e.g., Huh7, Hep3B, Lm3) [3] [2].
    • Culture: Maintain in standard DMEM/MEM medium with 10% FBS at 37°C and 5% CO₂ [3].
    • Selection Process:
      • Start treatment with a low concentration of lenvatinib (e.g., near the IC₅₀ value of the parental cells).
      • Gradually increase the drug concentration in the culture medium over several months.
      • Maintain cells in a constant, high concentration of lenvatinib once resistance is established to preserve the resistant phenotype [2].
    • Validation: Confirm resistance by comparing the IC₅₀ of the resistant (LR) cells to the parental cells using a CCK-8 assay [4].
Validating the Role of a Target Gene via Knockdown

This protocol tests whether a specific gene is functionally responsible for resistance.

  • Principle: Use siRNA or shRNA to reduce the expression of a target gene (e.g., CERS6, EZH2, PFKFB4) in resistant cells and assess the resensitization to lenvatinib [1] [4] [3].
  • Detailed Protocol:
    • Gene Knockdown: Transfert lenvatinib-resistant HCC cells with specific siRNA or lentivirus carrying shRNA targeting your gene of interest. Always include a negative control (scrambled siRNA/shRNA).
    • Efficiency Check: 48-72 hours post-transfection, verify knockdown efficiency via:
      • qRT-PCR: To measure mRNA expression levels [4] [3].
      • Western Blot: To confirm reduction in protein levels [4] [3].
    • Functional Assays:
      • Proliferation (CCK-8 Assay): Seed transfected cells in a 96-well plate and treat with a range of lenvatinib concentrations. After incubation, add CCK-8 reagent and measure absorbance at 450nm to generate dose-response curves and calculate IC₅₀ [4].
      • Apoptosis (Flow Cytometry): Treat transfected cells with lenvatinib for 24-48 hours. Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze by flow cytometry. An increase in Annexin V+/PI- and Annexin V+/PI+ populations indicates enhanced apoptosis [4].

Signaling Pathways in Lenvatinib Resistance

The following diagrams illustrate two key resistance mechanisms identified in recent research, which you can use as a reference for your experimental designs.

Diagram 1: CERS6-ATF4-NRF1 Axis in Resistance This pathway shows how the lipid metabolism gene CERS6 contributes to resistance by affecting organelle function [1] [2].

Melatonin Melatonin CERS6 CERS6 Melatonin->CERS6 Downregulates ATF4 ATF4 CERS6->ATF4 Activates NRF1 NRF1 ATF4->NRF1 Activates ER_Stress ER Stress ATF4->ER_Stress Aggravates MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis Promotes Resistance Lenvatinib Resistance ER_Stress->Resistance MitoBiogenesis->Resistance

Diagram 2: EZH2-Mediated Ferroptosis Suppression This pathway shows the epigenetic mechanism by which EZH2 inhibits a form of cell death called ferroptosis, leading to resistance [3].

EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes ACSL1 ACSL1 H3K27me3->ACSL1 Silences Ferroptosis Ferroptosis ACSL1->Ferroptosis Promotes Resistance Lenvatinib Resistance Ferroptosis->Resistance

Strategies to Overcome Resistance

Current research focuses on combination therapies to bypass or reverse resistance mechanisms:

  • Targeting CERS6 with Melatonin: Combining lenvatinib with melatonin was shown to reverse resistance by downregulating CERS6, thereby disrupting the ATF4-NRF1 pathway and inducing mitochondrial dysfunction in resistant cells [1] [2].
  • Inhibiting EZH2: The combination of lenvatinib with EZH2 inhibitors suppressed lenvatinib resistance by blocking the EZH2-H3K27me3-ACSL1 axis, which restored ferroptosis in HCC cells [3].
  • Combining with Immunotherapy: Lenvatinib combined with PD-1/PD-L1 inhibitors is a prominent strategy. PD-1 inhibition reactivates T-cells and can promote DNA damage in cancer cells, synergizing with lenvatinib to overcome the immunosuppressive tumor microenvironment [6].

References

Denfivontinib clinical trial design optimization

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib at a Glance

The table below summarizes the core information available for this compound. Note that this drug is in the early stages of development, which often means detailed trial design data is not yet publicly accessible.

Attribute Details
Developed by Genosco (a subsidiary of Oscotec Inc) [1]
Phase of Development Phase I (as of May 2024) [1]
Target Indications Relapsed or Refractory Acute Myeloid Leukemia (AML); Advanced solid cancer [1]
Mechanism of Action Targets FMS-like tyrosine kinase 3 (FLT3) and AXL [1]
Routes of Administration Intravenous and Oral [1]

Optimizing Clinical Trial Design

While specific protocols for this compound are not public, the general workflow for designing experiments is well-established and can be applied to clinical trial planning. The following diagram illustrates a structured, six-step approach that can help in systematically planning and optimizing trials [2].

Define Define Model Model Define->Model define_label Identify purpose, responses, and factors Design Design Model->Design model_label Specify the initial statistical model DataEntry DataEntry Design->DataEntry design_label Generate and evaluate the experimental design Analyze Analyze DataEntry->Analyze data_label Conduct the experiment and collect data Predict Predict Analyze->Predict analyze_label Fit the model and identify key factors predict_label Use the model for prediction and optimization

The workflow consists of the following stages [2]:

  • Define: Clearly state the trial's purpose and identify what you will measure (responses) and what you will control (factors).
  • Model: Propose a statistical model (e.g., a linear regression model) that represents the relationships you expect to see.
  • Design: Create a detailed plan (the design) that outlines the specific runs or patient cohorts needed to test your model effectively.
  • Data Entry: Execute the trial according to the design and meticulously record all outcomes and observations.
  • Analyze: Fit the statistical model to the collected data to determine which factors have a significant impact on the responses.
  • Predict: Use the validated model to predict outcomes and find the optimal factor settings for future trials or clinical use.

Technical Support FAQs

Based on the information available, here are some potential FAQs that might be relevant for researchers.

Q1: What are the key targets in the this compound signaling pathway? this compound is a kinase inhibitor that targets FLT3 and AXL [1]. These are receptor tyrosine kinases involved in critical cellular processes like growth, survival, and proliferation. In cancers like AML, these pathways can be constitutively active, driving disease progression. The diagram below illustrates a simplified signaling pathway.

cluster_pathway Signal Transduction Pathway Extracellular Extracellular Space Intracellular Intracellular Space GrowthFactor Growth Factor FLT3 FLT3 Receptor GrowthFactor->FLT3 Binds AXL AXL Receptor GrowthFactor->AXL Binds Downstream Downstream Signaling (e.g., Survival, Proliferation) FLT3->Downstream AXL->Downstream This compound This compound This compound->FLT3 Inhibits This compound->AXL Inhibits

Q2: How can we optimize the clinical trial design for a novel kinase inhibitor? You can apply the Design of Experiments (DOE) workflow shown above. For a kinase inhibitor trial, key steps would include [2]:

  • Define: Your purpose might be to identify the optimal biological dose. Responses could be efficacy (e.g., tumor shrinkage) and safety (e.g., incidence of adverse events) metrics. Factors would include the drug dosage, schedule, and patient biomarkers.
  • Model & Design: Use statistical models to design a trial that can efficiently explore the relationship between these factors and responses, potentially reducing the number of patients and time needed to find the best dose.

References

Denfivontinib vs Bemcentinib AXL inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib vs. Bemcentinib: At a Glance

The table below summarizes the core characteristics of both AXL inhibitors based on current literature.

Feature This compound (SKI-G-801) Bemcentinib (BGB324)
Primary Indication in Research Non-small cell lung cancer (NSCLC) [1] Acute Myeloid Leukemia (AML), NSCLC, Melanoma [2] [3] [4]
Key Preclinical Mechanism Activates NLRP3 inflammasome, promotes effector T cell differentiation, reduces M2 macrophages & MDSCs [1] Reprograms myeloid cell activation (macrophages & Dendritic Cells), enhances antigen presentation, alleviates mitochondrial dysfunction [2] [5]
Combination Therapy (in studies) Pembrolizumab (anti-PD-1) [1] LDAC (chemotherapy), Docetaxel, Pembrolizumab (anti-PD-1), Osimertinib [3] [4]
Clinical Trial Status (as of 2025) Clinical trial for solid cancers commenced (NCT05971862) [1] Phase 1b/2a trials in AML completed; several trials in other cancers [3] [4]
Reported Efficacy in Models Enhanced antitumor effects & T cell memory in PDX models [1] Safe and well-tolerated in unfit AML patients; clinical efficacy in combination therapies [3] [4]
Notable Experimental Models Patient-derived xenograft (PDX), humanized mouse model, AXL knockout mice [1] Human in vitro models (HMDMs, HMDDCs), murine UUO model, patient clinical trials [2] [3] [5]

Detailed Experimental Data & Protocols

For your experimental work, here is a deeper dive into the methodologies and key findings from the core studies on each drug.

This compound: Preclinical Focus on the NLRP3 Pathway

A 2024 study elucidated the mechanism by which this compound enhances the effects of anti-PD-1 therapy [1].

  • Key Experimental Workflow: The research used a humanized mouse model implanted with a patient-derived NSCLC xenograft (YHIM-2004). Mice were treated with vehicle, this compound alone, pembrolizumab alone, or the combination.
  • Dosing Protocol:
    • This compound: 30 mg/kg, administered orally daily.
    • Pembrolizumab: 10 mg/kg, injected intraperitoneally once every 5 days [1].
  • Primary Findings: The combination treatment showed superior antitumor effects compared to either monotherapy. This was linked to:
    • An increase in effector CD4+ and CD8+ memory T cells.
    • Elevated IFN-γ expression.
    • A reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment [1].
  • Mechanistic Insight: RNA sequencing and molecular analysis revealed that this compound potentiates the NOD-like receptor pathway, leading to NLRP3 inflammasome formation. This, in turn, activates macrophages via the NF-κB signaling pathway, enhancing their antigen-presenting capability and creating a positive feedback loop with T cells [1].

The following diagram illustrates this central mechanism of action for this compound.

G This compound This compound AXL AXL This compound->AXL Inhibits NLRP3 NLRP3 AXL->NLRP3 Potentiates NOD-like receptor pathway Inflammasome Inflammasome NLRP3->Inflammasome Facilitates formation Macrophage Macrophage Inflammasome->Macrophage Activates NFkB NFkB Macrophage->NFkB Activates signaling Tcell Tcell Macrophage->Tcell Positive interaction NFkB->Tcell Enhances antigen presentation PD1 PD1 Tcell->PD1 Expressed on activated T-cells Antitumor Antitumor PD1->Antitumor Blocked by Pembrolizumab

Bemcentinib: From Myeloid Cell Reprogramming to Clinical Application

Research on Bemcentinib highlights its dual role in directly targeting tumor cells and modulating the immune system.

  • Key Experimental Workflow (In Vitro Model): A 2025 study developed a human in vitro system using:
    • Primary human monocyte-derived macrophages (HMDMs) and dendritic cells (HMDDCs).
    • Axl-expressing melanoma tumor cells (A375 line). Cells were treated with Bemcentinib (1μM) to analyze changes in activation markers [2].
  • Primary Findings: Bemcentinib treatment increased the expression of activation markers on both macrophages and dendritic cells. The study found that the state of the tumor cells (treatment-naïve vs. therapy-injured) significantly impacts the resulting macrophage response to AXL inhibition [2].
  • Clinical Trial Data (AML): A Phase 1b/2a trial (NCT02488408) evaluated Bemcentinib in AML patients unfit for intensive chemotherapy.
    • Dosing: A loading/maintenance dose of 400/200 mg was selected for combination with Low-Dose Cytarabine (LDAC).
    • Safety: The combination was safe and well-tolerated. The most common grade 3/4 treatment-related adverse events were cytopenia, febrile neutropenia, and asymptomatic QTcF prolongation.
    • Efficacy: The trial demonstrated clinical activity, establishing a foundation for its use in hematological malignancies [3].

The diagram below summarizes the multifaceted mechanism of action of Bemcentinib.

G Bemcentinib Bemcentinib AXL_node AXL (on tumor cell) Bemcentinib->AXL_node Inhibits AXL_myeloid AXL (on myeloid cell) Bemcentinib->AXL_myeloid Inhibits MitochFunc Alleviates Mitochondrial Dysfunction Bemcentinib->MitochFunc Induces TumorDeath Inhibits tumor growth, invasion, & reversal of therapy resistance AXL_node->TumorDeath MyeloidAct Reprogramming of Macrophages and Dendritic Cells AXL_myeloid->MyeloidAct ImmuneAct Enhanced T-cell recruitment & activation MyeloidAct->ImmuneAct MitochFunc->TumorDeath Contributes to

Interpretation for Drug Development

  • This compound is an emerging drug with a novel, precisely defined mechanism focusing on the NLRP3 inflammasome to make "cold" tumors "hot". Its clinical potential is still under early-stage validation [1].
  • Bemcentinib has a broader and more established profile. It is recognized as a dual-targeting agent that acts on both tumor cells and the immune microenvironment. Its more advanced clinical development, especially in AML, provides concrete safety and dosing data [2] [3] [4].

The choice between them in a research or development context would depend on the intended strategy: this compound for a highly specific T-cell priming approach, or Bemcentinib for a broader attack on tumor and immune resistance mechanisms.

References

Denfivontinib efficacy comparison other FLT3 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

The table below summarizes core information on selected FLT3 inhibitors, including denfivontinib.

Inhibitor Name Generation Type Key FLT3 Targets Reported IC50 / Potency Clinical Status & Key Context
This compound (G-749) (Early) I ITD, D835Y mutants Potent activity; overcomes resistance from some D835 mutations [1] Preclinical candidate; novel derivatives (e.g., MY-10) show improved selectivity [1]
Gilteritinib (ASP2215) Second I ITD, TKD (including D835) N/A Approved for R/R FLT3m AML; improves overall survival vs. salvage chemotherapy [2] [3] [4]
Quizartinib (AC220) Second II ITD N/A Approved in some regions; improves survival but higher risk of QTc prolongation vs. chemotherapy [2] [5]
Midostaurin (PKC412) First I ITD, TKD N/A Approved for newly diagnosed FLT3m AML; combined with chemotherapy [3] [6] [4]
Crenolanib (Second) I ITD, TKD N/A Investigational; Fast Track designation; active against TKD mutations; trials in progress [4]

Mechanism of Action and Resistance

FLT3 inhibitors are also classified by how they bind to the FLT3 receptor, which determines their activity against different mutation types [3] [4].

architecture FLT3_Mutations FLT3 Mutations TypeI_Inhibitor Type I Inhibitors (e.g., Gilteritinib, Midostaurin, Crenolanib, this compound) FLT3_Mutations->TypeI_Inhibitor TypeII_Inhibitor Type II Inhibitors (e.g., Quizartinib, Sorafenib) FLT3_Mutations->TypeII_Inhibitor Active_Conformation Binds Active Conformation TypeI_Inhibitor->Active_Conformation Inactive_Conformation Binds Inactive Conformation TypeII_Inhibitor->Inactive_Conformation Target_ITD_TKD Targets: FLT3-ITD & FLT3-TKD Active_Conformation->Target_ITD_TKD Target_ITD_Only Targets: FLT3-ITD Inactive_Conformation->Target_ITD_Only TKD_Resistance Susceptible to TKD (e.g., D835) Resistance Target_ITD_Only->TKD_Resistance

As the diagram shows, This compound is a Type I inhibitor, which allows it to target a broader range of FLT3 mutations, including the resistance-conferring TKD mutations like D835Y [1]. This is a key differentiator from Type II inhibitors like quizartinib.

Efficacy and Safety Profile Comparison

This table consolidates key efficacy and safety outcomes from clinical studies and meta-analyses.

Inhibitor Name Overall Survival (OS) Benefit Common Grade ≥3 Adverse Events Unique Safety Considerations
This compound (G-749) Data not available in accessed studies Data not available in accessed studies Preclinical data suggests improved selectivity against c-KIT, potentially reducing off-target effects [1].
Gilteritinib Superior OS vs. salvage chemo (HR=0.717) [2] [5] Febrile neutropenia, anemia, thrombocytopenia [4] Well-characterized safety profile as a monotherapy.
Quizartinib Superior OS vs. salvage chemo (HR=0.717) [2] [5] Not specified in meta-analysis Significantly higher risk of QTc prolongation vs. chemotherapy (OR=6.311) [2] [5].
Midostaurin Improved OS and EFS when combined with chemotherapy [4] Anemia, rash [4] Used in combination with chemotherapy; safety profile includes chemotherapy-related effects.

Experimental Insights on this compound

For researchers, the specific experimental context and evolution of this compound are critical:

  • Lead Optimization Context: The search results indicate that this compound (G-749) served as a lead compound in preclinical research. Recent studies focus on structural modifications of G-749 using structure simplification and scaffold hopping strategies to develop novel derivatives with improved kinase selectivity [1].
  • Key Derivative (MY-10): One such derivative, MY-10, was reported to exhibit potent in vitro antileukemic activity. It inhibited FLT3-ITD with an IC50 of 6.5 nM and FLT3-D835Y with an IC50 of 10.3 nM. A significant finding was its greatly enhanced selectivity against c-KIT kinase (IC50 > 100 µM), which is a desirable property to minimize off-target toxicity [1].
  • Methodology Note: The in vitro anti-proliferative activity of these compounds is typically assessed using cell lines harboring FLT3-ITD mutations (e.g., MV4-11). The standard methodology involves cell viability assays (like MTT or CCK-8) after a 72-hour exposure to the inhibitor, with results calculated as the concentration that inhibits 50% of cell growth (IC50 or GI50) [1].

A Shifting Landscape

The data shows that while this compound was a promising preclinical candidate, the clinical landscape has advanced with the approval of inhibitors like gilteritinib and quizartinib. Current research seems to be focused on:

  • Overcoming resistance in relapsed/refractory patients, for which next-generation inhibitors are being designed [7].
  • Optimizing combination therapies and maintenance treatment post-transplant [3] [8] [4].

References

Denfivontinib safety profile vs other AXL inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib Safety Profile from Clinical Data

The safety information for this compound comes from a phase 1 study in patients with advanced solid tumors. The key quantitative safety data is summarized in the table below.

Safety Parameter Reported Incidence (n=21) Notes
Any Drug-Related Adverse Events (AEs) 61.9% of patients
Gastrointestinal AEs 13 patients Primarily diarrhea and nausea.
Grade ≥3 AEs (All Causality) 7 patients
Serious Adverse Events (SAEs) 14% of patients
Serious Drug-Related AEs Nearly 10% of patients
Dose-Limiting Toxicity (DLT) 1 patient Presented as liver enzyme abnormalities in the 300 mg cohort.
Fatal Outcome 1 patient Death was due to disease progression after drug discontinuation [1].

Reported Methodology: The data was derived from a phase 1 clinical trial with 21 enrolled patients. A total of 105 adverse events were reported. The severity of AEs was graded, and their relationship to the investigational drug (this compound) was assessed. The occurrence of a non-hematologic dose-limiting toxicity (liver enzyme abnormalities) was a key monitored parameter [1].

Insights on AXL Inhibitors and Research Gaps

The developer, Oscotec, has described this compound's safety profile as "clinically acceptable" and "in line with other AXL inhibitors" [1]. However, a major factor in its discontinued development for solid tumors was commercial, due to a perceived limited market size and competitive landscape, rather than safety alone [1].

While a direct, data-driven comparison is not possible with the current search results, the broader context of AXL inhibitor mechanisms and development can inform your research:

  • Mechanism and Role of AXL: AXL is a receptor tyrosine kinase that, when activated by its ligand GAS6, promotes key oncogenic processes like cell survival, proliferation, and immune evasion. It is a recognized driver of tumor aggressiveness and resistance to therapies [2] [3]. The following diagram illustrates the core AXL signaling pathway:

    G AXL Signaling Pathway in Cancer GAS6 GAS6 AXL AXL GAS6->AXL P_PI3K_AKT PI3K/AKT Pathway AXL->P_PI3K_AKT P_MAPK_ERK MAPK/ERK Pathway AXL->P_MAPK_ERK P_NFkB NF-κB Pathway AXL->P_NFkB Bio_Function Bio_Function P_PI3K_AKT->Bio_Function P_MAPK_ERK->Bio_Function P_NFkB->Bio_Function

  • Other AXL Inhibitors in Development: The field is active with other candidates. For example, bemcentinib (BGB324/R428), a selective AXL inhibitor, has received FDA Fast Track designation for investigation in combination with PD-1/PD-L1 inhibitors [3]. This highlights the ongoing clinical interest in targeting AXL.

References

Denfivontinib in Combination with Pembrolizumab

Author: Smolecule Technical Support Team. Date: February 2026

The core findings on Denfivontinib combination therapy come from a 2024 preclinical study investigating its synergy with the anti-PD-1 antibody, pembrolizumab, in models of non-small cell lung cancer (NSCLC) [1].

The table below summarizes the key efficacy outcomes observed in a patient-derived xenograft (PDX) model.

Efficacy Parameter Experimental Findings Biological Significance
Antitumor Effect Enhanced antitumor effects in combination with anti-PD-1 therapy compared to either agent alone [1]. Suggests potential to overcome limitations of single-agent immune checkpoint inhibitor therapy [1].
Immune Cell Modulation Increase in effector CD4+ and CD8+ memory T cells; Reduction in immunosuppressive M2 macrophages and Myeloid-Derived Suppressor Cells (MDSCs) [1]. Reversal of tumor immunosuppression and promotion of a pro-inflammatory tumor microenvironment [1].
Molecular Mechanism Potentiation of the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation and macrophage activation via NF-κB signaling [1]. Provides a mechanistic rationale for the observed immune activation; AXL inhibition is central to this effect [1].

Detailed Experimental Protocol

For research reproducibility, here is a detailed breakdown of the key methodologies from the study [1].

  • Animal Models: The study used two models:
    • Humanized Mouse Model: CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice implanted with a patient-derived NSCLC xenograft (YHIM-2004).
    • AXL Knockout Mice: Confirmed that the antitumor effects were specifically linked to AXL inhibition.
  • Treatment Regimen:
    • This compound: Administered orally at 30 mg/kg, daily.
    • Pembrolizumab: Administered intraperitoneally at 10 mg/kg, once every 5 days.
  • Immune Landscape Analysis:
    • Method: Flow Cytometry.
    • Process: Harvested tumor tissues were physically and enzymatically dissociated into single cells. The cells were blocked with an FcR blocking reagent and then stained with fluorescently-labeled antibodies against specific immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; CD11b, CD14, CD15 for myeloid cells).
    • Outcome: This allowed for the quantification of different immune cell populations within the tumor microenvironment.

Mechanism of Action and Signaling Pathway

The study elucidated a novel mechanism by which AXL inhibition by this compound enhances antitumor immunity, which can be visualized in the following pathway.

G This compound This compound (AXL Inhibitor) AXL AXL Receptor Tyrosine Kinase This compound->AXL Inhibits M2_MDSC Reduction in M2 Macrophages & MDSCs This compound->M2_MDSC Leads to Reduction of NLRP3_Pathway NOD-like Receptor Pathway Potentiation AXL->NLRP3_Pathway Inhibition Promotes NLRP3_Inflammasome NLRP3 Inflammasome Formation NLRP3_Pathway->NLRP3_Inflammasome NFkB NF-κB Signaling Activation NLRP3_Inflammasome->NFkB Macrophage Macrophage Activation NFkB->Macrophage Leads to Antigen Enhanced Antigen-Presenting Machinery Macrophage->Antigen Tcell Effector T Cell Activation & Differentiation Antigen->Tcell Positive Interaction Tumor Enhanced Antitumor Immune Response Tcell->Tumor antiPD1 anti-PD-1 Antibody (e.g., Pembrolizumab) antiPD1->Tcell Blocks Inhibition M2_MDSC->Tumor

This diagram illustrates the proposed mechanism by which this compound combines with anti-PD-1 therapy to enhance antitumor immunity [1].

Research Context and Comparison to Other Approaches

While direct, head-to-head comparative data for this compound is not yet available, it is helpful to understand the broader field of combination therapy development.

  • Status of this compound Research: The evidence for this compound is at the preclinical stage, demonstrating a novel immune-mediated mechanism. A clinical trial for patients with solid cancers has been initiated (NCT05971862), which will be crucial for validating these findings in humans [1].
  • Computational Prediction of Combinations: The challenge of identifying effective drug combinations is driving the development of computational models like the Random Walk with Restart for Drug Combination (RWRDC). These models use network-based algorithms to predict synergistic drug pairs, potentially accelerating preclinical research for drugs like this compound [2].
  • Comparison with Other AXL Inhibitors: The study notes that this compound produces immune responses comparable to another AXL inhibitor, bemcentinib, but with a more prolonged effect in suppressing AXL expression [1].

How to Proceed

For researchers in this field, the following steps may be valuable:

  • Monitor Clinical Trial Progress: Tracking the results of the ongoing clinical trial NCT05971862 is essential for translating these preclinical findings into potential human applications [1].
  • Explore Computational Tools: Consider leveraging emerging computational frameworks (like RWRDC or the Efficacy Comparison Framework (ECF)) to generate hypotheses for other potential synergistic combinations involving this compound or similar agents [2] [3].

References

Current Development Status of Denfivontinib

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib (also known as SKI-G-801) is an investigational drug and has not yet been approved for clinical use [1]. Its current development status is summarized in the table below.

Attribute Details
Developed by Genosco (a subsidiary of Oscotec Inc.) [1]
Current Development Phase Phase I (as of the latest report) [1]
Primary Molecular Targets FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase [1]
Investigated Conditions Advanced solid cancers and relapsed or refractory Acute Myeloid Leukemia (AML) [1]

Insights from Preclinical Research

A 2024 preclinical study investigated how this compound enhances the effects of anti-PD-1 immunotherapy (pembrolizumab), revealing its potential mechanism of action [2]. The diagram below illustrates the proposed signaling pathway and cellular interactions.

G This compound This compound (AXL Inhibitor) AXL AXL Receptor This compound->AXL Inhibits MDSC_M2 Reduction in Immunosuppressive Cells (MDSCs, M2 Macrophages) This compound->MDSC_M2 Reduces NLRP3_Pathway NLRP3 Inflammasome Activation AXL->NLRP3_Pathway Promotes Macrophage Macrophage Activation (via NF-κB) NLRP3_Pathway->Macrophage Leads to AntigenPresentation Enhanced Antigen Presentation Macrophage->AntigenPresentation TCells Effector T Cell Activation & Differentiation AntigenPresentation->TCells Positively Interacts With TumorGrowth Enhanced Antitumor Effect TCells->TumorGrowth MDSC_M2->TumorGrowth AntiPD1 Anti-PD-1 Antibody (Pembrolizumab) AntiPD1->TCells Reactivates

The key findings from this preclinical study are summarized in the table below [2].

Aspect Key Findings
Experimental Model YHIM-2004 patient-derived xenograft (PDX) model from non-small cell lung cancer (NSCLC), established in humanized mice.
Combination Treatment This compound (30 mg/kg, orally daily) + Pembrolizumab (10 mg/kg, intraperitoneally every 5 days).
Observed Efficacy Improved antitumor effects compared to either agent alone.
Immunological Changes Increased differentiation of effector CD4+ and CD8+ memory T cells; elevated IFN-γ expression.
Impact on Tumor Microenvironment Reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).
Proposed Mechanism AXL inhibition by this compound potentiates the NLRP3 inflammasome pathway, leading to macrophage activation and enhanced antigen presentation to T cells.
Validation Confirmed in AXL knockout mouse models.

References

Denfivontinib Mer kinase inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib and UNC2025 Profile Comparison

The table below summarizes the available information for this compound and a well-characterized MERTK inhibitor, UNC2025, for a side-by-side comparison.

Feature This compound UNC2025
Primary Target(s) AXL, FLT3, MERTK [1] MERTK, FLT3 [2]
Key Mechanism Inhibits AXL; activates NLRP3 inflammasome in macrophages, boosting T-cell response [3] [4] Inhibits pro-survival signaling (STAT6, AKT, ERK1/2); induces apoptosis [2]
Reported Potency (MERTK) Information missing ( K_i ) = 0.16 nM; Cell IC50 = 2.7 nM [2]
Selectivity Information missing >45-fold selective for MERTK over AXL (next most potently inhibited kinase) [2]
Therapeutic Focus NSCLC; combination with anti-PD-1 (pembrolizumab) [3] [4] Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML) [2]
Development Stage Investigational; clinical trials for solid tumors (as of 2024) [3] [1] Preclinical research [2]

Key Experimental Methodologies

To help you interpret the data, here are the core experimental methods used in the studies from which this information is drawn.

For this compound Studies [3]:

  • In Vivo Models: Patient-derived xenograft (PDX) models in humanized mice and the TC-1 mouse model.
  • Immune Cell Analysis: Tumor tissues were processed into single-cell suspensions and analyzed by flow cytometry using antibodies against CD3, CD4, CD8, CD45RO (for T-cells), and CD11b, HLA-DR (for myeloid cells) to profile the tumor microenvironment.
  • Signaling Pathway Analysis: Molecular evaluations were conducted to assess the impact on the NOD-like receptor pathway and NLRP3 inflammasome formation.

For UNC2025 Studies [2]:

  • Biochemical Assays: Enzymatic assays to determine the inhibition constant (( K_i )) against MERTK.
  • Cellular Assays: Cell-based assays using MERTK-expressing leukemia cell lines to determine the half-maximal inhibitory concentration (( IC_{50} )).
  • Functional Assays: Immunoblotting to detect phosphorylation levels of MERTK and downstream signals (STAT6, AKT, ERK1/2). Apoptosis was measured by flow cytometry using YO-PRO-1 and propidium iodide staining.

This compound's Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of this compound as described in the research, highlighting how its inhibition of AXL leads to an enhanced anti-tumor immune response [3] [4].

G This compound This compound AXL AXL This compound->AXL Inhibits NLRP3 NLRP3 AXL->NLRP3 Potentiates Macrophage Macrophage NLRP3->Macrophage Activates (via NF-κB) Tcell Tcell Macrophage->Tcell Enhanced Antigen Presentation IFN_g IFN_g Tcell->IFN_g Increased Production Antitumor Effect Antitumor Effect IFN_g->Antitumor Effect

References

Denfivontinib: Mechanism and Immune Activation

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib is an AXL receptor tyrosine kinase inhibitor. Recent research has elucidated its unique mechanism for activating the immune system, particularly when combined with anti-PD-1 therapy like pembrolizumab [1] [2].

The core mechanism by which this compound enhances antitumor immunity can be summarized in the following diagram:

G A This compound (AXL Inhibitor) B AXL Inhibition A->B C Potentiation of the NOD-like Receptor Pathway B->C D NLRP3 Inflammasome Formation C->D E Macrophage Activation via NF-κB Signaling D->E F Enhanced Antigen-Presenting Machinery E->F I Reduction in Immunosuppressive M2 Macrophages & MDSCs E->I G Increase in Effector Memory T Cells (CD4+ and CD8+) F->G Positive Interaction H Increase in IFN-γ Expression G->H J Enhanced Antitumor Effects H->J I->J

Key Experimental Findings:

  • In Vivo Model: The combination of this compound and pembrolizumab was tested in a YHIM-2004 xenograft model derived from patients with non-small cell lung cancer (NSCLC) [1].
  • Cellular Effects: This combination treatment resulted in enhanced differentiation of CD4+ and CD8+ memory T cells and an increase in IFN-γ expression. Concurrently, it reduced the number of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) [1].
  • Validation: The crucial role of AXL inhibition was confirmed in AXL knockout mice, which showed enhanced antitumor effects [1].

Comparison with Lenvatinib's Immunomodulatory Effects

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, also demonstrates immunomodulatory properties, but through a different primary mechanism focused on the tumor microenvironment [3] [4].

The table below contrasts the known immune activation mechanisms of this compound and Lenvatinib based on available research:

Feature This compound Lenvatinib
Primary Target AXL receptor tyrosine kinase [1] [2] VEGFR 1-3, FGFR 1-4, PDGFRα, RET, KIT [5] [4]
Key Immune Mechanism Potentiates NLRP3 inflammasome formation, activating macrophages and enhancing T-cell differentiation [1]. Suppresses immunoinhibitory cells; promotes progenitor exhausted CD8+ T (pTex) cells and their function via mTOR pathway [3] [4].
Effects on T Cells Enhances differentiation into effector CD4+ and CD8+ memory T cells; increases IFN-γ [1]. Increases proliferation and tumor-killing function (Granzyme B) of PD1+ CD8+ T cells [3].
Effects on Myeloid Cells Reduces immunosuppressive M2 macrophages and MDSCs [1]. Modulates tumor-associated macrophages (TAMs) and reduces immunosuppressive infiltrates [4].
Combination with Anti-PD-1 Shows improved antitumor effects in preclinical NSCLC models [1] [2]. Combination with Pembrolizumab is clinically approved and shows high efficacy in HCC [4].
Experimental Models YHIM-2004 PDX model (NSCLC), TC-1 mouse model, AXL knockout mice [1]. Orthotopic hepa1-6 mouse model (HCC), clinical samples from HCC patients [3] [4].

Lenvatinib's effect on the immune system, particularly on T cells, can be visualized as follows:

G A Lenvatinib (Multi-TKI) B VEGFR2 Inhibition A->B C Activation of PI3K/Akt/mTOR Signaling Pathway in T cells B->C D Promotion of Progenitor Exhausted CD8+ T cells (pTex) C->D F Upregulation of Granzyme B C->F E Increased Proliferation of PD1+ CD8+ T cells D->E G Enhanced Tumor-Killing Function E->G F->G

Key Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited.

For this compound Studies [1]:

  • In Vivo Models: Used a humanized mouse model with a patient-derived xenograft (YHIM-2004) and a TC-1 mouse model.
  • Treatment Regimen: this compound (30 mg/kg) was administered orally daily, combined with pembrolizumab (10 mg/kg) injected intraperitoneally once every 5 days.
  • Flow Cytometry: Tumor tissues were dissociated into single cells and analyzed with antibodies against human CD3, CD4, CD8, CD45RO, and CD197 (CCR7) to profile T-cell subsets and memory differentiation.

For Lenvatinib Studies [3]:

  • In Vivo Model: Established an orthotopic hepa1-6 mouse model for hepatocellular carcinoma (HCC).
  • Treatment & Analysis: Mice were treated with lenvatinib (100 mg/kg, daily). Tumor and spleen tissues were collected. CD8+ T cells were enriched using magnetic beads and analyzed via multicolor flow cytometry. Antibodies targeted CD8, PD-1, TCF1, TIM-3, and Ki-67 to identify T-cell exhaustion subsets and proliferation.
  • In Vitro Differentiation: Naive CD8+ T cells were sorted from mouse spleen and stimulated with CD3/CD28 dynabeads for 6 days in the presence of lenvatinib to observe its direct effects on T-cell differentiation.

Interpretation and Further Research

The available data shows that both this compound and lenvatinib are capable of modulating the immune system to fight cancer, but they operate through distinct primary mechanisms—AXL inhibition for this compound and anti-angiogenic multi-kinase inhibition for lenvatinib.

  • This compound appears to act by fundamentally altering the immune landscape through macrophage and inflammasome activation [1].
  • Lenvatinib directly targets and rejuvenates exhausted CD8+ T cell populations within the tumor microenvironment [3] [4].

To advance your research, you may need to:

  • Consult specialized databases like ClinicalTrials.gov for any ongoing head-to-head trials.
  • Perform a direct experimental comparison if the resources are available, using the protocols above as a starting point.

References

Denfivontinib: Mechanism and Preclinical Insight

Author: Smolecule Technical Support Team. Date: February 2026

While direct human response rates are not published in the search results, a 2024 preclinical study elucidates denfivontinib's proposed mechanism of action and its effect in combination with anti-PD-1 therapy [1].

  • Mechanism of Action: this compound is an AXL receptor tyrosine kinase inhibitor. The study found that its antitumor effect is not solely due to AXL inhibition but also involves potentiation of the NOD-like receptor pathway [1].
  • Proposed Workflow: The research suggests a multi-step mechanism when combined with an anti-PD-1 antibody (pembrolizumab), which can be summarized as follows:

G A This compound Administration B AXL Inhibition A->B C Potentiation of NOD-like Receptor Pathway B->C D Facilitation of NLRP3 Inflammasome Formation C->D E Macrophage Activation via NF-κB Signaling D->E F Enhanced Antigen-Presenting Machinery of Macrophages E->F G Positive Interaction with T Cells F->G H Improved Antitumor Effects G->H I Anti-PD-1 Antibody (Pembrolizumab) J Enhanced Differentiation of Effector Memory T Cells (CD4+, CD8+) I->J K Increase in IFN-γ Expression J->K K->H L Reduction in Immunosuppressive M2 Macrophages & MDSCs L->H Contributes to

Figure 1: Proposed mechanism of this compound in combination with anti-PD-1 therapy.

  • Observed Immunological Changes: In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC), the combination therapy led to [1]:
    • Enhanced differentiation into effector CD4+ and CD8+ memory T cells.
    • An increase in IFN-γ expression.
    • A concurrent reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).

Established Regimen: Pembrolizumab + Lenvatinib Clinical Data

For context, the combination of pembrolizumab (anti-PD-1) and lenvatinib (a multi-targeted TKI) is an established standard of care in several advanced cancers. The table below summarizes key efficacy data from recent clinical trials.

Cancer Type Trial / Cohort Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS) Key Findings

| Advanced Endometrial Carcinoma (pMMR subgroup) | Phase 3 KEYNOTE-775 (5-year follow-up) [2] | -- | -- | Median OS: 18.0 mos (vs 12.2 mos chemo) 5-yr OS Rate: 16.7% (vs 7.3% chemo) | Durable, long-term survival benefit demonstrated. | | Advanced Non-Clear Cell Renal Cell Carcinoma (nccRCC) | Phase 2 KEYNOTE-B61 (3-year follow-up) [3] [4] | 50.6% (10.1% CR, 40.5% PR) Papillary: 53.8% Chromophobe: 31.0% | Median: 17.9 mos 24-mo Rate: 39% 36-mo Rate: 26% | Median: 41.5 mos 36-mo Rate: 54% | First-line standard for nccRCC; active across histologic subtypes. | | Advanced Renal Cell Carcinoma (Real-World) | Retrospective Study (n=145) [5] | 66% (8% CR) | 6-mo PFS Rate: 76% | -- | Supports effectiveness outside clinical trials. |

References

Denfivontinib (G-749) Preclinical Efficacy in AML

Author: Smolecule Technical Support Team. Date: February 2026

Denfivontinib is a potent, oral, and ATP-competitive inhibitor that targets both wild-type and various mutant forms of the FLT3 protein, which is a key driver in certain types of AML [1].

The table below summarizes its key in vitro (cell-based) efficacy data.

Assay Type Cell Line / Model Target / Effect IC50 Value Description
Biochemical Inhibition [1] N/A FLT3-Wild Type 0.4 nM Inhibition of the FLT3 enzyme
N/A FLT3-D835Y Mutant 0.6 nM Inhibition of a common resistance mutant
Cellular Inhibition [1] RS4-11 (FLT3-WT) p-FLT3 (Phosphorylation) ≤8 nM Inhibition of FLT3 autophosphorylation
MV4-11 (FLT3-ITD) p-FLT3 (Phosphorylation) ≤8 nM Inhibition of FLT3 autophosphorylation
Molm-14 (FLT3-ITD) p-FLT3 (Phosphorylation) ≤8 nM Inhibition of FLT3 autophosphorylation
Antiproliferative Activity [1] MV4-11 (FLT3-ITD) Cell Viability 3.5 nM Reduction in cell viability after 48 hrs
Molm-14 (FLT3-ITD) Cell Proliferation 7.5 nM Inhibition of cell proliferation after 72 hrs
BaF3 FLT3-ITD N676D Cell Viability 21.4 nM Activity against a resistance mutant
BaF3 FLT3-ITD F691L Cell Viability 38.1 nM Activity against another resistance mutant

The following table summarizes its key in vivo (animal model) efficacy data.

Model Type Model Details Treatment Regimen Reported Outcome
Mouse Xenograft [1] Athymic nu/nu mice with subcutaneous MV4-11 cells (FLT3-ITD mutant) 3, 10, and 30 mg/kg; Oral administration; Daily for 28 days Effective antitumor activity; Dose-dependent tumor growth suppression

FLT3 Signaling Pathway and this compound Mechanism

The diagram below illustrates the targeted FLT3 signaling pathway and the mechanism of action of this compound.

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3_Receptor Binding Downstream Downstream Pathways (STAT5, AKT, ERK) FLT3_Receptor->Downstream Activates This compound This compound (G-749) This compound->FLT3_Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellProliferation Cell Proliferation & Survival Downstream->CellProliferation Promotes

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used in the experiments cited above [1].

  • Cellular Antiproliferation Assay

    • Cell Lines: Human leukemia MV4-11 and Molm-14 cells (both harbor FLT3-ITD mutation), K562, HEL, RS4-11 cells.
    • Procedure: Cells were treated with a concentration gradient of this compound (0.0001 - 10 nM) for 72 hours.
    • Measurement: Cell viability was assessed using the Alamar Blue (for MV4-11) or CellTiter-Glo Luminescent (for Molm-14) assays.
    • Output: IC50 values were calculated from the dose-response curves of cell viability.
  • Western Blot Analysis

    • Cell Line: Molm-14 cells.
    • Procedure: Cells were treated with this compound at concentrations of 1.6, 8, 40, 200, and 1000 nM for 2 hours.
    • Measurement: Protein lysates were analyzed by Western Blot to detect levels of phosphorylated FLT3 (p-FLT3) and its downstream effectors (p-STAT5, p-AKT, p-ERK1/2).
    • Output: IC50 values for the inhibition of target phosphorylation.
  • Apoptosis Analysis

    • Cell Line: MV4-11 cells.
    • Procedure: Cells were treated with this compound at 25, 50, and 100 nM for 36 hours.
    • Measurement: Apoptosis was measured using standard flow cytometry methods (e.g., Annexin V/PI staining).
    • Output: Quantification of the percentage of apoptotic cells.
  • In Vivo Efficacy Study

    • Model: Athymic nu/nu mice with subcutaneously implanted MV4-11 xenograft tumors.
    • Dosing: this compound was administered orally at 3, 10, and 30 mg/kg, once daily for 28 days.
    • Measurement: Tumor volumes were measured regularly and compared to a control group.
    • Output: Tumor growth inhibition curves and assessment of the compound's antitumor efficacy.

Interpretation and Context for Researchers

  • High Potency: The sub-nanomolar IC50 values against FLT3-WT and FLT3-D835Y, along with low nM cellular activity, position this compound as a highly potent FLT3 inhibitor in preclinical models [1].
  • Overcoming Resistance: Its demonstrated activity against the gatekeeper mutation F691L and the activation loop mutation N676D is a significant finding, as these mutations are commonly associated with resistance to other FLT3 inhibitors [1].
  • Data Limitation: The available data is exclusively from preclinical studies. Its efficacy and safety in humans have not been established in clinical trials. In contrast, other FLT3 inhibitors like Midostaurin, Gilteritinib, and Quizartinib are already FDA-approved for AML and supported by extensive clinical data [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

520.12224 Da

Monoisotopic Mass

520.12224 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B06W426B66

Wikipedia

G749

Dates

Last modified: 08-15-2023
1: Lee HK, Kim HW, Lee IY, Lee J, Lee J, Jung DS, Lee SY, Park SH, Hwang H, Choi JS, Kim JH, Kim SW, Kim JK, Cools J, Koh JS, Song HJ. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood. 2014 Apr 3;123(14):2209-19. doi: 10.1182/blood-2013-04-493916. Epub 2014 Feb 14. PubMed PMID: 24532805; PubMed Central PMCID: PMC3975259.

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